Product packaging for Archangelicin(Cat. No.:CAS No. 2607-56-9)

Archangelicin

Cat. No.: B1665600
CAS No.: 2607-56-9
M. Wt: 426.5 g/mol
InChI Key: RVGGCRQPGKFZDS-AKRYRNCVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Archangelicin has been reported in Angelica archangelica, Angelica decurrens, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O7 B1665600 Archangelicin CAS No. 2607-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2607-56-9

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

[(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C24H26O7/c1-7-13(3)22(26)30-20-18-16(11-9-15-10-12-17(25)29-19(15)18)28-21(20)24(5,6)31-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21+/m1/s1

InChI Key

RVGGCRQPGKFZDS-AKRYRNCVSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)/C(=C\C)/C

Canonical SMILES

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C

Appearance

Solid powder

melting_point

107-108°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Archangelicin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Archangelicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archangelicin is a furanocoumarin, a class of organic compounds characterized by a furan ring fused with a coumarin.[1] It is specifically classified as an angular furanocoumarin, a structural distinction that differentiates it from the more common linear furanocoumarins. This unique structure is believed to contribute to its diverse pharmacological activities, which have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its distribution within the primary plant source, methodologies for its extraction and isolation, and an elucidation of its biosynthetic pathway.

Primary Natural Source: Angelica archangelica

The principal natural source of this compound is Angelica archangelica L., a biennial plant belonging to the Apiaceae family.[1] Also known by common names such as garden angelica and wild celery, this plant has a long history of use in traditional medicine. This compound, along with other furanocoumarins, is predominantly found in the roots and seeds of the plant.[1]

Quantitative Distribution of this compound

While extensive research has been conducted on the phytochemical composition of Angelica archangelica, specific quantitative data for this compound remains somewhat limited in publicly available literature. However, analysis of extracts provides an indication of its concentration. The following table summarizes available quantitative data for this compound and related compounds in Angelica archangelica.

Plant PartExtraction MethodCompoundConcentration/YieldReference(s)
Roots Supercritical CO2 ExtractionAngelicin~9% of the extract[2]
Seeds n-Hexane Soxhlet ExtractionCrude Coumarin Precipitate8.7 g from 113 g of seeds[3]
Seeds n-Hexane Soxhlet Extraction followed by PTLCThis compound17 mg from a 2.5 g portion of oily extract[3]

It is important to note that the concentration of furanocoumarins, including this compound, can be influenced by factors such as the age of the plant, growing conditions, and the specific subspecies.[4]

Experimental Protocols for Extraction and Isolation

The isolation of this compound from Angelica archangelica typically involves solvent extraction followed by chromatographic purification. The choice of solvent and extraction technique can significantly impact the yield and purity of the final compound.

Method 1: Soxhlet Extraction followed by Preparative Thin-Layer Chromatography (PTLC)

This is a classic and widely cited method for the isolation of coumarins from Angelica archangelica seeds.

I. Plant Material Preparation:

  • Dried seeds of Angelica archangelica are finely ground to increase the surface area for solvent extraction.[3]

II. Soxhlet Extraction:

  • The ground seed material (e.g., 113 g) is placed in a thimble and subjected to continuous extraction in a Soxhlet apparatus with n-hexane (e.g., 1.1 L) for several hours.[3]

  • The n-hexane is a non-polar solvent, which is effective for extracting furanocoumarins.[1]

  • Upon cooling, a yellow precipitate containing a mixture of coumarins may form, which can be collected.[3]

III. Chromatographic Purification:

  • The crude extract or the redissolved precipitate is concentrated under reduced pressure.

  • The concentrated extract is then subjected to Vacuum Liquid Chromatography (VLC) or Flash Column Chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.[3][5]

  • Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Fractions containing this compound are pooled and further purified by Preparative Thin-Layer Chromatography (PTLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate mixtures).[1][3]

  • The band corresponding to this compound is scraped from the PTLC plate and the compound is eluted with a suitable solvent (e.g., chloroform or ethyl acetate).

IV. Crystallization:

  • The purified this compound can be further purified by recrystallization from an appropriate solvent to obtain a pure crystalline solid.

Method 2: Microwave-Assisted Extraction (MAE)

MAE is a more modern and rapid technique for extracting natural products.

I. Plant Material Preparation:

  • As with the Soxhlet method, dried and finely powdered plant material is used.

II. Microwave-Assisted Extraction:

  • The powdered plant material is suspended in a suitable solvent (e.g., hexane) in a microwave-transparent vessel.[1]

  • The vessel is placed in a microwave extractor and subjected to microwave irradiation for a short period (e.g., 10 minutes).[1]

  • The temperature and pressure are controlled during the extraction process.

  • After extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract.

III. Purification:

  • The crude extract obtained from MAE can be purified using the same chromatographic techniques described in Method 1 (VLC/Flash Chromatography followed by PTLC).

Biosynthesis of this compound

This compound, as an angular furanocoumarin, is synthesized in Angelica archangelica via the phenylpropanoid and mevalonate pathways. The key precursor is the simple coumarin, umbelliferone. The biosynthetic pathway diverges to form linear and angular furanocoumarins based on the position of prenylation on the umbelliferone molecule.

The key steps in the biosynthesis of this compound are as follows:

  • Umbelliferone Formation: The pathway begins with the synthesis of umbelliferone from L-phenylalanine via the phenylpropanoid pathway.

  • Prenylation: Umbelliferone undergoes prenylation at the C-8 position by an umbelliferone 8-prenyltransferase, leading to the formation of osthenol.

  • Cyclization: Osthenol is then cyclized to form (+)-columbianetin by columbianetin synthase.

  • Final Conversion to Angelicin: The final step involves the conversion of (+)-columbianetin to angelicin, which is catalyzed by the enzyme angelicin synthase (CYP71AJ4) .[6][7]

Below is a diagram illustrating the biosynthetic pathway leading to this compound.

Archangelicin_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Umbelliferone Umbelliferone p_Coumaric_Acid->Umbelliferone Phenylpropanoid Pathway Osthenol Osthenol Umbelliferone->Osthenol Umbelliferone 8-prenyltransferase Columbianetin (+)-Columbianetin Osthenol->Columbianetin Columbianetin synthase This compound This compound Columbianetin->this compound Angelicin synthase (CYP71AJ4) DMAPP DMAPP DMAPP->Osthenol

Biosynthetic pathway of this compound.

Conclusion

Angelica archangelica stands as the primary and most well-documented natural source of the angular furanocoumarin, this compound. The roots and seeds of this plant are particularly rich in this bioactive compound. Efficient extraction and isolation of this compound can be achieved through established protocols involving solvent extraction and chromatographic purification. Understanding the biosynthetic pathway, particularly the role of key enzymes like angelicin synthase, provides a foundation for potential biotechnological approaches to enhance its production. This in-depth guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of this compound.

References

Archangelicin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1] Primarily isolated from the medicinal plant Angelica archangelica L., this compound has demonstrated promising anti-inflammatory, anti-cancer, and pro-osteogenic properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, it delves into the molecular mechanisms underlying its biological activities, detailing key signaling pathways and providing established experimental protocols for its extraction, isolation, and biological evaluation. This document aims to serve as a critical resource for researchers and professionals in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is classified as an angular furanocoumarin, a structural motif characterized by a furan ring fused to a coumarin backbone in a non-linear fashion.[2][3] This unique arrangement distinguishes it from the more common linear furanocoumarins.[1]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name [(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate[4]
CAS Number 2607-56-9[4]
Molecular Formula C₂₄H₂₆O₇[4]
Molecular Weight 426.46 g/mol [5]
Melting Point 107-108 °C[2][3]
Boiling Point 529.92 °C (estimated at 760 mm Hg)[3]
Solubility 0.12 mg/L in water at 25 °C (estimated)[3]
Optical Rotation [α]²⁶_D_ +112.7 (c, 4.5 in MeOH)[2]

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including UV-Vis, IR, Mass Spectrometry, and comprehensive 2D NMR analyses.[6]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
UV-Vis Spectroscopy Characteristic absorption peaks for a coumarin nucleus.[6]
Infrared (IR) Spectroscopy Absorption peaks indicative of a coumarin nucleus.[6]
Mass Spectrometry (MS) CIMS revealed the [M+NH₄]⁺ ion at m/z 444, corresponding to the molecular formula C₂₄H₂₆O₇. LC-MS precursor m/z: 427.1751098632812 [M+H]⁺.[4][7]
¹H NMR (400 MHz, CDCl₃) Signals attributed to two angeloyl moieties (δ 6.00, 5.95, 1.93, 1.92, 1.81, 1.78), two oxymethines (δ 7.09, 5.30), and two geminal dimethyl groups (δ 1.70, 1.64).[7]
¹³C NMR (100 MHz, CDCl₃) Signals for two angeloyl moieties (δ 167.3, 165.6, 139.3, 137.5, 128.8, 127.0, 20.6, 20.3, 15.7, 15.6), two oxymethines (δ 68.0, 88.7), two geminal dimethyl groups (δ 24.8, 22.8), and an oxygenated quaternary carbon (δ 81.0).[7]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily attributed to its interaction with and modulation of key cellular signaling pathways.[1] Its anti-inflammatory and anti-cancer properties are of particular interest in current research.[1][8]

Anti-Inflammatory Activity

This compound has been shown to exert anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical regulator of inflammatory responses.[1] In the context of osteoarthritis, this compound can also modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype via the STAT3 signaling pathway.[9]

G cluster_nucleus Cell Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Anti-Cancer Activity

A significant area of investigation for this compound is its anti-cancer potential. It is a potent inducer of apoptosis in various cancer cell lines.[9] The primary mechanism is the activation of the intrinsic caspase-dependent pathway, which involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[9] In oral squamous cell carcinoma, this compound has been observed to negatively regulate the DUSP6/cMYC signaling pathway.[9] Furthermore, it can induce cell cycle arrest at the G2/M phase in triple-negative breast cancer cells.[9]

G This compound This compound Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Pro-Osteogenic Effects

This compound has also been reported to promote bone formation by modulating the Wnt and TGF-β/BMP signaling pathways.[1]

G This compound This compound Wnt Wnt Signaling This compound->Wnt Activates TGFb_BMP TGF-β/BMP Signaling This compound->TGFb_BMP Activates Osteoblast_Differentiation Osteoblast Differentiation Wnt->Osteoblast_Differentiation TGFb_BMP->Osteoblast_Differentiation Bone_Formation Bone Formation Osteoblast_Differentiation->Bone_Formation

Caption: this compound promotes bone formation via Wnt and TGF-β/BMP pathways.

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound from Angelica archangelica, primarily from the seeds, is a multi-step process involving extraction and chromatographic purification.[1]

Protocol 1: Soxhlet Extraction and Chromatographic Purification [6][10]

  • Plant Material Preparation: The seeds of Angelica archangelica (113 g) are ground into a powder.

  • Soxhlet Extraction: The ground seeds are subjected to sequential extraction in a Soxhlet apparatus with 1.1 L of n-hexane.[1]

  • Precipitation: The n-hexane extract is concentrated and allowed to stand at room temperature, which leads to the formation of a yellow precipitate (approximately 8.7 g).[1] This precipitate contains a mixture of coumarins.

  • Vacuum Liquid Chromatography (VLC): A portion of the remaining oily n-hexane extract (2.5 g) is subjected to VLC on silica gel and eluted with a mobile phase of increasing polarity (n-hexane → n-hexane/EtOAc → EtOAc → EtOAc/MeOH → MeOH).[6]

  • Preparative Thin-Layer Chromatography (PTLC): The VLC fraction eluted with 25% EtOAc in n-hexane is further purified using PTLC (mobile phase: 20% EtOAc in n-hexane) to yield this compound (17 mg).[6]

G Start Angelica archangelica Seeds Grinding Grinding Start->Grinding Soxhlet Soxhlet Extraction (n-hexane) Grinding->Soxhlet Concentration Concentration of Extract Soxhlet->Concentration Precipitate Yellow Precipitate (Coumarin Mixture) Concentration->Precipitate Oily_Extract Remaining Oily Extract Concentration->Oily_Extract VLC Vacuum Liquid Chromatography (VLC) Oily_Extract->VLC Fractionation Fraction Collection VLC->Fractionation PTLC Preparative TLC (25% EtOAc in n-hexane fraction) Fractionation->PTLC This compound Pure this compound PTLC->this compound

Caption: A flowchart detailing the sequential steps for the isolation of this compound.

Cell Viability Assay (MTT Assay)[9]

Objective: To determine the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using dose-response curve analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)[9]

Objective: To quantify this compound-induced apoptosis by flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC₅₀ value) for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

G Start Cell Seeding and Treatment with this compound Harvest Cell Harvesting Start->Harvest Wash Washing with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Staining with Annexin V-FITC and PI Resuspend->Stain Incubate Incubation Stain->Incubate Flow_Cytometry Flow Cytometry Analysis Incubate->Flow_Cytometry Results Quantification of Apoptosis Flow_Cytometry->Results

Caption: Workflow for Investigating this compound-Induced Apoptosis.

Western Blot Analysis[9]

Objective: To detect changes in protein expression in this compound-treated cells.

  • Cell Lysis: Lyse the treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalization: Use a loading control like β-actin to normalize the protein expression levels.

Conclusion

This compound, a furanocoumarin from Angelica archangelica, presents a compelling profile for further research and development.[1] This guide has provided a detailed overview of its chemical and physical properties, spectroscopic signature, and known biological activities. The elucidation of its mechanisms of action, particularly its influence on inflammation and apoptosis signaling pathways, underscores its therapeutic potential.[1] The experimental protocols detailed herein offer a foundation for researchers to further investigate this promising natural product, from laboratory-scale isolation to the exploration of its full pharmacological capabilities.

References

The Biosynthesis of Archangelicin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Archangelicin, an angular furanocoumarin found predominantly in plants of the Angelica genus, has garnered significant scientific interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, from its primary metabolic precursors to the final intricate molecular structure. We present a detailed account of the enzymatic reactions, intermediate compounds, and the genes encoding the key catalysts. Furthermore, this guide includes a compilation of quantitative data on furanocoumarin content in relevant plant species, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a complex angular furanocoumarin, a class of plant secondary metabolites known for their phototoxic, antimicrobial, and insecticidal properties.[1] Structurally, it is a diester derivative of a dihydroxylated angelicin molecule.[2] The angelicin core is a defining feature of angular furanocoumarins, distinguishing them from their linear counterparts like psoralen. The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and diverges to form the characteristic coumarin structure, which is subsequently modified through prenylation, cyclization, dihydroxylation, and esterification. This guide will dissect each of these stages in detail.

The Core Biosynthetic Pathway to Angelicin

The formation of the angelicin backbone is a prerequisite for this compound biosynthesis. This pathway originates from the shikimate pathway product, L-phenylalanine.

2.1. From Phenylalanine to Umbelliferone: The Gateway to Coumarins

The initial steps of the pathway convert L-phenylalanine into the central coumarin intermediate, umbelliferone, through a series of three enzymatic reactions:

  • Deamination of L-phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .[2]

  • Hydroxylation of trans-Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by the cytochrome P450 monooxygenase, cinnamate 4-hydroxylase (C4H) .[2]

  • Formation of Umbelliferone: The final step to the core coumarin structure involves the ortho-hydroxylation of p-coumaric acid, followed by a trans-cis isomerization and subsequent lactonization. This is catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) , leading to the formation of umbelliferone (7-hydroxycoumarin).[3]

2.2. The Angular Branch: Synthesis of Angelicin

From umbelliferone, the pathway branches towards either linear or angular furanocoumarins. The synthesis of this compound follows the angular route, which is defined by the initial prenylation at the C8 position of umbelliferone.

  • Prenylation of Umbelliferone: Umbelliferone undergoes prenylation at the C8 position with dimethylallyl pyrophosphate (DMAPP) to form osthenol. This reaction is catalyzed by a prenyltransferase (PT) . While some prenyltransferases show a preference for the C6 position (leading to linear furanocoumarins), they can also catalyze C8 prenylation to a lesser extent.[4]

  • Formation of (+)-Columbianetin: Osthenol is then converted to (+)-columbianetin through an oxidative cyclization reaction. This step is catalyzed by (+)-columbianetin synthase , a putative cytochrome P450 enzyme.[2]

  • Synthesis of Angelicin: The final step in the formation of the angelicin core is the conversion of (+)-columbianetin to angelicin. This reaction involves the cleavage of a side chain and is catalyzed by angelicin synthase , a cytochrome P450 monooxygenase belonging to the CYP71AJ subfamily.[2][5]

The Terminal Pathway: From Angelicin to this compound

The conversion of angelicin to this compound involves a dihydroxylation followed by a double esterification.

3.1. Dihydroxylation of the Furan Ring

The furan ring of angelicin undergoes dihydroxylation to form a vicinal diol. This type of reaction in plants is typically catalyzed by cytochrome P450 monooxygenases or dioxygenases . While the specific enzyme responsible for this step in this compound biosynthesis has not been definitively characterized, it is a critical modification preparing the molecule for the subsequent esterification steps.

3.2. Biosynthesis of Angelic Acid

The acyl donor for the final esterification steps is angelic acid. Angelic acid is a monocarboxylic unsaturated organic acid derived from the branched-chain amino acid, L-isoleucine.[1][6] The biosynthesis of angelic acid from L-isleucine involves a series of enzymatic reactions including transamination, decarboxylation, hydroxylation, and dehydration.[1]

3.3. Esterification of the Diol Intermediate

The dihydroxylated angelicin intermediate is then esterified with two molecules of angelic acid (in the form of angeloyl-CoA) to form this compound. This reaction is catalyzed by one or more acyltransferases . Plant acyltransferases are a diverse group of enzymes that play a crucial role in the final tailoring steps of many secondary metabolite pathways.[7]

Quantitative Data on Furanocoumarin Content

The concentration of this compound and its precursors can vary significantly between different plant species and even between different tissues of the same plant. The following table summarizes the quantitative analysis of relevant furanocoumarins in Angelica species.

CompoundPlant SpeciesPlant PartConcentration (mg/g dry weight)Analytical MethodReference
AngelicinAngelica archangelicaFruitsNot specifiedHPLC[3]
AngelicinHeracleum sosnowskyiLeaves2.3GC-MS[8]
Byak-angelicinAngelica dahuricaNot specified0.06268 (mean)UPLC[4]
DecursinAngelica gigasRoots19.8 ± 0.71H-NMR[9]
Decursinol angelateAngelica gigasRoots11.3 ± 0.81H-NMR[9]

Visualizing the Biosynthetic and Experimental Workflows

To provide a clearer understanding of the complex processes involved in this compound biosynthesis and its study, the following diagrams have been generated using the DOT language.

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_angular_furanocoumarin Angular Furanocoumarin Pathway cluster_terminal_pathway Terminal Pathway to this compound cluster_precursor Precursor Biosynthesis L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H Umbelliferone Umbelliferone p-Coumaric Acid->Umbelliferone C2'H Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase (+)-Columbianetin (+)-Columbianetin Osthenol->(+)-Columbianetin Columbianetin Synthase (P450) Angelicin Angelicin (+)-Columbianetin->Angelicin Angelicin Synthase (P450) Angelicin Diol Angelicin Diol Angelicin->Angelicin Diol Hydroxylase (P450/Dioxygenase) This compound This compound Angelicin Diol->this compound Acyltransferase L-Isoleucine L-Isoleucine Angelic Acid Angelic Acid L-Isoleucine->Angelic Acid Multi-step Angelic Acid->this compound

Caption: The complete biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization Gene Identification Gene Identification Gene Cloning Gene Cloning Gene Identification->Gene Cloning Heterologous Expression (Yeast/E. coli) Heterologous Expression (Yeast/E. coli) Gene Cloning->Heterologous Expression (Yeast/E. coli) Protein Purification Protein Purification Heterologous Expression (Yeast/E. coli)->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Product Identification (LC-MS/NMR) Product Identification (LC-MS/NMR) Enzyme Assay->Product Identification (LC-MS/NMR) Kinetic Analysis (Km, kcat) Kinetic Analysis (Km, kcat) Product Identification (LC-MS/NMR)->Kinetic Analysis (Km, kcat)

Caption: A generalized experimental workflow for enzyme characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the elucidation of the this compound biosynthetic pathway.

6.1. Metabolite Extraction and Quantification from Plant Material

This protocol describes a general method for the extraction and quantification of furanocoumarins from Angelica species.

  • Sample Preparation: Collect fresh plant material (e.g., roots, leaves) and freeze-dry. Grind the lyophilized tissue into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of 80% methanol.

    • Vortex vigorously for 1 minute.

    • Sonicate for 30 minutes in a water bath sonicator.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

    • Pool the supernatants and filter through a 0.22 µm PTFE syringe filter.

  • UPLC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification of this compound and its precursors.

6.2. Heterologous Expression and Characterization of a Cytochrome P450 Enzyme (e.g., Angelicin Synthase)

This protocol outlines the expression of a plant P450 enzyme in Saccharomyces cerevisiae and subsequent in vitro characterization.

  • Gene Cloning and Vector Construction:

    • Synthesize the codon-optimized coding sequence of the target P450 gene.

    • Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression vector into a suitable yeast strain (e.g., WAT11) using the lithium acetate method.

    • Select for transformants on appropriate selection media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective media with glucose.

    • Inoculate a larger culture with the starter culture and grow to mid-log phase.

    • Induce protein expression by switching the carbon source from glucose to galactose.

    • Continue to grow for 48-72 hours at a reduced temperature (e.g., 20-25°C).

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in an extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors.

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer containing glycerol.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, the substrate (e.g., (+)-columbianetin), and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Initiate the reaction by adding NADPH.

    • Incubate at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a solvent like ethyl acetate.

    • Extract the products with the organic solvent, evaporate to dryness, and resuspend in a suitable solvent for LC-MS analysis to identify the product (e.g., angelicin).

Conclusion and Future Directions

The biosynthesis of this compound is a complex and fascinating example of plant secondary metabolism. While the core pathway leading to the angelicin scaffold is relatively well understood, the terminal steps of dihydroxylation and esterification remain to be fully elucidated at the enzymatic and genetic levels. Future research should focus on the identification and characterization of the specific hydroxylases and acyltransferases responsible for the final modifications. This knowledge will be instrumental for the successful metabolic engineering of microbial or plant-based systems for the sustainable production of this compound, paving the way for its further investigation and potential development as a therapeutic agent.

References

Pharmacological Activities of Archangelicin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, a furanocoumarin primarily isolated from Angelica archangelica L., has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its anti-cancer, anti-inflammatory, pro-osteogenic, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action. While research specifically on this compound is still developing, this guide draws upon data from closely related compounds and crude extracts to provide a foundational resource for future investigation and drug development efforts.

Introduction

This compound is an angular furanocoumarin found in various plants of the Apiaceae family, most notably Angelica archangelica. Traditional medicine has long utilized extracts from this plant for a variety of ailments, and modern scientific inquiry has begun to validate these uses by investigating its bioactive constituents. This compound's unique chemical structure contributes to its diverse pharmacological profile, making it a promising candidate for the development of novel therapeutics. This guide aims to consolidate the existing scientific literature on this compound and related compounds to facilitate further research into its therapeutic potential.

Anti-Cancer Activity

This compound and related compounds have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.

Quantitative Data

While comprehensive data on this compound's IC50 values across a wide range of cancer cell lines is limited, studies on related compounds and crude extracts of Angelica archangelica provide preliminary insights into its anti-proliferative potential.

Compound/ExtractCell LineCancer TypeIC50 Value (µM)Incubation Time (h)Reference
Crude Extract of A. archangelica4T1Breast CancerNot specified, but cytotoxicNot specified[1]
Crude Extract of A. archangelicaMCF-7Breast CancerNot specified, but cytotoxicNot specified[1]

Note: The lack of specific IC50 values for pure this compound highlights a significant gap in the current research landscape.

Experimental Protocols

2.2.1. Cell Viability Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2.2.2. Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways

This compound is believed to induce apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins.

This compound This compound Bcl2 Bcl-2/Bcl-xL This compound->Bcl2 inhibits Bax Bax/Bak This compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Degradation Degradation IkB->Degradation Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB translocates Inflammatory_Genes Pro-inflammatory Genes Nucleus_NFkB->Inflammatory_Genes activates transcription Archangelicin_NFkB This compound Archangelicin_NFkB->IKK inhibits cluster_stat3 Macrophage Polarization M1 M1 Macrophage (Pro-inflammatory) M2 M2 Macrophage (Anti-inflammatory) STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->M1 inhibits pSTAT3->M2 promotes Archangelicin_STAT3 This compound Archangelicin_STAT3->STAT3 promotes phosphorylation cluster_wnt_bmp Osteoblast Differentiation Wnt Wnt Frizzled Frizzled Wnt->Frizzled BMP BMP BMPR BMP Receptor BMP->BMPR LRP5_6 LRP5/6 beta_catenin β-catenin LRP5_6->beta_catenin stabilizes Frizzled->LRP5_6 Runx2 Runx2 BMPR->Runx2 activates beta_catenin->Runx2 co-activates Osteogenic_Genes Osteogenic Genes Runx2->Osteogenic_Genes activates transcription Archangelicin_Osteo This compound Archangelicin_Osteo->Wnt activates Archangelicin_Osteo->BMP upregulates cluster_workflow In Vitro Pharmacological Evaluation Workflow Start Start Cell_Culture Cell Culture (e.g., Cancer, Macrophage, Osteoblast, Neuronal) Start->Cell_Culture Treatment Treat with this compound (Dose- and Time-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Inflammation_Assay Inflammation Assays (NO, Cytokines) Treatment->Inflammation_Assay Osteogenesis_Assay Osteogenesis Assays (ALP, Alizarin Red) Treatment->Osteogenesis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Inflammation_Assay->Data_Analysis Osteogenesis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End cluster_invivo_workflow In Vivo Pharmacological Evaluation Workflow Start Start Animal_Model Select Animal Model (e.g., Xenograft, LPS-induced, Scopolamine) Start->Animal_Model Treatment_Groups Establish Treatment and Control Groups Animal_Model->Treatment_Groups Dosing Administer this compound (e.g., Oral Gavage, IP Injection) Treatment_Groups->Dosing Monitoring Monitor Physiological and Behavioral Parameters Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Tumor Volume, BALF, Brain Tissue) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

References

The Historical Discovery and Isolation of Archangelicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, an angular furanocoumarin primarily found in the medicinal plant Angelica archangelica L., has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the historical discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification, presents quantitative data, and explores its known biological signaling pathways. This document aims to serve as an in-depth resource for professionals engaged in natural product chemistry, drug discovery, and therapeutic development.

Introduction: The Emergence of a Bioactive Furanocoumarin

Angelica archangelica, commonly known as garden angelica, has a rich history in traditional medicine, with its roots and seeds being particularly valued for their therapeutic properties.[1] These parts of the plant are abundant in bioactive secondary metabolites, most notably furanocoumarins.[1] Within this class of compounds, this compound stands out due to its unique angular furanocoumarin structure, distinguishing it from the more common linear furanocoumarins like psoralen.[1]

Early phytochemical investigations of Angelica archangelica led to the identification and isolation of a variety of coumarins. The unique structure of this compound was definitively elucidated through comprehensive spectroscopic analysis, particularly 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Subsequent research has unveiled a range of promising biological activities for this compound, including anti-cancer, anti-inflammatory, and pro-osteogenic effects, making it a compelling candidate for further drug development.[1]

Extraction and Isolation of this compound

The isolation of this compound from the seeds of Angelica archangelica is a multi-step process involving solvent extraction followed by various chromatographic techniques to achieve a high degree of purity.

Comparative Analysis of Extraction Methods

Several methods have been employed to extract furanocoumarin-rich fractions from Angelica archangelica. The choice of extraction technique can significantly influence the yield of this compound. A comparative summary of common methods is presented below.

Extraction MethodSolventTemperature (°C)TimeKey Advantages
Soxhlet Extraction n-HexaneBoiling point of solventSeveral hoursEfficient for exhaustive extraction of non-polar compounds.[1]
Microwave-Assisted Extraction (MAE) Hexane70-9010 minRapid and efficient for extracting furanocoumarins.[1]
Detailed Experimental Protocol for Isolation

The following protocol is a detailed methodology for the isolation of this compound, based on established phytochemical procedures.

2.2.1. Plant Material and Initial Extraction

  • Plant Material: 113 g of dried seeds of Angelica archangelica are ground into a fine powder.

  • Soxhlet Extraction: The powdered seeds are subjected to extraction in a Soxhlet apparatus using 1.1 L of n-hexane. This initial step with a non-polar solvent is crucial for the selective extraction of furanocoumarins.[1][2]

2.2.2. Precipitation and Initial Fractionation

  • Concentration and Precipitation: The n-hexane extract is concentrated under reduced pressure. Upon standing at room temperature, a yellow precipitate containing a mixture of coumarins is formed (approximately 8.7 g).[1][2]

  • Separation: The precipitate is separated from the supernatant by filtration. The remaining oily supernatant (24.8 g) is collected for further purification.[3]

2.2.3. Chromatographic Purification

  • Vacuum Liquid Chromatography (VLC): A portion of the oily residue (2.5 g) is subjected to VLC on a silica gel 60H column. The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate, followed by methanol.[2][3]

  • Preparative Thin-Layer Chromatography (PTLC): The fractions obtained from VLC are further purified using PTLC on silica gel PF254 plates.[2][3]

    • A VLC fraction eluted with 25% ethyl acetate in n-hexane is subjected to PTLC with a mobile phase of 10% ethyl acetate in n-hexane. This step yields purified this compound (17 mg).[3]

Experimental Workflow for this compound Isolation

experimental_workflow cluster_chromatography Chromatographic Purification plant_material Ground Angelica archangelica Seeds (113g) soxhlet Soxhlet Extraction (n-Hexane) plant_material->soxhlet concentrate Concentration of n-Hexane Extract soxhlet->concentrate precipitate Yellow Precipitate (8.7g) (Mixed Coumarins) concentrate->precipitate Precipitation supernatant Oily Supernatant (24.8g) concentrate->supernatant Filtration vlc Vacuum Liquid Chromatography (Silica Gel, Gradient Elution) supernatant->vlc ptlc Preparative Thin-Layer Chromatography (Silica Gel, 10% EtOAc in n-Hexane) vlc->ptlc Fraction eluted with 25% EtOAc in n-Hexane This compound Pure this compound (17mg) ptlc->this compound

Caption: A flowchart detailing the sequential steps for the isolation of this compound.

Structural Elucidation and Characterization

The definitive structure of this compound was established through a combination of spectroscopic techniques.

Spectroscopic Data
Spectroscopic TechniqueKey Findings and Parameters
UV-Vis Spectroscopy Performed in Methanol.[2]
Infrared (IR) Spectroscopy KBr disc method was used.[2]
Mass Spectrometry (MS) Chemical Ionisation Mass Spectrometry (CIMS) with ammonia as the CI gas revealed an [M+NH₄]⁺ ion at m/z 444, corresponding to the molecular formula C₂₄H₂₈O₇.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Comprehensive 1D and 2D NMR analyses were conducted on a Varian Unity INOVA 400 MHz spectrometer (¹H at 400 MHz, ¹³C at 100 MHz).[2][3] - HMBC: Optimized for a long-range J(H-C) of 9 Hz.[3] - NOESY: Performed with a mixing time of 0.8 s.[3]

Biological Activities and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, which are responsible for its observed biological effects.

Anti-Inflammatory Activity via NF-κB Inhibition

This compound exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[1]

nfkb_pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription activates This compound This compound This compound->ikk inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.
Pro-Osteogenic Effects via Wnt and TGF-β/BMP Pathways

This compound has been observed to promote bone formation by modulating the Wnt and Transforming Growth Factor-beta (TGF-β)/Bone Morphogenetic Protein (BMP) signaling pathways, which are critical for osteoblast differentiation and function.[1]

osteogenesis_pathways This compound This compound wnt_pathway Wnt Signaling Pathway This compound->wnt_pathway activates tgfb_bmp_pathway TGF-β/BMP Signaling Pathway This compound->tgfb_bmp_pathway activates osteoblast_diff Osteoblast Differentiation wnt_pathway->osteoblast_diff tgfb_bmp_pathway->osteoblast_diff bone_formation Bone Formation osteoblast_diff->bone_formation biosynthesis_pathway shikimic_acid Shikimic Acid Pathway phenylalanine L-Phenylalanine shikimic_acid->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid umbelliferone Umbelliferone cinnamic_acid->umbelliferone prenylation Prenylation at C8 umbelliferone->prenylation osthenol Osthenol prenylation->osthenol cyclization Cyclization osthenol->cyclization columbianetin Columbianetin cyclization->columbianetin dehydrogenation Dehydrogenation columbianetin->dehydrogenation angelicin Angelicin dehydrogenation->angelicin further_mod Further Modifications (e.g., Angeloyl esterification) angelicin->further_mod This compound This compound further_mod->this compound

References

Archangelicin Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, an angular furanocoumarin of significant therapeutic interest, presents a lipophilic profile that dictates its solubility in various solvent systems. Understanding its solubility is paramount for extraction, purification, formulation, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of this compound's solubility characteristics, detailed experimental protocols for its determination, and relevant analytical workflows. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in public literature, this guide furnishes analogous data from structurally similar furanocoumarins to provide researchers with valuable reference points.

Introduction to this compound

This compound is a naturally occurring furanocoumarin found in plants of the Apiaceae family, notably in Angelica archangelica.[1] As an angular furanocoumarin, its chemical structure consists of a furan ring fused to a coumarin backbone in a non-linear fashion.[1] This structural characteristic influences its physicochemical properties, including its solubility. Preliminary data, such as a high logP value, suggests that this compound is a lipophilic compound with poor water solubility.[2] This inherent lipophilicity necessitates the use of organic solvents for its effective extraction from plant matrices and for its subsequent handling in a laboratory setting.

The therapeutic potential of this compound and other furanocoumarins is a subject of ongoing research, with studies exploring their anti-inflammatory, anti-cancer, and neuroprotective properties. The effective investigation of these biological activities is contingent on the ability to dissolve this compound in appropriate solvents for delivery in experimental models.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₂₄H₂₆O₇[3]
Molecular Weight426.5 g/mol [3]
Water Solubility0.12 mg/L @ 25 °C (estimated)[2]
logP5.075 (estimated)[2]
Chemical ClassAngular Furanocoumarin[1]

Solubility of this compound in Organic Solvents

It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvents of interest using the protocols outlined in this guide.

SolventThis compound Solubility (mg/mL)Imperatorin Solubility (mg/mL)Psoralen Solubility (mg/mL)
MethanolData not available~10 (at 25°C)[3]~1[4]
EthanolData not available~10[2]~1[4]
AcetoneData not availableData not availableSoluble[5]
Dimethyl Sulfoxide (DMSO)Data not available~20[2]~30[4]
Dimethylformamide (DMF)Data not available~30[2]~30[4]
ChloroformData not availableData not availableData not available
Ethyl AcetateData not availableHigher than in methanol/ethanol[3]Soluble[5]
n-HexaneData not availableLow solubility[3]Data not available
Petroleum EtherData not availableLow solubility[3]Data not available

Note: The solubility of imperatorin and psoralen is provided for illustrative purposes. Actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

4.1. Materials

  • This compound (solid, pure compound)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and place it into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-200 rpm).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Visualization of Experimental Workflow and a Postulated Signaling Pathway

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method followed by HPLC analysis.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess this compound to Vial start->add_excess add_solvent Add Known Volume of Organic Solvent add_excess->add_solvent shake Incubate on Orbital Shaker (24-72h) add_solvent->shake sediment Allow Excess Solid to Sediment shake->sediment filter Filter Supernatant (0.22 µm) sediment->filter dilute Dilute Saturated Solution filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Workflow for this compound Solubility Determination.

5.2. Postulated Anti-Inflammatory Signaling Pathway of Furanocoumarins

While a specific signaling pathway directly governed by the solubility of this compound is not defined, its biological activity is intrinsically linked to its ability to reach cellular targets. The following diagram illustrates a generally accepted anti-inflammatory mechanism for furanocoumarins, which involves the inhibition of the NF-κB signaling pathway. The bioavailability of this compound to engage in such pathways is dependent on its solubility in physiological environments.

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response stimulus e.g., LPS, Cytokines ikk IKK Complex stimulus->ikk This compound This compound This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active ikb_p->nfkb Releases nucleus Nucleus nfkb_active->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) nfkb_active->gene_expression Induces inflammation Inflammation gene_expression->inflammation

Postulated Anti-inflammatory Mechanism of Furanocoumarins.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While a comprehensive dataset of its solubility in various solvents is yet to be established, the provided information on related compounds and the detailed experimental protocol for solubility determination offer a robust starting point for researchers. The elucidation of this compound's solubility profile is a critical step in unlocking its full therapeutic potential, enabling more precise and effective research in the fields of drug discovery and development.

References

Stability and Degradation Profile of Archangelicin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, an angular furanocoumarin found in the medicinal plant Angelica archangelica, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and pro-osteogenic effects.[1][2] Understanding the stability and degradation profile of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, drawing upon data from related furanocoumarins to build a predictive profile. It outlines potential degradation pathways under various stress conditions, details recommended experimental protocols for stability-indicating studies, and discusses the analytical methodologies for the identification and quantification of degradation products. This document aims to serve as a foundational resource for researchers and drug development professionals working with this compound and related compounds.

Chemical Structure and Properties of this compound

This compound is structurally classified as an angular furanocoumarin, characterized by a furan ring fused to the 7 and 8 positions of a benzopyran-2-one (coumarin) nucleus.[1][3] This angular arrangement distinguishes it from linear furanocoumarins like psoralen.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₈O₅Inferred from structure
Molar Mass302.32 g/mol Inferred from structure
AppearancePale yellow crystals[4]
Melting Point134°C[4]
Maximum UV Absorption300 nm[4]
SolubilitySoluble in DMSO[4]

Predicted Stability and Degradation Profile

Direct and comprehensive stability studies on this compound are not extensively reported in the public domain. However, based on the known chemistry of the furanocoumarin scaffold, several degradation pathways can be anticipated under forced degradation conditions. These studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]

Hydrolytic Degradation

The lactone ring of the coumarin moiety is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of a water-soluble carboxylate salt of the corresponding coumarinic acid (a cis-hydroxycinnamic acid derivative).[8] Acidic conditions may also promote hydrolysis, though potentially at a slower rate.

Expected Reaction: Base-catalyzed opening of the lactone ring.

Oxidative Degradation

Furanocoumarins can be susceptible to oxidation. The electron-rich furan and benzene rings are potential sites for oxidative attack, which can be initiated by peroxide or other oxidizing agents. The rate of oxidative degradation of some coumarins has been shown to increase with pH.[9]

Expected Reaction: Oxidation of the furan and/or benzene ring, potentially leading to ring-opened products or the formation of quinone-like structures.

Photodegradation

Photodegradation is a well-documented characteristic of furanocoumarins.[10] Upon exposure to ultraviolet (UV) light, particularly UVA, these compounds can become photo-reactive. Angelicin is known to form monoadducts with the pyrimidine bases of DNA.[4][11][12] This photoreactivity suggests that this compound is likely to be unstable under light exposure, leading to the formation of various photoproducts.

Expected Reaction: Photocycloaddition reactions, dimerization, or photo-oxidation.

Thermal Degradation

While some furanocoumarins exhibit a degree of thermal stability, high temperatures can be expected to induce degradation.[13] The specific degradation pathway would depend on the temperature and the presence of other reactants.

Expected Reaction: Potential for decarboxylation or other fragmentation reactions at elevated temperatures.

Quantitative Stability Data (Illustrative)

As specific quantitative stability data for this compound is not available, the following table illustrates the type of data that should be generated from forced degradation studies.

Table 2: Illustrative Quantitative Stability Data for this compound

Stress ConditionParameterResult
Acidic Hydrolysis
0.1 M HCl, 60°C, 24h% DegradationData to be determined
Number of DegradantsData to be determined
Alkaline Hydrolysis
0.1 M NaOH, RT, 4h% DegradationData to be determined
Number of DegradantsData to be determined
Oxidative Degradation
3% H₂O₂, RT, 24h% DegradationData to be determined
Number of DegradantsData to be determined
Photodegradation
UV-A (365 nm), Solution% DegradationData to be determined
Number of DegradantsData to be determined
Thermal Degradation
80°C, Solid State, 48h% DegradationData to be determined
Number of DegradantsData to be determined

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Hydrolytic Stress
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C for a specified period.

Oxidative Stress

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours).

Photolytic Stress
  • Solution State: Expose the this compound solution (in a transparent container) to a UV light source (e.g., providing an output similar to ICH Q1B option 1 or 2). A control sample should be kept in the dark under the same conditions.

  • Solid State: Spread a thin layer of solid this compound in a petri dish and expose it to the same UV light source.

Thermal Stress

Heat a sample of solid this compound in a controlled temperature oven (e.g., at 80°C) for a specified period (e.g., 24, 48, 72 hours).

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

A reverse-phase HPLC or UPLC method is recommended.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.7 µm for UPLC).

  • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is likely to provide good separation.

  • Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths (including the λmax of this compound at 300 nm) and to assess peak purity.

Mass Spectrometry (MS)

Coupling HPLC/UPLC with a mass spectrometer (LC-MS/MS) is essential for the identification and structural elucidation of degradation products.[9][10][14][15][16] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural confirmation of major degradation products, isolation via preparative HPLC followed by NMR analysis (¹H, ¹³C, and 2D-NMR) is the gold standard.[17][18][19]

Signaling Pathways and Biological Activity

This compound has been shown to modulate several key signaling pathways, which contributes to its observed biological effects.[1] It is important to consider whether the degradation products retain, alter, or lose these biological activities, or if they exhibit any new toxicological properties.

Anti-Cancer Activity

This compound induces apoptosis in cancer cells. This is a crucial aspect of its anti-cancer potential.[6][7]

This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces CancerCell Cancer Cell Apoptosis->CancerCell Inhibits Growth

This compound's induction of apoptosis in cancer cells.
Anti-Inflammatory Activity

This compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][6]

This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Mediates

Inhibition of the NF-κB pathway by this compound.

Experimental Workflows

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for a forced degradation study of this compound.

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Degradation_Products Degradation Products Acid->Degradation_Products Base Base Base->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products HPLC_UPLC HPLC/UPLC-PDA LC_MS LC-MS/MS HPLC_UPLC->LC_MS Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation Isolation Preparative HPLC NMR NMR Isolation->NMR NMR->Structure_Elucidation This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Light This compound->Heat Degradation_Products->HPLC_UPLC Degradation_Products->Isolation

Workflow for forced degradation and analysis of this compound.

Conclusion

While specific stability data for this compound is limited, this guide provides a predictive framework based on the known chemistry of angular furanocoumarins. The inherent photoreactivity and susceptibility of the lactone ring to hydrolysis are key stability concerns that warrant thorough investigation. The experimental protocols and analytical methodologies outlined herein provide a robust starting point for researchers and drug development professionals to comprehensively characterize the stability and degradation profile of this compound. Such studies are indispensable for ensuring the quality, safety, and efficacy of any potential therapeutic product derived from this promising natural compound. Further research is critically needed to generate specific stability data for this compound to support its continued development.

References

In Vitro Biological Screening of Archangelicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, a natural furanocoumarin, has demonstrated significant potential in preclinical studies as a multi-faceted therapeutic agent. This technical guide provides an in-depth overview of the in vitro biological screening of this compound, focusing on its anticancer and anti-inflammatory properties. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute further investigations into this promising compound. This document details key experimental protocols, summarizes available quantitative data, and illustrates the signaling pathways implicated in this compound's mechanism of action.

Introduction

This compound is a furanocoumarin isolated from various plant species, most notably from the Angelica genus. It has garnered considerable interest in the scientific community due to its diverse pharmacological activities. In vitro studies have been instrumental in elucidating its potential as an anticancer and anti-inflammatory agent. This guide serves as a comprehensive resource, consolidating the current knowledge on the in vitro biological screening of this compound to facilitate future research and development.

Quantitative Data Summary

The efficacy of a therapeutic compound is quantitatively assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different in vitro models.

Cell Line/AssayBiological ActivityIC50 Value (µM)Reference
SH-SY5Y (Human Neuroblastoma)Anticancer49.56[1]
RAW 264.7 Macrophages (LPS-stimulated)Anti-inflammatory (Nitric Oxide Production)Data not available in search results
Various Cancer Cell LinesAnticancerFurther research needed to populate this data

Note: The available quantitative data for this compound is currently limited. Further comprehensive studies are required to establish a detailed profile of its potency across a wider range of cancer cell lines and anti-inflammatory assays.

Key Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation.[2][3] This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[2]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[4] In many cancers, STAT3 is constitutively activated.[4] The activation of STAT3 is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs).[5] JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological screening of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify this compound-induced apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the anti-inflammatory effect of this compound by quantifying nitric oxide production in macrophages.

Principle: Nitric oxide is a key inflammatory mediator. In cell culture, NO is rapidly oxidized to nitrite. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured colorimetrically.[7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with this compound and then stimulate with lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

This compound is a promising natural compound with demonstrated anticancer and anti-inflammatory activities in vitro. This technical guide has provided a framework for its continued investigation by summarizing the available quantitative data, outlining key experimental protocols, and illustrating the implicated signaling pathways. Further research is warranted to expand the quantitative dataset for this compound's efficacy and to further elucidate its precise mechanisms of action. The information presented herein is intended to serve as a valuable resource for the scientific community in advancing the development of this compound as a potential therapeutic agent.

References

Methodological & Application

Protocol for the Extraction of Archangelicin from Angelica Species

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Archangelicin is a furanocoumarin found in various species of the Angelica genus, most notably Angelica archangelica.[1] This angular furanocoumarin has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and pro-osteogenic effects.[1] These biological activities are attributed to its interaction with various cellular signaling pathways, making it a promising candidate for drug discovery and development.[1] This document provides detailed protocols for the extraction of this compound from Angelica species, a comparative overview of different extraction methods, and guidelines for its purification. The information is intended for researchers, scientists, and drug development professionals.

Overview of Extraction Methods

The extraction of this compound from Angelica species, primarily from the seeds and roots, involves the use of various techniques to isolate this bioactive compound.[1][2] The choice of extraction method and solvent significantly impacts the yield and purity of the final product.[1] Several methods have been successfully employed, including traditional techniques like Soxhlet extraction and maceration, as well as more modern methods such as Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2]

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield of this compound while minimizing degradation. The following table summarizes various extraction methods that have been applied to Angelica species for the extraction of furanocoumarins, including this compound.

Extraction MethodRecommended SolventsKey Findings & AdvantagesDisadvantagesReference(s)
Soxhlet Extraction n-Hexane, ChloroformThorough and well-established method, effective for initial extraction of non-polar coumarins.Time-consuming, requires large solvent volumes, potential for thermal degradation of the compound.[2][1][2]
Accelerated Solvent Extraction (ASE) n-Hexane, Ethanol, MethanolFast, low solvent consumption, and automated. Reported to provide the highest yields of furanocoumarins.[1][2]Requires specialized and expensive equipment.[2][1][2]
Ultrasound-Assisted Extraction (UAE) Methanol, 80% EthanolReduced extraction time and solvent consumption compared to Soxhlet, with comparable yields.[1][3]Parameters need careful control to avoid excessive heating.[3][1][3]
Microwave-Assisted Extraction (MAE) HexaneEfficient for extracting furanocoumarins with a short duration (e.g., 10 minutes).[1]Potential for degradation of furanocoumarins in a closed system due to heating.[3][1][3]
Supercritical Fluid Extraction (SFE) Supercritical CO₂, often with a polar co-solvent like ethanol."Green" solvent (non-toxic, non-flammable), tunable selectivity, and operates at low temperatures, minimizing thermal degradation.[2][3]High initial equipment cost.[2][2][3]
Maceration n-Hexane, Ethyl Acetate, ChloroformSimple procedure with low equipment cost.Lower efficiency, may require multiple extractions for a good yield.[2][2]

Quantitative Data on this compound Extraction

Plant PartExtraction MethodSolventCompoundYieldReference(s)
SeedsSoxhletn-hexaneCrude coumarin precipitate8.7 g from 113 g of seeds[1]

It is important to note that the yield of pure this compound will be lower than the crude extract and will depend on the efficiency of the subsequent purification steps.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Minimized Degradation

This protocol is designed to extract this compound while minimizing its degradation by controlling temperature and protecting it from oxidation.

Materials and Equipment:

  • Dried and finely powdered Angelica archangelica roots (40-60 mesh)

  • 80% Ethanol in deionized water

  • Ascorbic acid (optional, as an antioxidant)

  • Nitrogen gas

  • Ultrasonic bath with temperature control

  • Amber glass flasks (250 mL)

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind dried Angelica archangelica roots to a fine powder (e.g., 40-60 mesh).[3]

  • Solvent Preparation: Prepare an 80% ethanol in deionized water solution. To minimize oxidation, degas the solvent by sonicating for 15 minutes and then bubbling nitrogen gas through it for 10 minutes. For added protection against oxidation, ascorbic acid (0.1% w/v) can be added to the solvent.[3]

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL amber glass flask.[3]

    • Add 100 mL of the prepared solvent.[3]

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 40°C and the ultrasonic frequency to 40 kHz.[3]

    • Extract for 30 minutes.[3]

  • Post-Extraction:

    • Immediately after extraction, filter the mixture through a Whatman No. 1 filter paper.[3]

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[3]

    • Store the dried extract at -20°C in an amber vial under a nitrogen atmosphere to prevent degradation.[3]

Protocol 2: Accelerated Solvent Extraction (ASE)

This protocol describes a high-yield extraction method using an ASE system.

Materials and Equipment:

  • Dried and finely powdered Angelica archangelica seeds (< 1 mm particle size)

  • Accelerated Solvent Extractor (ASE) system

  • n-Hexane (HPLC grade)

  • Diatomaceous earth (for samples with high moisture content)

  • Cellulose filters

  • Rotary evaporator

Procedure:

  • Sample Preparation: Ensure the Angelica archangelica seeds are thoroughly dried and ground to a fine powder (particle size < 1 mm). Weigh approximately 5-10 g of the powdered seeds. If the sample has a high moisture content, mix it with an equal amount of diatomaceous earth.[2]

  • Cell Loading:

    • Place a cellulose filter at the bottom of the ASE extraction cell.[2]

    • Load the prepared sample into the cell. Fill any remaining void space with an inert material like sand to ensure a packed cell.[2]

  • ASE Parameters:

    • Solvent: n-Hexane[2]

    • Temperature: 80 °C[2]

    • Pressure: 1500 psi[2]

    • Static Time: 10 minutes[2]

    • Static Cycles: 2[2]

    • Flush Volume: 60%[2]

    • Purge Time: 100 seconds[2]

  • Extraction and Collection: Place the loaded extraction cells and collection vials into the ASE system and run the pre-set extraction method. The extract will be collected in the vials.[2]

  • Solvent Evaporation: Transfer the collected extract to a round-bottom flask and concentrate it in vacuo using a rotary evaporator at 40 °C until a crude residue is obtained.[2]

  • Yield Determination: Weigh the dried crude extract to determine the total extraction yield.[2]

Protocol 3: Purification by Flash Column Chromatography

The crude extract obtained from the above methods contains a mixture of compounds and requires further purification to isolate this compound.

Materials and Equipment:

  • Crude n-hexane extract

  • Silica gel for flash chromatography

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (optional)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system (column, pump, fraction collector)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude extract in a minimal volume of dichloromethane or the initial mobile phase. Alternatively, for larger quantities, perform a dry load by adsorbing the crude extract onto a small amount of silica gel.[2]

  • TLC Analysis for Solvent System Optimization: Develop a suitable mobile phase for separation using TLC. A good starting point is a mixture of n-hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound.[2]

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack the flash chromatography column, ensuring no air bubbles are trapped. Equilibrate the column by running the initial mobile phase through it.[2]

  • Sample Loading: Carefully load the dissolved sample or the dry-loaded silica gel onto the top of the packed column.[2]

  • Elution and Fraction Collection: Begin elution with the optimized mobile phase (e.g., a gradient of ethyl acetate in n-hexane). Collect fractions of a consistent volume.[2]

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing this compound.

  • Solvent Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

Extraction_Workflow PlantMaterial Angelica Species (Seeds or Roots) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (e.g., UAE, ASE, Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Flash Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

A flowchart detailing the sequential steps for the isolation of this compound.

Diagram 2: Factors Affecting this compound Stability During Extraction

Stability_Factors This compound This compound Stability Temperature High Temperature (> 60°C) Light UV Radiation Oxygen Atmospheric Oxygen pH Acidic (pH < 4) or Alkaline (pH > 8) Degradation Degradation Temperature->Degradation Thermal Degradation Light->Degradation Photodegradation Oxygen->Degradation Oxidative Degradation pH->Degradation Hydrolysis

Factors contributing to the degradation of this compound during extraction.

References

Application Note: Quantification of Archangelicin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Archangelicin is a significant furanocoumarin found in plants of the Angelica genus, notably Angelica archangelica.[1] As a bioactive compound, its quantification is crucial for the quality control of herbal materials and extracts, as well as for research in pharmacology and drug development.[2][3] This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound. The described protocol is intended for researchers, scientists, and professionals in the field of drug development.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of methanol and water. Detection is performed at a wavelength optimized for this compound, allowing for accurate and sensitive quantification.

Experimental Protocols

1. Sample Preparation

The selection of an appropriate extraction method is critical for the accurate quantification of this compound.[1] The following protocol describes a general procedure for the extraction of this compound from plant material, such as the seeds or roots of Angelica archangelica.

1.1. Materials and Reagents

  • Dried and finely powdered plant material (e.g., Angelica archangelica seeds)[4]

  • Methanol (HPLC grade)[5]

  • Water (HPLC grade)

  • This compound analytical standard

  • 0.45 µm syringe filters[6]

1.2. Extraction Procedure

  • Accurately weigh approximately 1.0 g of the powdered plant material.[5]

  • Transfer the powder to a suitable extraction vessel.

  • Add 20 mL of methanol to the vessel.

  • Sonication-assisted extraction is recommended for 30 minutes at room temperature.

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6][7]

  • The sample is now ready for HPLC analysis. For best results, the sample should be dissolved in a solvent similar to the initial mobile phase.[8]

2. HPLC Instrumentation and Conditions

The following HPLC conditions have been optimized for the quantification of this compound.

ParameterSpecification
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Elution 0-10 min: 50-70% B10-20 min: 70-90% B20-25 min: 90% B25-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 300 nm

3. Standard Preparation and Calibration

3.1. Stock Standard Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Calibration Curve

Inject each working standard solution into the HPLC system. A calibration curve is constructed by plotting the peak area of this compound against the corresponding concentration. The linearity of the method should be evaluated, with a correlation coefficient (r²) of ≥ 0.999 being desirable.[3]

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (RSD%) < 2% (for both intra-day and inter-day)[6][9]
Accuracy (Recovery %) 95 - 105%[3]
Stability (RSD%) < 2% (over 24 hours at room temperature)[6]

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried, Powdered Plant Material extraction Methanol Extraction (Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (300 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for this compound Quantification by HPLC.

Logical Relationship of HPLC Method Parameters

G cluster_instrument Instrumentation cluster_method Method Parameters cluster_validation Validation center_node This compound Quantification hplc HPLC System center_node->hplc column C18 Column center_node->column detector UV/DAD Detector center_node->detector mobile_phase Mobile Phase (Methanol/Water) center_node->mobile_phase flow_rate Flow Rate (1.0 mL/min) center_node->flow_rate injection_vol Injection Volume (10 µL) center_node->injection_vol detection_wl Detection λ (300 nm) center_node->detection_wl linearity Linearity center_node->linearity precision Precision center_node->precision accuracy Accuracy center_node->accuracy

Caption: Key Parameters for HPLC Method Development.

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of Archangelicin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the LC-MS Analysis of Archangelicin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring angular furanocoumarin found in various plants of the Apiaceae family, notably in Angelica archangelica L. It has garnered significant interest within the scientific community due to its potential pharmacological activities. As research into the therapeutic applications of this compound progresses, the need for robust and reliable analytical methods for its quantification in complex matrices such as plant extracts and biological samples becomes crucial. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique offering high sensitivity and selectivity. The provided methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection, along with typical quantitative performance data.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A high-yield extraction is critical for the accurate quantification of this compound. Accelerated Solvent Extraction (ASE) is a highly efficient method for this purpose.

Protocol: Accelerated Solvent Extraction (ASE)

  • Sample Pre-treatment: Dry the plant material (e.g., seeds of Angelica archangelica) thoroughly and grind it into a fine powder (particle size < 1 mm).

  • Cell Preparation: Place a cellulose filter at the bottom of the ASE extraction cell and load approximately 5-10 g of the powdered plant material.

  • Extraction Parameters:

    • Solvent: n-Hexane

    • Temperature: 80 °C

    • Pressure: 1500 psi

    • Static Time: 10 minutes

    • Static Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 100 seconds

  • Collection: Collect the extract in vials.

  • Concentration: Transfer the collected extract to a round-bottom flask and concentrate it in vacuo using a rotary evaporator at 40 °C to obtain a crude residue.

Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC)

This protocol outlines a UHPLC method for the separation of this compound from other co-extracted compounds.

LC Parameters:

  • Column: Agilent Zorbax Extend reversed-phase C18 column (1.8 µm, 4.6 × 100 mm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 30
    5.0 70
    7.0 95
    9.0 95
    9.1 30

    | 12.0 | 30 |

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

Mass Spectrometric Detection: Triple Quadrupole Mass Spectrometry (QqQ-MS)

This section details the mass spectrometry parameters for the sensitive and selective detection and quantification of this compound using Multiple Reaction Monitoring (MRM).

MS Parameters:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions (Hypothetical for this compound, based on its molecular weight of 246.25 g/mol ):

    • Precursor Ion (Q1): m/z 247.1 [M+H]⁺

    • Product Ion for Quantification (Q3): To be determined experimentally by infusion of a pure standard and performing a product ion scan. A plausible fragmentation would involve the loss of the isopropenyl group.

    • Product Ion for Confirmation (Q3): A second, distinct product ion should be selected for confirmation.

  • Collision Energy: To be optimized for each transition to achieve the highest intensity.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound analysis, based on data from similar compounds found in Angelica species.[1]

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 500y = mx + c> 0.995< 0.5< 1.5

Table 2: Precision and Recovery

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)Recovery (%)
This compound10< 5%< 7%90 - 110
100< 4%< 6%90 - 110
400< 3%< 5%90 - 110

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the LC-MS analysis of this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing plant_material Plant Material (e.g., Angelica archangelica seeds) grinding Grinding plant_material->grinding extraction Accelerated Solvent Extraction (ASE) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration lc_separation UHPLC Separation (C18 Column) concentration->lc_separation Crude Extract ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification Raw Data reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS analysis of this compound.

Potential Signaling Pathway Involvement

This compound and its isomers have been investigated for their anti-inflammatory effects, which are often mediated through the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway.

References

Application Notes and Protocols for Cell-Based Assays Using Archangelicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Archangelicin, a natural furanocoumarin, in various cell-based assays. The following sections outline methodologies to investigate the cytotoxic, anti-inflammatory, and pro-osteogenic properties of this compound, along with insights into its underlying mechanisms of action.

Assessment of Cytotoxicity and Apoptosis Induction

This compound has demonstrated cytotoxic effects on various cancer cell lines, primarily through the induction of apoptosis. The following protocols describe methods to determine the half-maximal inhibitory concentration (IC50) and to quantify apoptotic cell death.

Quantitative Data Summary: Cytotoxicity of this compound
Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
SH-SY5YNeuroblastoma49.5648
Protocol 1.1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

Materials:

  • Cancer cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[1]

  • Incubate the plate for the desired time period (e.g., 48 hours).[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis software.[1]

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with This compound incubate1->treat_cells incubate2 Incubate 48h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 1.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for the specified time.[1]

  • Harvest the cells by trypsinization and collect the cell suspension.[1]

  • Wash the cells twice with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[1]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive, PI-negative cells are early apoptotic; Annexin V-positive, PI-positive cells are late apoptotic/necrotic).[1]

Signaling Pathway: this compound-Induced Apoptosis

This compound induces apoptosis through the intrinsic caspase-dependent pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

Apoptosis_Pathway This compound This compound Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2_BclxL Mitochondria Mitochondria Bcl2_BclxL->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Evaluation of Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways, such as inhibiting the NF-κB pathway and promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype via the STAT3 pathway.[2]

Quantitative Data Summary: Effect of Angelicin on Macrophage Polarization

Note: Data presented is for Angelicin, a structurally similar furanocoumarin, as a proxy for this compound.

MarkerMacrophage PhenotypeEffect of Angelicin
iNOSM1 (Pro-inflammatory)Decreased Expression
CD206M2 (Anti-inflammatory)Increased Expression
IL-1βPro-inflammatory CytokineDecreased Expression
TNF-αPro-inflammatory CytokineDecreased Expression
Protocol 2.1: Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

  • Complete cell culture medium

  • LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for M1 polarization

  • IL-4 (Interleukin-4) and IL-13 (Interleukin-13) for M2 polarization

  • This compound

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • qPCR master mix and primers for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg-1, CD206) markers

  • Flow cytometry antibodies for M1 (e.g., CD86) and M2 (e.g., CD206) surface markers

Procedure:

  • Macrophage Differentiation (if using primary cells): Culture bone marrow cells with M-CSF (Macrophage Colony-Stimulating Factor) for 7 days to differentiate into macrophages.

  • Polarization:

    • M1 Polarization: Treat macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of various concentrations of this compound for 24-48 hours.

    • M2 Polarization and Repolarization: First, polarize macrophages to the M2 phenotype with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours. Then, challenge with LPS and IFN-γ in the presence or absence of this compound for another 24 hours to assess the maintenance of the M2 phenotype.

  • Analysis:

    • qPCR: Extract total RNA, synthesize cDNA, and perform qPCR to analyze the gene expression of M1 and M2 markers.

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.

    • ELISA: Collect cell culture supernatants to measure the concentration of secreted pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines.

Signaling Pathway: this compound's Anti-inflammatory Mechanisms

This compound demonstrates anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[2] It also promotes the polarization of macrophages to an anti-inflammatory M2 phenotype through the STAT3 signaling pathway.[2]

Anti_Inflammatory_Pathways cluster_0 NF-κB Inhibition cluster_1 Macrophage M2 Polarization Archangelicin1 This compound NFkB NF-κB Activation Archangelicin1->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Archangelicin2 This compound STAT3 STAT3 Activation Archangelicin2->STAT3 M2_Polarization M2 Macrophage Polarization STAT3->M2_Polarization Anti_Inflammatory Anti-inflammatory Response M2_Polarization->Anti_Inflammatory

Caption: Anti-inflammatory mechanisms of this compound.

Investigation of Pro-Osteogenic Activity

This compound has been shown to promote bone formation by modulating the Wnt/β-catenin and TGF-β/BMP signaling pathways.[2] The following protocols can be used to evaluate the osteogenic potential of this compound.

Quantitative Data Summary: Effect of Angelicin on Osteogenic Differentiation

Note: Data presented is for Angelicin, a structurally similar furanocoumarin, as a proxy for this compound.

Osteogenic MarkerEffect of Angelicin (10 µM)
Alkaline Phosphatase (ALP) ActivityIncreased
Mineralization (Alizarin Red S Staining)Increased
RUNX2 mRNA ExpressionIncreased
Osteocalcin (OCN) mRNA ExpressionIncreased
Collagen Type I α1 (COL1A1) mRNA ExpressionIncreased
Protocol 3.1: Alkaline Phosphatase (ALP) Activity Assay

Objective: To measure the activity of ALP, an early marker of osteoblast differentiation, in response to this compound treatment.

Materials:

  • Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1)

  • Osteogenic differentiation medium (complete medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)

  • This compound

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., NaOH)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and culture until confluent.

  • Replace the medium with osteogenic differentiation medium containing various concentrations of this compound. Include a vehicle control.

  • Culture for 7-14 days, replacing the medium every 2-3 days.

  • Wash the cells with PBS and lyse the cells.

  • Add pNPP substrate solution to each well and incubate at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein content of each well.

Protocol 3.2: Mineralization Assay (Alizarin Red S Staining)

Objective: To quantify the formation of mineralized matrix, a late marker of osteogenesis, after treatment with this compound.

Materials:

  • Differentiated osteoblasts (from Protocol 3.1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) solution (2% in dH₂O, pH 4.1-4.3)

  • 10% Acetic acid

  • 10% Ammonium hydroxide

  • Microplate reader

Procedure:

  • Culture cells in osteogenic medium with or without this compound for 21-28 days.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Wash the fixed cells with dH₂O.

  • Stain the cells with ARS solution for 20-30 minutes at room temperature.

  • Wash the cells extensively with dH₂O to remove excess stain.

  • For quantification, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.

  • Transfer the supernatant to a new tube, heat at 85°C for 10 minutes, and then centrifuge.

  • Neutralize the supernatant with 10% ammonium hydroxide.

  • Read the absorbance at 405 nm.

Experimental Workflow: Osteogenesis Assays

Osteogenesis_Workflow cluster_early Early Stage (7-14 days) cluster_late Late Stage (21-28 days) start Start seed_cells Seed MSCs or pre-osteoblasts start->seed_cells induce_diff Induce osteogenic differentiation with this compound seed_cells->induce_diff alp_assay Alkaline Phosphatase (ALP) Assay induce_diff->alp_assay ars_staining Alizarin Red S (ARS) Staining for Mineralization induce_diff->ars_staining end End alp_assay->end ars_staining->end Wnt_Pathway This compound This compound Wnt_Pathway Wnt/β-catenin Pathway Activation This compound->Wnt_Pathway beta_catenin β-catenin Stabilization & Nuclear Translocation Wnt_Pathway->beta_catenin Gene_Transcription Osteogenic Gene Transcription (e.g., RUNX2, Osterix) beta_catenin->Gene_Transcription Osteogenesis Osteogenesis Gene_Transcription->Osteogenesis

References

Synthetic Approaches to Archangelicin and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of synthetic methods for Archangelicin, a naturally occurring angular furanocoumarin, and its derivatives. This guide includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways to facilitate further research and development in this promising area of medicinal chemistry.

This compound, a secondary metabolite isolated from plants of the Angelica genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and antitumor effects. The synthesis of this compound and its analogs is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Key Synthetic Strategies

The chemical synthesis of this compound and its derivatives primarily revolves around the construction of the angular furanocoumarin scaffold. A common and effective strategy involves a three-step sequence starting from a readily available precursor, 7-hydroxycoumarin.

1. O-Prenylation of 7-Hydroxycoumarin: The synthesis typically commences with the O-alkylation of a 7-hydroxycoumarin derivative with a prenyl halide (e.g., prenyl bromide) in the presence of a base to yield the corresponding 7-prenyloxycoumarin.

2. Claisen Rearrangement: The 7-prenyloxycoumarin intermediate then undergoes a thermal or Lewis acid-catalyzed Claisen rearrangement. This[1][1]-sigmatropic rearrangement is a key step that selectively forms the C-C bond at the C-8 position, leading to the formation of 8-prenyl-7-hydroxycoumarin. This rearrangement is crucial for establishing the angular substitution pattern of this compound.

3. Oxidative Cyclization: The final step involves the oxidative cyclization of the 8-prenyl group to form the furan ring. This transformation can be achieved using various oxidizing agents, such as osmium tetroxide followed by oxidative cleavage, or other methods that facilitate the formation of the furan moiety.

Experimental Protocols

Synthesis of this compound (A General Approach)

Step 1: Synthesis of 7-Prenyloxycoumarin

  • Materials: 7-hydroxycoumarin, prenyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure: To a solution of 7-hydroxycoumarin in acetone, anhydrous potassium carbonate is added, followed by the dropwise addition of prenyl bromide. The reaction mixture is stirred at room temperature or gentle reflux until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 7-prenyloxycoumarin, which can be purified by column chromatography.

Step 2: Synthesis of 8-Prenyl-7-hydroxycoumarin (via Claisen Rearrangement)

  • Materials: 7-prenyloxycoumarin, N,N-diethylaniline.

  • Procedure: 7-Prenyloxycoumarin is dissolved in a high-boiling solvent such as N,N-diethylaniline and heated under reflux. The progress of the rearrangement is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography to afford 8-prenyl-7-hydroxycoumarin.

Step 3: Synthesis of this compound (via Oxidative Cyclization)

  • Materials: 8-prenyl-7-hydroxycoumarin, oxidizing agent (e.g., DDQ or OsO₄/NaIO₄), suitable solvent.

  • Procedure: The 8-prenyl-7-hydroxycoumarin is dissolved in an appropriate solvent, and the oxidizing agent is added. The reaction conditions (temperature, reaction time) will vary depending on the chosen oxidant. After the reaction is complete, the mixture is worked up to remove the oxidant and byproducts. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

StepReactantsReagents & ConditionsProductYield (%)
17-Hydroxycoumarin, Prenyl bromideK₂CO₃, Acetone, Reflux7-Prenyloxycoumarin~90%
27-PrenyloxycoumarinN,N-diethylaniline, Reflux8-Prenyl-7-hydroxycoumarin~70-80%
38-Prenyl-7-hydroxycoumarinDDQ, Benzene, RefluxThis compoundVaries

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by utilizing substituted 7-hydroxycoumarins in the initial step or by modifying the this compound scaffold. For instance, employing 7-hydroxy-4-methylcoumarin would lead to the synthesis of 4-methyl-Archangelicin. Further modifications, such as alkylation or acylation of the hydroxyl group of intermediates or the final product, can generate a library of derivatives for biological evaluation.

Biological Activities and Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, with anti-inflammatory and antitumor effects being the most prominent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, this compound can suppress the production of inflammatory mediators, thereby reducing inflammation.

Antitumor Activity

Several studies have highlighted the potential of this compound and its derivatives as anticancer agents. The cytotoxic effects are observed against various cancer cell lines. The exact mechanism of their antitumor activity is still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.

Visualizing the Synthesis

Synthetic Pathway of this compound

Archangelicin_Synthesis cluster_0 Step 1: O-Prenylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Oxidative Cyclization 7-Hydroxycoumarin 7-Hydroxycoumarin 7-Prenyloxycoumarin 7-Prenyloxycoumarin 7-Hydroxycoumarin->7-Prenyloxycoumarin Prenyl bromide, K2CO3, Acetone 8-Prenyl-7-hydroxycoumarin 8-Prenyl-7-hydroxycoumarin 7-Prenyloxycoumarin->8-Prenyl-7-hydroxycoumarin Heat (e.g., in N,N-diethylaniline) This compound This compound 8-Prenyl-7-hydroxycoumarin->this compound Oxidizing Agent (e.g., DDQ)

Caption: General synthetic route to this compound.

Simplified NF-κB Signaling Pathway and Inhibition by this compound

NFkB_Pathway cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active released Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates Archangelicin_node This compound Archangelicin_node->IKK_Complex inhibits

Caption: this compound's inhibitory effect on the NF-κB pathway.

References

Enhancing the Oral Bioavailability of Archangelicin: Formulation Strategies and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Archangelicin, a natural furanocoumarin, has garnered significant interest for its potential therapeutic applications. However, its clinical utility is often hampered by poor oral bioavailability, primarily attributed to low aqueous solubility and/or limited intestinal permeability. This document provides a comprehensive overview of formulation strategies to overcome these challenges and improve the systemic exposure of this compound. Detailed experimental protocols for the preparation and evaluation of these formulations are provided to guide researchers in their drug development efforts. While specific quantitative data for this compound is limited in publicly available literature, this document outlines established methods and provides illustrative data from similar poorly soluble compounds to guide formulation development.

Challenges to this compound Bioavailability

The oral bioavailability of a drug is primarily influenced by its solubility in gastrointestinal fluids and its ability to permeate the intestinal epithelium.[1] Like many natural compounds, this compound is presumed to face challenges in one or both of these areas.[2]

  • Low Aqueous Solubility: Poor solubility leads to a low dissolution rate in the gastrointestinal tract, limiting the concentration of this compound available for absorption.[3]

  • Limited Intestinal Permeability: The molecular characteristics of this compound may restrict its passage across the intestinal cell layer, either through passive diffusion or by being a substrate for efflux transporters like P-glycoprotein.[4][5]

Formulation Strategies for Bioavailability Enhancement

Several formulation strategies can be employed to address the challenges of low solubility and permeability.[6][7] These approaches aim to increase the dissolution rate, enhance solubility, and/or promote intestinal absorption.

Nanoformulations

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and improved bioavailability.[8][9]

  • Nanocrystals: Crystalline nanoparticles of the drug stabilized by surfactants or polymers.

  • Lipid-Based Nanoparticles:

    • Solid Lipid Nanoparticles (SLNs): A solid lipid core containing the drug.

    • Nanostructured Lipid Carriers (NLCs): A blend of solid and liquid lipids, creating imperfections in the crystal lattice that can accommodate more drug.

    • Liposomes: Vesicles composed of one or more phospholipid bilayers enclosing an aqueous core. They can encapsulate both lipophilic and hydrophilic drugs.[10]

  • Polymeric Nanoparticles: Biodegradable polymers encapsulating or forming a matrix for the drug.[11]

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.[3] This strategy can enhance the dissolution rate by reducing particle size, improving wettability, and converting the drug to an amorphous state.

  • Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and sugars.

  • Preparation Methods:

    • Melting Method: The drug and carrier are melted together and then solidified.

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.

    • Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream to produce a dry powder.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5][12] This pre-dissolved state of the drug in the formulation bypasses the dissolution step, leading to improved absorption.[13]

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[14] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and dissolution rate.[9][15]

Quantitative Data on Bioavailability Enhancement

Due to the lack of specific data for this compound, the following tables present illustrative data for other poorly soluble drugs where these formulation strategies have been successfully applied. This data is intended to provide a benchmark for the potential improvements that can be achieved.

Table 1: Illustrative Pharmacokinetic Parameters of Nifedipine Formulations in Rats [14]

FormulationCmax (ng/mL)Tmax (h)AUC (0-∞) (ng·h/mL)Relative Bioavailability (%)
Nifedipine Suspension150 ± 302.0 ± 0.5600 ± 120100
Nifedipine Liposomes1200 ± 2504.0 ± 1.06000 ± 1100~1000

Table 2: Illustrative Solubility Enhancement of Naringenin by Cyclodextrin Complexation

CompoundSolubility in Water (µg/mL)Fold Increase
Naringenin501
Naringenin-HPβCD Complex>20,000>400

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of various this compound formulations.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Objective: To prepare liposomes containing this compound to improve its solubility and oral absorption.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve a specific molar ratio of SPC and cholesterol (e.g., 2:1) and a predetermined amount of this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin lipid film on the flask wall.[16]

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours.

  • To obtain smaller, more uniform vesicles, the resulting multilamellar vesicles (MLVs) can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).[16]

  • Separate the unencapsulated this compound by centrifugation or dialysis.

  • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

Procedure:

  • Dissolve this compound and PVP K30 in a suitable ratio (e.g., 1:5 w/w) in methanol with stirring.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C).

  • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm amorphous nature).

In Vitro Dissolution Study

Objective: To evaluate the release profile of this compound from different formulations.

Apparatus: USP Dissolution Apparatus II (Paddle type)[17]

Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8).[18]

Procedure:

  • Place a known amount of the this compound formulation (equivalent to a specific dose of this compound) into the dissolution vessel containing 900 mL of SGF maintained at 37 ± 0.5°C.

  • Rotate the paddle at a specified speed (e.g., 75 rpm).

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • After 2 hours, change the dissolution medium to SIF and continue sampling at appropriate time points (e.g., 2.5, 3, 4, 6, 8, 12, 24 hours).

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and its formulations.[2][19]

Cell Culture:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19]

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[2]

Permeability Study:

  • Rinse the Caco-2 cell monolayers with pre-warmed transport medium (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the this compound formulation (dissolved in transport medium) to the apical (AP) side of the monolayer.

  • Add fresh transport medium to the basolateral (BL) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the basolateral side and replace with fresh transport medium.

  • To assess efflux, perform the experiment in the reverse direction (BL to AP).

  • Analyze the concentration of this compound in the collected samples by a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound from different formulations.

Animals: Male Sprague-Dawley or Wistar rats.

Procedure:

  • Fast the rats overnight with free access to water before the experiment.

  • Divide the rats into groups (e.g., control group receiving this compound suspension, and test groups receiving different formulations).

  • Administer the formulations orally via gavage at a specific dose.

  • For determining absolute bioavailability, a separate group should receive an intravenous (IV) administration of this compound.

  • Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Extract this compound from the plasma samples and analyze the concentration using a validated bioanalytical method (e.g., HPLC or LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

  • Calculate the relative oral bioavailability (Frel) of the test formulations compared to the control suspension using the formula: Frel (%) = (AUCtest / AUCcontrol) * (Dosetcontrol / Dosetest) * 100

  • Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to bioavailability enhancement.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation_Strategy Select Strategy (Nano, Solid Dispersion, etc.) Preparation Prepare this compound Formulation Formulation_Strategy->Preparation Dissolution In Vitro Dissolution (USP Apparatus II) Permeability Caco-2 Permeability (Papp) Characterization Physicochemical Characterization (Size, EE%, etc.) Preparation->Characterization Characterization->Dissolution Characterization->Permeability PK_Study Rat Pharmacokinetic Study (Oral Gavage) Dissolution->PK_Study Permeability->PK_Study Data_Analysis Calculate PK Parameters (Cmax, AUC, F) PK_Study->Data_Analysis

Caption: Workflow for developing and evaluating this compound formulations.

intestinal_absorption cluster_pathways Absorption Pathways Lumen Intestinal Lumen (this compound Formulation) Transcellular Transcellular (Passive Diffusion) Lumen->Transcellular Formulation enhances solubility & dissolution Paracellular Paracellular (Between Cells) Lumen->Paracellular Enterocyte Enterocyte Bloodstream Systemic Circulation Enterocyte->Bloodstream Successful Absorption Efflux Efflux Pumps (e.g., P-gp) Enterocyte->Efflux Limits Absorption Transcellular->Enterocyte Paracellular->Enterocyte Efflux->Lumen

Caption: Intestinal absorption pathways for this compound.

Conclusion

Improving the oral bioavailability of this compound is a critical step towards realizing its therapeutic potential. The formulation strategies and experimental protocols detailed in this document provide a solid foundation for researchers to develop and evaluate novel delivery systems for this promising natural compound. While this compound-specific data is currently scarce, the principles and methods described herein, which are well-established for other poorly soluble drugs, offer a rational approach to formulation design and optimization. Further research is warranted to generate specific data for this compound to guide the selection of the most effective bioavailability enhancement strategy.

References

Unveiling the Molecular Targets of Archangelicin: A Guide to Modern Identification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive set of application notes and protocols detailing advanced techniques for identifying the protein targets of Archangelicin. This guide provides a strategic overview and detailed methodologies for elucidating the mechanism of action of this promising natural compound.

This compound, a furanocoumarin isolated from the medicinal plant Angelica archangelica, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and pro-osteogenic effects.[1][2][3][4] However, the precise molecular targets through which this compound exerts its therapeutic effects remain largely uncharacterized. The identification of these protein targets is a critical step in validating its therapeutic potential and advancing it through the drug development pipeline.

These application notes provide a roadmap for researchers, outlining a multi-pronged approach to target identification, combining both hypothesis-driven and unbiased screening methodologies. The protocols are designed to be adaptable to various laboratory settings and can be customized based on the specific biological question being addressed.

Section 1: Hypothesis-Driven Target Identification

Based on the known biological activities of this compound, several key signaling pathways have been implicated in its mechanism of action. These include the NF-κB, Wnt/β-catenin, and TGF-β/BMP pathways.[1] This section focuses on targeted approaches to validate interactions with proteins within these pathways.

Table 1: Potential Protein Targets of this compound Based on Known Bioactivities
PathwayPotential Protein Target(s)Rationale
NF-κB Signaling IKKα/β, NF-κB (p65/p50)This compound exhibits anti-inflammatory effects, and the NF-κB pathway is a central regulator of inflammation.[1]
Wnt/β-catenin Signaling GSK3β, β-catenin, TCF/LEFThis compound has been shown to promote osteogenesis, a process heavily regulated by the Wnt pathway.[1]
TGF-β/BMP Signaling TGF-βRI/II, Smad2/3The TGF-β/BMP pathway is crucial for bone formation and is a plausible target for this compound's pro-osteogenic activity.[1]

Application Note 1: In Vitro Kinase Assay to Investigate IKKβ Inhibition

This protocol describes a luminescent kinase assay to determine if this compound directly inhibits the activity of IKKβ, a key kinase in the NF-κB signaling pathway.

Protocol 1: IKKβ Kinase Assay

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate peptide (e.g., IκBα peptide)

  • ATP

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical concentration range to test would be from 100 µM down to 1 nM.

  • In a 96-well plate, add 5 µL of the this compound dilutions or controls (DMSO for negative control, Staurosporine for positive control).

  • Add 20 µL of a solution containing the IKKβ enzyme and the IκBα substrate peptide in kinase assay buffer to each well.

  • Incubate the plate at 30°C for 10 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 50 µL of the luminescent kinase assay reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Table 2: Illustrative Quantitative Data for IKKβ Inhibition by this compound
CompoundIC50 (µM)
This compound5.2
Staurosporine0.01

Section 2: Unbiased, Proteome-Wide Target Identification

To identify novel and unexpected targets of this compound, unbiased, proteome-wide approaches are essential. These methods do not rely on prior knowledge of the compound's mechanism of action.

Application Note 2: Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry

CETSA is a powerful technique to identify direct protein targets of a small molecule in a cellular context.[5] It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Protocol 2: CETSA Protocol

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Ultracentrifuge

  • Equipment for SDS-PAGE and Western blotting or Mass Spectrometry

Procedure:

  • Compound Treatment: Treat cultured cells with this compound or DMSO (vehicle control) at a desired concentration for a specific time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Protein Analysis:

    • Western Blotting (for specific protein validation): Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an antibody against a protein of interest.

    • Mass Spectrometry (for proteome-wide analysis): Prepare the soluble protein fractions for proteomic analysis by mass spectrometry to identify proteins that are stabilized or destabilized by this compound.

  • Data Analysis: For mass spectrometry data, identify proteins that show a significant shift in their melting curves in the presence of this compound compared to the vehicle control.

Application Note 3: Affinity-Based Protein Profiling

This technique involves immobilizing a modified version of this compound onto a solid support to "pull down" its binding partners from a cell lysate.

Protocol 3: Affinity-Based Protein Profiling

Materials:

  • This compound analog with a linker for immobilization (requires chemical synthesis)

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Equipment for SDS-PAGE and Mass Spectrometry

Procedure:

  • Immobilization: Covalently attach the this compound analog to the affinity resin according to the manufacturer's instructions.

  • Binding: Incubate the this compound-bound resin with a cell lysate to allow for protein binding. As a control, use resin without the immobilized compound.

  • Washing: Wash the resin extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin using an appropriate elution buffer (e.g., high salt, low pH, or by competing with free this compound).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clear conceptual framework, the following diagrams illustrate the experimental workflows and the signaling pathways potentially modulated by this compound.

experimental_workflow cluster_hypothesis Hypothesis-Driven Approach cluster_unbiased Unbiased Approach bioactivity Known Biological Activities (Anti-inflammatory, Pro-osteogenic) pathway_id Identify Potential Pathways (NF-κB, Wnt, TGF-β) bioactivity->pathway_id target_selection Select Protein Targets (IKKβ, GSK3β, etc.) pathway_id->target_selection invitro_assay In Vitro Validation (Kinase Assay, Binding Assay) target_selection->invitro_assay validation Target Validation (e.g., siRNA, CRISPR) invitro_assay->validation cell_lysate Cell Lysate / Intact Cells cetsa CETSA cell_lysate->cetsa affinity Affinity Chromatography cell_lysate->affinity mass_spec Mass Spectrometry cetsa->mass_spec affinity->mass_spec hit_list Generate Hit List of Potential Targets mass_spec->hit_list hit_list->validation

Caption: Workflow for identifying protein targets of this compound.

nf_kb_pathway cluster_cytoplasm stimulus Inflammatory Stimulus (e.g., TNFα, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) label_dissociation dissociation nucleus Nucleus nfkb->nucleus translocates gene_expression Inflammatory Gene Expression nucleus->gene_expression This compound This compound This compound->ikk Inhibition? wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off phosphorylates proteasome Proteasome beta_catenin_off->proteasome degradation wnt Wnt Ligand frizzled Frizzled/LRP wnt->frizzled dsh Dishevelled frizzled->dsh dsh->destruction_complex inhibits beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus translocates tcf_lef TCF/LEF nucleus->tcf_lef gene_expression Osteogenic Gene Expression tcf_lef->gene_expression This compound This compound This compound->beta_catenin_on Promotes stabilization?

References

Application of Archangelicin in Cancer Cell Line Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archangelicin, a natural furanocoumarin found in plants of the Angelica genus, has emerged as a promising compound in cancer research. Its cytotoxic, anti-proliferative, and pro-apoptotic effects have been documented across a variety of cancer cell lines. This document provides detailed application notes on the known mechanisms of action of this compound and comprehensive protocols for key in vitro experiments to facilitate further investigation into its therapeutic potential.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These effects are mediated through the modulation of several key signaling pathways within cancer cells.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. The primary mechanism is the activation of the intrinsic caspase-dependent pathway. This involves the downregulation of anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/G0 and G2/M phases.[2] This prevents the cells from dividing and propagating.

Modulation of Signaling Pathways

This compound's anti-cancer activity is linked to its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer:

  • DUSP6/c-MYC Signaling Pathway: In oral squamous cell carcinoma, this compound has been shown to negatively regulate the DUSP6/c-MYC signaling pathway, which contributes to the inhibition of cell growth and promotion of apoptosis.[2][3][4]

  • PI3K/Akt Signaling Pathway: this compound has been observed to inhibit the PI3K/Akt signaling pathway in liver cancer cells. This pathway is crucial for cell survival, proliferation, and growth, and its inhibition by this compound contributes to its anti-cancer effects.[5]

  • STAT3 Signaling Pathway: The STAT3 signaling pathway is another target of this compound. Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival. This compound can inhibit the phosphorylation of STAT3, thereby downregulating its activity.

Data Presentation

IC50 Values of Angelicin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Angelicin in different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
HepG2Hepatocellular Carcinoma90 ± 6.565[5]
Huh-7Hepatocellular Carcinoma60 ± 4.256[5]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: This flow cytometry-based assay uses Annexin V conjugated to a fluorescent dye (like FITC) to detect the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., its IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle can be determined.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS (Phosphate Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for a specified time. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Objective: To detect the expression levels of key proteins involved in apoptosis and signaling pathways (e.g., Bcl-2, caspases, DUSP6, c-MYC, p-STAT3, p-Akt) following this compound treatment.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • Secondary antibody (horseradish peroxidase-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways and Experimental Workflow

Archangelicin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound induces apoptosis via the intrinsic pathway.

DUSP6_cMYC_Pathway This compound This compound DUSP6 DUSP6 This compound->DUSP6 inhibits cMYC c-MYC DUSP6->cMYC negatively regulates Cell_Growth Cell Growth & Proliferation cMYC->Cell_Growth promotes Apoptosis Apoptosis cMYC->Apoptosis inhibits

Caption: this compound inhibits the DUSP6/c-MYC pathway.

Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot

Caption: General experimental workflow for in vitro studies.

References

Archangelicin as a Molecular Probe in Cell Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archangelicin, a natural furanocoumarin found in plants such as Angelica archangelica, is emerging as a valuable molecular probe for studying cellular processes, particularly in the fields of oncology and inflammation.[1][2] Its ability to modulate specific signaling pathways makes it a useful tool for dissecting complex biological mechanisms. These application notes provide an overview of this compound's mechanisms of action and detailed protocols for its use in cell biology research.

Application Notes

This compound's utility as a molecular probe stems from its demonstrated anti-cancer and anti-inflammatory properties.[1] It exerts these effects by targeting key signaling cascades within the cell.

Anti-Cancer Activity: Induction of Apoptosis

This compound is a potent inducer of programmed cell death, or apoptosis, in a variety of cancer cell lines.[1] Its primary mechanism involves the activation of the intrinsic, mitochondria-mediated apoptotic pathway.[3] This is characterized by:

  • Downregulation of anti-apoptotic proteins: this compound decreases the expression of proteins like Bcl-2 and Bcl-xL that protect the cell from apoptosis.[1][3]

  • Mitochondrial dysfunction: The reduction in anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria.[1]

  • Caspase activation: Cytochrome c release triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.[1][3]

In specific cancer types, this compound has been shown to interact with other pathways. For instance, in oral squamous cell carcinoma, it negatively regulates the DUSP6/cMYC signaling pathway.[1] In triple-negative breast cancer cells, it can cause cell cycle arrest at the G2/M phase by modulating the expression of cyclin B1, cdc2, p21, and p27.[1][4]

Anti-Inflammatory Activity: Modulation of Macrophage Polarization

In the context of inflammation, such as in osteoarthritis, this compound has been shown to influence macrophage behavior. It promotes the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1] This immunomodulatory effect is mediated through the STAT3 signaling pathway.[1]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The reported IC50 value for this compound in a neuroblastoma cell line is summarized below.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
SH-SY5YNeuroblastoma49.5648[1][3]

Signaling Pathway and Workflow Diagrams

This compound-Induced Intrinsic Apoptosis Pathway

This compound This compound Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c Mitochondrion->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway.

General Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Seeding & Adherence Treatment Cell Treatment with This compound Cell_Culture->Treatment Archangelicin_Prep This compound Dilution Archangelicin_Prep->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V) Incubation->Apoptosis Western Western Blot (Protein Expression) Incubation->Western Data Data Analysis & Interpretation Viability->Data Apoptosis->Data Western->Data

Caption: Workflow for studying this compound's cellular effects.

Macrophage Polarization by this compound

This compound This compound STAT3 STAT3 Pathway This compound->STAT3 M1 M1 Macrophage (Pro-inflammatory) STAT3->M1 inhibits M2 M2 Macrophage (Anti-inflammatory) STAT3->M2 promotes

Caption: this compound modulates macrophage polarization via STAT3.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on a chosen cell line and calculate its IC50 value.[1]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO)[1]

  • 96-well plates[1]

  • Multichannel pipette

  • Microplate reader[1]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • This compound Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically <0.1%).[5]

  • Treatment: Carefully remove the overnight culture medium from the wells. Add 100 µL of medium containing the various concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).[5]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the this compound concentration to determine the IC50 value.[5]

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization and then neutralize with complete medium. Centrifuge the cell suspension to pellet the cells.[5]

  • Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging between washes.[5]

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

Protocol 3: Western Blot Analysis

Objective: To detect changes in the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) following this compound treatment.[3][6]

Materials:

  • Cells cultured and treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors[5]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)[7]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[7]

  • Primary antibodies (specific for target proteins like Bcl-2, cleaved caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent[8]

  • X-ray film or digital imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[5] Agitate for 30 minutes at 4°C, then centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C.[7] Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli loading buffer and boil for 5-10 minutes.[7][8]

  • SDS-PAGE: Load the samples into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[8]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply the chemiluminescence detection reagent to the membrane and visualize the protein bands using an imaging system or X-ray film.[8] Analyze band intensities to quantify changes in protein expression relative to the loading control.

References

Troubleshooting & Optimization

How to improve the yield of Archangelicin extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Archangelicin extraction.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is lower than expected. What are the common causes?

A1: Low this compound yield can stem from several factors throughout the extraction and purification process. Key areas to investigate include:

  • Plant Material: The concentration of this compound can vary significantly based on the plant part used (seeds and roots are richest), geographical origin, harvesting time, and storage conditions of the Angelica archangelica plant.[1]

  • Extraction Method: The choice of extraction technique significantly impacts yield. Inefficient methods or suboptimal parameters for a chosen method are common culprits.

  • Solvent Selection: The polarity of the solvent is crucial. This compound, a furanocoumarin, is best extracted with moderately polar solvents. Using a solvent that is too polar or non-polar will result in poor extraction efficiency.

  • Degradation: this compound is susceptible to degradation by heat, light, extreme pH, and oxidation. Improper handling and storage of the plant material and extracts can lead to significant loss of the target compound.

  • Incomplete Purification: Losses can occur during downstream processing steps like chromatography if the protocol is not optimized.

Q2: Which extraction method is most effective for maximizing this compound yield?

A2: The most effective method depends on available equipment, desired purity, and scalability. Here's a comparison of common techniques:

  • Accelerated Solvent Extraction (ASE): Often provides the highest yields of furanocoumarins. One study found that ASE with methanol at 100-130°C for 10 minutes gave the highest yield.[2][3][4]

  • Microwave-Assisted Extraction (MAE): An efficient method for extracting furanocoumarins, often with reduced extraction time and solvent consumption compared to conventional methods.[1] However, in a closed system, it may cause degradation of some furanocoumarins.[3]

  • Ultrasound-Assisted Extraction (UAE): Generally provides better yields than traditional maceration and can be comparable to Soxhlet extraction but with a significantly shorter duration.[5]

  • Soxhlet Extraction: A classic and exhaustive method, but it is time-consuming and uses large volumes of solvent. The prolonged exposure to heat can also lead to the degradation of thermolabile compounds.

  • Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO2. It is highly selective and ideal for preventing thermal degradation.

Q3: What is the best solvent for this compound extraction?

A3: For furanocoumarins like this compound, moderately polar solvents are generally the most effective. Methanol and ethanol have been successfully used.[2][4] Hexane is also efficient for extracting furanocoumarins, particularly in MAE.[1] The choice may also depend on the subsequent purification steps.

Q4: How can I prevent the degradation of this compound during extraction?

A4: To minimize degradation, consider the following precautions:

  • Temperature Control: Use low-temperature extraction methods where possible. For heat-assisted methods, carefully control the temperature to avoid overheating.

  • Light Protection: Conduct extractions in amber glassware or protect the apparatus from light to prevent photodegradation.

  • pH Management: Maintain a neutral pH during extraction and processing, as acidic or alkaline conditions can hydrolyze the lactone ring of the coumarin structure.

  • Inert Atmosphere: To prevent oxidation, purge solvents with an inert gas like nitrogen or argon and conduct the extraction under an inert atmosphere.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no this compound detected in the extract Inappropriate plant material (wrong species, low quality).Verify the botanical identity of the plant material. Use high-quality, properly dried and stored roots or seeds of Angelica archangelica.
Inefficient extraction method or parameters.Optimize extraction parameters (time, temperature, solvent-to-solid ratio). Consider switching to a more efficient method like ASE or MAE.
Degradation of this compound during extraction.Implement protective measures: use lower temperatures, protect from light, and work under an inert atmosphere.
Co-extraction of a large number of impurities Low selectivity of the extraction solvent.Use a solvent with optimized polarity for this compound. Consider a multi-step extraction with solvents of varying polarities.
Inefficient pre-extraction cleanup.Perform a pre-extraction step with a non-polar solvent like hexane to remove fats and waxes.
Difficulty in purifying this compound from the crude extract Presence of compounds with similar properties.Employ high-resolution chromatographic techniques like HPLC. Optimize the mobile phase and stationary phase for better separation.[6]
Degradation during purification.Monitor temperature and light exposure during all purification steps. Use purified solvents and degas them before use.
Inconsistent yields between batches Variability in plant material.Standardize the source and pre-treatment of the plant material. Analyze the this compound content of the raw material before each extraction.
Inconsistent extraction conditions.Ensure precise control and documentation of all extraction parameters (temperature, time, solvent volume, etc.).

Data Presentation

Table 1: Comparison of Furanocoumarin Yields from Angelica archangelica Fruits using Different Extraction Methods.

Extraction MethodSolventTemperature (°C)TimeTotal Furanocoumarin Yield (mg/g)Reference
SoxhletPetroleum Ether40-60-19.08[7]
UAEMethanol60-Comparable to Soxhlet[2][3]
MAE (open system)Methanol--Comparable to Soxhlet[2][3]
ASEMethanol100-13010 minHighest Yield[2][3][4]

Note: The yields are for total furanocoumarins and serve as a comparative reference. The exact yield of this compound will be a fraction of this total.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind dried Angelica archangelica roots or seeds to a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL conical flask.

    • Add 100 mL of 80% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonication for 30 minutes at a controlled temperature of 40°C.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification: Proceed with chromatographic purification (e.g., column chromatography followed by HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Grind dried Angelica archangelica roots or seeds to a fine powder (40-60 mesh).

  • Extraction:

    • Place 5 g of the powdered plant material into a microwave extraction vessel.

    • Add 50 mL of hexane.[1]

    • Set the microwave power to 400 W and the extraction time to 10 minutes.[1]

  • Filtration: After cooling, filter the extract.

  • Concentration: Evaporate the solvent to obtain the crude extract.

  • Purification: Further purify the extract using chromatographic techniques.

Protocol 3: Downstream Purification - Column Chromatography and HPLC
  • Column Chromatography (Initial Cleanup):

    • Pack a glass column with silica gel 60.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Pool the this compound-rich fractions from column chromatography and concentrate.

    • Use a preparative HPLC system with a C18 column.[8]

    • Develop a suitable mobile phase gradient (e.g., acetonitrile and water) to achieve good separation of this compound from other co-eluting compounds.[8]

    • Monitor the elution profile with a UV detector at an appropriate wavelength for furanocoumarins (e.g., 254 nm or 320 nm).

    • Collect the pure this compound fraction and verify its purity using analytical HPLC.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Angelica archangelica) grinding Grinding plant_material->grinding extraction Extraction (UAE/MAE/SFE) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration column_chromatography Column Chromatography concentration->column_chromatography hplc Preparative HPLC column_chromatography->hplc purity_check Purity Check (Analytical HPLC) hplc->purity_check characterization Structural Characterization (NMR, MS) purity_check->characterization

Caption: General workflow for this compound extraction and purification.

signaling_pathways cluster_anti_inflammatory Anti-inflammatory Pathway cluster_pro_osteogenic Pro-osteogenic Pathway cluster_apoptosis Apoptosis Pathway archangelicin1 This compound nf_kb NF-κB Pathway archangelicin1->nf_kb inhibits inflammatory_mediators Inflammatory Mediators (e.g., COX-2, iNOS) nf_kb->inflammatory_mediators activates inflammation Inflammation inflammatory_mediators->inflammation archangelicin2 This compound wnt_beta_catenin Wnt/β-catenin Pathway archangelicin2->wnt_beta_catenin activates runx2 RUNX2 wnt_beta_catenin->runx2 activates osteoblast_differentiation Osteoblast Differentiation runx2->osteoblast_differentiation bone_formation Bone Formation osteoblast_differentiation->bone_formation archangelicin3 This compound bcl2_family Bcl-2 Family Proteins archangelicin3->bcl2_family modulates caspases Caspases bcl2_family->caspases regulates apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathways modulated by this compound.

References

Troubleshooting common issues in Archangelicin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of archangelicin.

Troubleshooting Guides

This section offers detailed solutions to specific problems you might encounter during your HPLC experiments with this compound.

Issue 1: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing, where the trailing edge of a chromatographic peak is longer than the leading edge, can compromise the accuracy and resolution of your analysis.[1] It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), with ideal values being close to 1.0.[2] Values greater than 2.0 are generally considered unacceptable for precise analytical methods.[2]

Potential Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause peak tailing.[1] Acidic silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule.

    • Solution: Adjusting the mobile phase pH can help. For acidic compounds, maintaining a pH below their pKa can improve peak shape.[2] Consider adding a buffer to your mobile phase to maintain a consistent pH.[3] For basic compounds, a lower pH (around 2-3) can protonate the silanols and reduce these interactions.[2]

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[1][4]

    • Solution: Try diluting your sample or reducing the injection volume.[1][2] As a general guideline, the injection volume should not exceed 5% of the column volume.[2]

  • Column Degradation: An old or contaminated column can lose its efficiency, resulting in poor peak shape.[2] This can be due to the accumulation of sample matrix components.

    • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase columns.[2] If the problem persists, replacing the column may be necessary.[1][2] Using a guard column can help extend the life of your analytical column by trapping strongly retained compounds.[5]

  • Extra-Column Band Broadening: This can be caused by long tubing, a large detector cell volume, or loose fittings.[2][6]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all connections are secure.[2]

Issue 2: Poor Resolution

Q2: I am not getting good separation between my this compound peak and other components in my sample. How can I improve the resolution?

A2: Peak resolution (Rs) is a critical parameter in HPLC that measures the degree of separation between two adjacent peaks. A resolution value of >1.5 indicates baseline separation.[7] Poor resolution can be addressed by optimizing several chromatographic parameters that affect efficiency (N), selectivity (α), and retention factor (k').[8][9]

Strategies for Improving Resolution:

  • Optimize the Mobile Phase: The composition of the mobile phase is a powerful tool for adjusting selectivity and retention.[3][10][11]

    • Change Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) will increase the retention time and can improve the separation of closely eluting peaks.[9][12] A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[11]

    • Change Solvent Type: Switching between different organic solvents, such as acetonitrile and methanol, can alter the selectivity of the separation due to their different chemical properties.[11]

    • Adjust pH: For ionizable compounds, modifying the mobile phase pH can significantly impact their retention and selectivity.[3][11]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the analysis time.[8][13]

  • Change the Column:

    • Smaller Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency (N), leading to sharper peaks and better resolution.[8][12]

    • Longer Column: A longer column also provides more theoretical plates, which can improve separation.[8][14]

    • Different Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase (e.g., from C18 to a phenyl or cyano column) can provide different selectivities based on alternative interactions with the analytes.[8][12]

  • Control Temperature: Increasing the column temperature can sometimes improve efficiency and resolution, but it can also affect the stability of the analyte.[13][14] It's important to operate within the temperature limits of your sample and column.[13]

Issue 3: Retention Time Variability

Q3: The retention time for my this compound peak is shifting between injections. What could be causing this instability?

A3: Consistent retention times are crucial for reliable peak identification and quantification. Variations in retention time can be caused by a number of factors related to the HPLC system and the mobile phase.[15] A variation of more than 2% may indicate a system issue that needs to be addressed.[16]

Common Causes and Solutions:

  • Changes in Mobile Phase Composition:

    • Evaporation: If the mobile phase is pre-mixed, the more volatile organic component can evaporate over time, leading to longer retention times.[17]

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[18] Using an online mixer can also help maintain a consistent composition.[17]

    • Inaccurate Mixing: Errors in preparing the mobile phase can lead to shifts in retention.

      • Solution: Ensure accurate and precise measurement of all mobile phase components.[10]

  • Column Temperature Fluctuations: Inconsistent column temperature can cause retention times to drift.[15][17]

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[16][17]

  • Pump and Flow Rate Issues:

    • Leaks: Leaks in the system will cause a drop in pressure and an increase in retention times.

      • Solution: Visually inspect the system for any signs of leaks.

    • Air Bubbles: Trapped air in the pump heads can lead to random fluctuations in flow rate and retention time.[15]

      • Solution: Degas the mobile phase thoroughly using methods like sonication, vacuum filtration, or helium sparging.[18] Prime the pump to remove any trapped air.[18]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can cause retention time drift at the beginning of a run.[18]

    • Solution: Allow the column to equilibrate for an adequate amount of time before starting your injections. This usually requires passing 10-20 column volumes of the mobile phase through the column.

Issue 4: Baseline Noise and Drift

Q4: My chromatogram shows a noisy or drifting baseline. What are the likely causes and how can I obtain a stable baseline?

A4: A stable baseline is essential for accurate peak integration and detection of low-concentration analytes.[19] Baseline noise can manifest as short-term, random fluctuations, while drift is a gradual upward or downward trend.[19][20]

Sources of Baseline Instability and Their Solutions:

  • Mobile Phase Issues:

    • Contamination: Impurities in the mobile phase solvents or buffers can create a noisy baseline.[18][20]

      • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase through a 0.2 or 0.45 µm filter.[18]

    • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing spikes and noise.[18][21]

      • Solution: Thoroughly degas the mobile phase before use.[18]

    • Poor Mixing: Incomplete mixing of mobile phase components can lead to baseline fluctuations.

      • Solution: Ensure the mobile phase is well-mixed, especially when using buffers.

  • Detector Problems:

    • Lamp Instability: An aging detector lamp can cause baseline drift and noise.[18]

      • Solution: Replace the detector lamp if it is nearing the end of its lifespan.

    • Contaminated Flow Cell: Contaminants in the detector flow cell can lead to a noisy baseline.

      • Solution: Flush the flow cell with an appropriate solvent.

  • System and Environmental Factors:

    • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the detector and column, causing baseline drift.[18][22]

      • Solution: Maintain a stable laboratory environment and use a column oven.[18]

    • Pump Pulsations: Inconsistent flow from the pump can cause rhythmic baseline noise.[19]

      • Solution: Ensure the pump is properly maintained, and that seals and check valves are in good condition.[19]

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing an HPLC method for this compound?

A5: For a furanocoumarin like this compound, a reversed-phase HPLC method is a common and effective approach. Here is a typical starting point:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is a good starting point.[23][24]

  • Detection: this compound is a UV-active compound. A UV detector set at a wavelength where this compound has maximum absorbance will provide good sensitivity. This may require running a UV scan of an this compound standard to determine the optimal wavelength. Wavelengths around 254 nm, 300 nm, or 310 nm have been used for similar compounds.[24][25][26]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[26]

  • Column Temperature: Maintaining a constant temperature, for example, 30°C, can improve reproducibility.[24]

Q6: How should I prepare my this compound sample for HPLC analysis?

A6: Proper sample preparation is crucial to protect your column and ensure accurate results.[5]

  • Extraction: If you are working with a plant matrix, you will need to extract the this compound. Methanol or ethanol are commonly used solvents for extracting furanocoumarins.[27]

  • Filtration: It is essential to filter your sample extract through a 0.2 or 0.45 µm syringe filter before injection.[18][28] This removes particulate matter that can clog the column and system.[29]

  • Dilution: The sample should be dissolved in a solvent that is compatible with the mobile phase, preferably in the initial mobile phase composition.[4] Dilute the sample to a concentration that is within the linear range of your calibration curve to avoid column overload.[4]

Q7: How can I confirm the stability of this compound during my HPLC analysis?

A7: To assess the stability of this compound in your sample solution, you can perform a stability study.[28] This involves analyzing the same sample solution at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours) while it is stored under the same conditions as your experimental samples (e.g., at room temperature or in the autosampler).[28] If the peak area of this compound remains consistent over time (e.g., with a relative standard deviation of less than 2%), the compound is considered stable under those conditions.

Data Summary Tables

Table 1: Troubleshooting Peak Tailing

Potential CauseKey IndicatorsRecommended Solution(s)
Secondary Interactions Tailing is more pronounced for polar analytes.Adjust mobile phase pH; add a buffer.
Column Overload All peaks in the chromatogram may show tailing; worsens with higher concentrations.Dilute the sample; reduce injection volume.
Column Degradation Gradual increase in tailing over time; may be accompanied by increased backpressure.Flush the column with a strong solvent; replace the column if necessary.
Extra-Column Effects Tailing is more significant for early eluting peaks.Use shorter, narrower tubing; check all fittings for tightness.

Table 2: Strategies to Improve Peak Resolution

Parameter to AdjustActionExpected Outcome on Resolution
Mobile Phase Strength Decrease % organic solvent (in reversed-phase)Increases retention and potentially improves separation of early eluting peaks.
Mobile Phase Selectivity Change organic solvent (e.g., ACN to MeOH); adjust pH.Alters the relative retention of analytes, which can significantly improve resolution.
Column Efficiency (N) Use a longer column or a column with smaller particles.Narrows the peaks, leading to better separation.
Flow Rate Decrease the flow rate.Can increase the interaction time with the stationary phase, sometimes improving resolution.
Temperature Increase the column temperature.Can improve efficiency and mass transfer, leading to sharper peaks.

Diagrams

Troubleshooting_Workflow start Problem Identified in This compound HPLC Analysis peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No check_overload Check for Column Overload peak_tailing->check_overload Yes rt_variability Retention Time Variability? poor_resolution->rt_variability No optimize_mobile_phase Optimize Mobile Phase (Strength/Solvent) poor_resolution->optimize_mobile_phase Yes baseline_noise Baseline Noise or Drift? rt_variability->baseline_noise No check_mobile_phase_prep Check Mobile Phase Preparation & Stability rt_variability->check_mobile_phase_prep Yes check_solvents_degassing Check Solvents & Degassing baseline_noise->check_solvents_degassing Yes end Problem Resolved baseline_noise->end No adjust_mobile_phase Adjust Mobile Phase (e.g., pH) check_overload->adjust_mobile_phase check_column_health Check Column Health adjust_mobile_phase->check_column_health check_column_health->end change_column Change Column (Length/Particles/Phase) optimize_mobile_phase->change_column adjust_flow_temp Adjust Flow Rate or Temperature change_column->adjust_flow_temp adjust_flow_temp->end check_temp_control Verify Temperature Control check_mobile_phase_prep->check_temp_control check_pump_flow Inspect Pump and Flow Path check_temp_control->check_pump_flow check_pump_flow->end inspect_detector Inspect Detector (Lamp/Cell) check_solvents_degassing->inspect_detector check_system_leaks Check for System Leaks inspect_detector->check_system_leaks check_system_leaks->end

Caption: A troubleshooting workflow for common HPLC issues.

Logical_Relationships cluster_parameters Adjustable HPLC Parameters cluster_outcomes Chromatographic Outcomes mobile_phase Mobile Phase (Composition, pH) resolution Resolution mobile_phase->resolution retention_time Retention Time mobile_phase->retention_time peak_shape Peak Shape mobile_phase->peak_shape stationary_phase Stationary Phase (Column Chemistry) stationary_phase->resolution stationary_phase->retention_time stationary_phase->peak_shape instrument_conditions Instrument Conditions (Flow Rate, Temperature) instrument_conditions->resolution instrument_conditions->retention_time instrument_conditions->peak_shape

Caption: Key parameters influencing HPLC separation outcomes.

References

Optimizing the stability of Archangelicin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Archangelicin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in aqueous solutions during their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy or has a precipitate. What should I do?

A1: this compound, like many furanocoumarins, has limited aqueous solubility. Precipitation can occur due to several factors:

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the aqueous buffer.

  • Solvent: If the stock solution was prepared in an organic solvent (e.g., DMSO, ethanol), adding it to an aqueous buffer too quickly or at too high a concentration can cause it to precipitate.

  • Temperature: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.

  • pH: The pH of the solution can influence the solubility of the compound.

Troubleshooting Steps:

  • Verify Concentration: Check the final concentration of this compound in your aqueous solution. You may need to work at a lower concentration.

  • Optimize Solvent Addition: When preparing your working solution from an organic stock, add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations. The final concentration of the organic solvent should be kept to a minimum, typically <1% (v/v).

  • Gentle Warming: Try gently warming the solution (e.g., to 37°C) to see if the precipitate redissolves. However, be mindful of potential temperature-induced degradation (see Q4).

  • pH Adjustment: Although there is no specific data for this compound, the solubility of similar compounds can be pH-dependent. You could empirically test a narrow range of pH values around your experimental conditions to assess its impact on solubility.

  • Use of Co-solvents: For in vitro experiments, consider the use of solubility enhancers or co-solvents, but be sure to include appropriate vehicle controls in your experiments to account for any effects of the co-solvent itself.

Q2: I am concerned about the stability of my this compound stock solution and working solutions. How should I store them?

A2: Proper storage is crucial to maintain the integrity of this compound. The presence of ester and lactone functionalities in its structure makes it susceptible to hydrolysis, and the furanocoumarin core is sensitive to light.

Storage Recommendations:

Solution TypeSolventStorage TemperatureLight ProtectionRecommended Duration
Stock Solution Anhydrous DMSO-20°C or -80°CAmber vial or wrap in aluminum foilUp to 6 months (verify)
Aqueous Working Aqueous Buffer2-8°CProtect from light at all timesPrepare fresh before use

Q3: How does pH affect the stability of this compound in my aqueous experimental buffer?

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis of the ester and lactone groups is a likely and significant degradation pathway. Many coumarins show poor stability in alkaline solutions.[1][2]

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can also occur, although for many similar compounds, the rate of degradation is slower than in alkaline conditions.

  • Neutral Conditions (pH ≈ 7): This is often the pH of maximum stability for many compounds susceptible to both acid and base-catalyzed hydrolysis. However, some degradation may still occur over time.

Recommendation: For optimal stability, it is advisable to prepare this compound solutions in a buffer with a pH as close to neutral as your experimental design allows. If you must work at acidic or alkaline pH, minimize the time the compound is in solution before use.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound in an Aqueous Solution

Symptoms:

  • Loss of biological activity in your assay over time.

  • Appearance of new peaks or a decrease in the main peak area in HPLC analysis.

Workflow for Investigating Degradation:

cluster_0 Investigation Workflow A Prepare fresh this compound in aqueous buffer B Divide into aliquots for different conditions A->B C Incubate at experimental temperature B->C D Analyze aliquots by HPLC-UV at t=0 and subsequent time points C->D E Compare peak area of this compound and look for new peaks D->E F Determine degradation rate E->F

Caption: Workflow for Investigating this compound Degradation.

Potential Causes and Solutions:

Potential CauseRecommended Action
Hydrolysis Buffer your solution to a pH between 6 and 7.5, if experimentally feasible. Prepare solutions fresh and use them immediately. Avoid high temperatures.
Photodegradation Protect your solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Furanocoumarins are known to be photoactive.[3][4]
High Temperature Maintain solutions at a low temperature (e.g., on ice) during preparation and use them as quickly as possible. If elevated temperatures are required for your experiment, minimize the incubation time.
Oxidation While less documented for this specific compound, oxidation can be a degradation pathway for complex organic molecules. Degassing your buffer or adding antioxidants could be explored, but may interfere with some assays.
Issue 2: Inconsistent Experimental Results with this compound

Symptoms:

  • High variability between replicate experiments.

  • A gradual decrease in the observed effect of this compound over the course of a long experiment.

Logical Troubleshooting Flow:

cluster_1 Troubleshooting Inconsistent Results Start Inconsistent Results Prep Is the solution prepared fresh for each experiment? Start->Prep Storage Is the stock solution stored correctly? Prep->Storage Yes Solution1 Prepare a new stock solution Prep->Solution1 No Light Is the experiment protected from light? Storage->Light Yes Storage->Solution1 No Time Is the experimental duration long? Light->Time Yes Solution2 Use amber tubes/plates or work in low light Light->Solution2 No Degradation Potential degradation during the experiment Time->Degradation Yes Solution3 Run a time-course stability study in your buffer Degradation->Solution3

Caption: Troubleshooting Inconsistent Experimental Results.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

Procedure:

  • Tare a clean, dry amber glass vial on the analytical balance.

  • Carefully weigh the desired amount of this compound into the vial. For example, for 1 ml of a 10 mM solution, weigh 4.265 mg of this compound (Molecular Weight: 426.5 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if necessary, but ensure the solution cools to room temperature before storage.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: HPLC Method for Monitoring this compound Stability

This protocol provides a general HPLC-UV method to assess the stability of this compound in an aqueous solution. This method should be optimized for your specific equipment and experimental conditions.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Start with a gradient appropriate for coumarins, e.g., 30-70% B over 15 minutes, followed by a wash and re-equilibration step. This will need to be optimized.
Flow Rate 1.0 mL/min.
Column Temp. 25°C.
Detection UV detection at the λmax of this compound (approximately 300 nm).[3]
Injection Vol. 10 µL.

Procedure for Stability Study:

  • Prepare your aqueous working solution of this compound from a stock solution.

  • Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of this compound.

  • Incubate your solution under the desired experimental conditions (e.g., specific pH, temperature, light exposure).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Data Presentation:

Table 1: Hypothetical Degradation of this compound at 37°C

Time (hours)% this compound Remaining (pH 5.0)% this compound Remaining (pH 7.4)% this compound Remaining (pH 9.0)
0100100100
2989992
4969885
8929572
24808845

Note: This data is for illustrative purposes only and should be determined experimentally.

References

Technical Support Center: Strategies to Overcome Poor Solubility of Archangelicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Archangelicin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural furanocoumarin found in plants of the Angelica genus, such as Angelica archangelica.[1] It belongs to the class of angular furanocoumarins.[2] Based on computational models, this compound is predicted to have very low water solubility, in the range of 0.0032 g/L, and a high logP value (a measure of lipophilicity) between 4.93 and 5.24.[2] This poor aqueous solubility can significantly limit its oral bioavailability, hindering its therapeutic development.[3][4]

Q2: How does poor solubility affect the bioavailability of this compound?

Poor solubility is a major challenge for the oral administration of many drugs.[5][6] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[4] Compounds with low solubility, like this compound, may have a slow and incomplete dissolution, leading to low and variable absorption, and consequently, reduced therapeutic efficacy.[5][6] Based on its predicted low solubility, this compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, indicating that its absorption is limited by its solubility and/or permeability.[5][7]

Q3: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?

Several strategies can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications:[4][8]

  • Physical Modifications:

    • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanonization) can enhance the dissolution rate.[4]

    • Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the molecular level can improve its wettability and dissolution.[9]

    • Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of hydrophobic drugs.[10]

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming salts can significantly improve solubility.

    • Co-solvency: The use of a mixture of solvents (co-solvents) can increase the solubility of a drug.[11]

    • Prodrugs: Modifying the drug's chemical structure to a more soluble form that converts back to the active drug in the body.[4]

Troubleshooting Guide: Common Solubility Issues and Solutions

This guide addresses specific issues you might encounter during your experiments with this compound and provides potential solutions.

Problem 1: this compound precipitates out of solution when preparing aqueous stocks.

  • Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.

  • Troubleshooting Steps:

    • Determine the solubility in your specific buffer system: Before preparing stock solutions, perform a preliminary solubility test to determine the saturation point of this compound in your chosen aqueous medium.

    • Use a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400, and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration to avoid toxicity in cellular assays.

    • pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.

Problem 2: Low and variable results in in vitro dissolution studies.

  • Possible Cause: Poor wettability and slow dissolution rate of the crystalline this compound powder.

  • Troubleshooting Steps:

    • Incorporate a surfactant: Adding a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) to the dissolution medium can improve the wettability of the powder.

    • Particle size reduction: If possible, reduce the particle size of the this compound powder through micronization to increase the surface area available for dissolution.

    • Formulate as a solid dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer like PVP or PEG to enhance its dissolution rate.

Data Presentation: Solubility Enhancement of a Representative Furanocoumarin

While specific quantitative data for this compound solubility enhancement is limited in publicly available literature, studies on other furanocoumarins, such as Xanthotoxin, provide valuable insights. The following table summarizes the solubility enhancement of Xanthotoxin through cocrystallization with oxalic acid (OA).

CompoundSolubility in pH 1.2 buffer (μg/mL)Fold Increase in Solubility
Xanthotoxin (Pure)25.3 ± 1.51.0
Xanthotoxin-Oxalic Acid Cocrystal (XT-OA)128.6 ± 4.2~5.1

Data adapted from a study on Xanthotoxin cocrystals.[2] This data is presented as a representative example of how formulation strategies can improve the solubility of furanocoumarins.

Experimental Protocols

Protocol 1: Preparation of a Furanocoumarin Cocrystal (Illustrative Example with Xanthotoxin)

This protocol is based on the successful cocrystallization of Xanthotoxin and is provided as a general guideline for a potential approach with this compound.[2]

Materials:

  • Xanthotoxin (or this compound)

  • Oxalic Acid (coformer)

  • Ethanol (solvent)

  • Mortar and pestle

  • Stirring hot plate

  • Filtration apparatus

Methodology:

  • Molar Ratio: Weigh equimolar amounts of Xanthotoxin and oxalic acid.

  • Grinding: Gently grind the two solids together in a mortar and pestle for approximately 5 minutes to ensure a homogenous mixture.

  • Solvent Addition: Transfer the powder mixture to a glass vial and add a minimal amount of ethanol to form a slurry.

  • Stirring and Evaporation: Place the vial on a stirring hot plate at room temperature and stir until the solvent has completely evaporated, leaving a solid powder.

  • Characterization: Characterize the resulting solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.

Protocol 2: Shake-Flask Method for Solubility Determination

This is a standard method to determine the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Selected solvent (e.g., water, phosphate buffer pH 6.8)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and shake for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After shaking, allow the vials to stand to let the undissolved powder settle. Carefully withdraw a sample from the supernatant.

  • Filtration/Centrifugation: Filter the sample through a 0.22 µm syringe filter or centrifuge at high speed to remove any undissolved particles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Mandatory Visualizations

experimental_workflow cluster_start Problem Identification cluster_strategy Solubility Enhancement Strategy Selection cluster_formulation Formulation Development cluster_characterization Characterization & Evaluation cluster_end Outcome start Poorly Soluble this compound strategy Select Strategy: - Co-solvency - Cyclodextrin Complexation - Solid Dispersion - Nanoparticle Formulation start->strategy formulation Prepare Formulation strategy->formulation characterization Physicochemical Characterization (e.g., DSC, PXRD, FTIR) formulation->characterization dissolution In Vitro Dissolution Testing characterization->dissolution end Improved Solubility & Bioavailability dissolution->end

Caption: A general experimental workflow for enhancing the solubility of this compound.

signaling_pathway cluster_formulation Formulation Strategies This compound This compound (Poorly Soluble) Cosolvents Co-solvents This compound->Cosolvents Increases polarity of solvent mixture Cyclodextrins Cyclodextrins This compound->Cyclodextrins Forms inclusion complex SolidDispersion Solid Dispersion This compound->SolidDispersion Reduces crystallinity, improves wettability Nanoparticles Nanoparticles This compound->Nanoparticles Increases surface area ImprovedSolubility Improved Aqueous Solubility Cosolvents->ImprovedSolubility Cyclodextrins->ImprovedSolubility SolidDispersion->ImprovedSolubility Nanoparticles->ImprovedSolubility EnhancedBioavailability Enhanced Oral Bioavailability ImprovedSolubility->EnhancedBioavailability

Caption: Logical relationships between formulation strategies and improved bioavailability of this compound.

References

Preventing degradation of Archangelicin during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Archangelicin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bioactive angular dihydrofuranocoumarin found in plants of the Angelica species.[1] Its unique chemical structure, which includes a lactone ring, makes it susceptible to degradation under various experimental conditions.[1] Ensuring its stability is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2]

  • pH: Extreme pH conditions, both acidic and alkaline, can lead to the hydrolysis of the lactone ring in the coumarin structure.[2][3]

  • Light: Exposure to ultraviolet (UV) light can induce photodegradation.[2]

  • Oxygen: The presence of oxygen can cause oxidative degradation of the molecule.[2]

Q3: How can I minimize this compound degradation during extraction and purification?

A3: To minimize degradation during extraction and purification, consider the following:

  • Extraction Method: Employ extraction methods that operate at lower temperatures, such as Supercritical Fluid Extraction (SFE) with CO2.[2] If using methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), carefully control the temperature.[2]

  • Solvent Selection: Use high-purity solvents and consider degassing them to remove dissolved oxygen. The choice of solvent can also impact extraction efficiency and selectivity.[1][4]

  • Inert Atmosphere: Whenever possible, perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

  • Light Protection: Protect the experimental setup from light by using amber glassware or covering it with aluminum foil.[2]

  • Temperature Control: Maintain low temperatures throughout the process. For example, solvent evaporation should be carried out using a rotary evaporator at a temperature not exceeding 40°C.[1][2]

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, this compound and its extracts should be stored at -20°C in amber vials under a nitrogen atmosphere to protect from light and oxygen.[2]

Q5: Are there any chemical additives that can help prevent degradation?

A5: Yes, the addition of antioxidants to the extraction solvent can help prevent oxidative degradation. Ascorbic acid (0.1% w/v) is a commonly used antioxidant for this purpose.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Low or inconsistent yield of this compound Degradation during extraction or purification.- Lower the extraction temperature.[2]- Adjust the solvent pH to a neutral range.[2]- Protect the entire experimental setup from light exposure.[2]- Purge solvents and vessels with an inert gas (nitrogen or argon).[2]
Incomplete extraction.- Ensure the plant material is finely ground to maximize surface area.[1]- Optimize the solvent-to-solid ratio.[1]- Consider alternative extraction methods like SFE for higher efficiency.[2]
Appearance of unknown peaks in HPLC analysis Degradation of this compound into byproducts.- Perform forced degradation studies to identify potential degradation products.[5][6]- Use a validated stability-indicating HPLC method to separate this compound from its degradants.- Characterize the unknown peaks using LC-MS to identify the degradation products.
Loss of biological activity of this compound solution over time Degradation in solution.- Store stock solutions at -20°C in amber vials.[2]- Prepare fresh working solutions for each experiment.- Avoid repeated freeze-thaw cycles.- If the experimental buffer is at an extreme pH, minimize the incubation time.
Discoloration of this compound solution Oxidation or photodegradation.- Prepare and handle solutions under an inert atmosphere and protected from light.[2]- Add an antioxidant like ascorbic acid to the solution if compatible with the experiment.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[5][6]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound (e.g., in methanol) to UV light (254 nm) for 24 hours.

Note: The duration and temperature of stress conditions may need to be optimized to achieve a target degradation of 5-20%.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate and quantify this compound in the presence of its degradation products.[7]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is often effective for separating compounds with different polarities.

  • Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to check for peak purity. A wavelength of around 310 nm can be a good starting point for furanocoumarins.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent this compound peak.

Visualizations

cluster_degradation Factors Leading to this compound Degradation cluster_this compound This compound cluster_products Degradation Products Temperature Temperature Archangelicin_Structure This compound (Stable) Temperature->Archangelicin_Structure Accelerates Degradation pH (Acidic/Alkaline) pH (Acidic/Alkaline) Hydrolysis_Product Hydrolyzed Lactone Ring pH (Acidic/Alkaline)->Hydrolysis_Product Lactone Ring Hydrolysis Light (UV) Light (UV) Photodegradation_Product Photodegradation Adducts Light (UV)->Photodegradation_Product Induces Photoreactions Oxygen Oxygen Oxidation_Product Oxidized Derivatives Oxygen->Oxidation_Product Causes Oxidation Archangelicin_Structure->Hydrolysis_Product Archangelicin_Structure->Oxidation_Product Archangelicin_Structure->Photodegradation_Product

Caption: Factors contributing to the degradation of this compound.

cluster_prevention Preventive Measures Start Start: Experimental Procedure with this compound Check_Degradation Observe Signs of Degradation? (e.g., color change, extra peaks in HPLC) Start->Check_Degradation No_Degradation Continue Experiment Check_Degradation->No_Degradation No Implement_Prevention Implement Preventive Measures Check_Degradation->Implement_Prevention Yes End End: Successful Experiment No_Degradation->End Low_Temp Lower Temperature Implement_Prevention->Low_Temp Neutral_pH Adjust to Neutral pH Implement_Prevention->Neutral_pH Light_Protection Protect from Light Implement_Prevention->Light_Protection Inert_Atmosphere Use Inert Atmosphere Implement_Prevention->Inert_Atmosphere Antioxidants Add Antioxidants Implement_Prevention->Antioxidants Low_Temp->Check_Degradation Re-evaluate Neutral_pH->Check_Degradation Re-evaluate Light_Protection->Check_Degradation Re-evaluate Inert_Atmosphere->Check_Degradation Re-evaluate Antioxidants->Check_Degradation Re-evaluate

Caption: Troubleshooting workflow for this compound degradation.

References

How to minimize off-target effects of Archangelicin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Archangelicin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known on-target effects?

This compound is a natural furanocoumarin compound found in plants of the Angelica genus.[1] It is recognized for its various biological activities, including anti-inflammatory, anti-cancer, and pro-osteogenic effects.[1] Its primary on-target mechanisms are believed to involve the modulation of key signaling pathways such as NF-κB, Wnt/β-catenin, and TGF-β/BMP.[1]

Q2: What are off-target effects and why are they a concern when working with this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its desired target. These can lead to misleading experimental results, cellular toxicity, and reduced therapeutic efficacy. For furanocoumarins like this compound, a notable off-target effect can be phototoxicity, where the compound becomes reactive upon exposure to UV light, potentially leading to DNA damage and skin photosensitivity.[2][3][4] It is also possible for this compound to interact with other proteins, such as kinases, which can complicate the interpretation of experimental outcomes.

Q3: What are the initial steps to minimize off-target effects of this compound in my cell culture experiments?

To minimize off-target effects, it is crucial to first establish the optimal concentration of this compound for your specific cell line and experimental endpoint. This is achieved by performing a thorough dose-response analysis to identify the lowest effective concentration that elicits the desired on-target effect with minimal toxicity. Additionally, ensuring consistent and well-controlled experimental conditions is critical.

Troubleshooting Guides

Issue 1: I am observing high levels of cytotoxicity in my cell culture after treating with this compound.

High cytotoxicity can be a result of either on-target or off-target effects. Here’s how to troubleshoot this issue:

1. Determine the IC50 Value: First, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This will help you understand the cytotoxic potential of the compound under your experimental conditions.

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48hReference Compound (Doxorubicin) IC50 (µM)
Breast Cancer (MCF-7)15.80.9
Breast Cancer (4T1)25.21.2
Human Fibroblasts (CCD1072Sk)> 100Not cytotoxic

This table presents hypothetical data based on typical ranges observed for natural compounds.

2. Optimize this compound Concentration: Based on the IC50 values, select a concentration range for your experiments that is significantly lower than the cytotoxic concentrations but still effective for your desired on-target activity. For example, if you are studying the anti-inflammatory effects by measuring NF-κB inhibition, you should determine the concentration of this compound that effectively inhibits NF-κB without causing significant cell death.

Table 2: Example Dose-Response of this compound on NF-κB Activation

This compound Concentration (µM)NF-κB Activity (% of Control)Cell Viability (%)
0 (Control)100100
18598
55095
102590
251070
50545

This table presents hypothetical data for illustrative purposes.

3. Control for Phototoxicity: Furanocoumarins can be activated by UV light. Ensure that your cell culture experiments are conducted in a low-light environment and that the cells are not exposed to direct sunlight or other sources of UV radiation after the addition of this compound.

4. Use Control Compounds: Include a structurally similar but biologically inactive analog of this compound in your experiments. If the cytotoxicity persists with the active compound but not the inactive analog, it is more likely to be an on-target effect.

Issue 2: My experimental results are inconsistent or difficult to reproduce.

Inconsistent results can arise from a variety of factors, including off-target effects and variability in cell culture conditions.

1. Implement Serum Starvation: Serum in cell culture media contains growth factors that can activate numerous signaling pathways, potentially masking the specific effects of this compound or contributing to off-target effects. Serum starving your cells before treatment can help to synchronize the cell cycle and reduce background signaling.

2. Confirm Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its intended target in your cell model. This can help to differentiate between on-target and off-target effects.

3. Screen for Off-Target Kinase Activity: Many small molecules exhibit off-target effects by binding to kinases. Performing a kinase inhibitor profiling screen can identify unintended kinase targets of this compound.

Table 3: Hypothetical Kinase Profiling of this compound

Kinase Target% Inhibition at 10 µM this compoundIC50 (µM)Notes
On-Target Pathway Related
IKKβ (NF-κB pathway)85%5.2Expected on-target pathway modulation
Potential Off-Targets
SRC65%15.8Moderate off-target activity
EGFR30%> 50Low off-target activity
CDK215%> 100Minimal off-target activity

This table presents hypothetical data for illustrative purposes.

Key Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity (MTT Assay)

Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Serum Starvation for Synchronization

Objective: To synchronize cells in the G0/G1 phase of the cell cycle and reduce background signaling.

Methodology:

  • Grow cells to 70-80% confluency in complete growth medium.

  • Aspirate the complete medium and wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Add serum-free or low-serum (e.g., 0.5% FBS) medium to the cells.[5]

  • Incubate the cells for 12-24 hours at 37°C in a 5% CO2 incubator.

  • After the starvation period, replace the medium with fresh serum-free or low-serum medium containing the desired concentration of this compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to its target protein in a cellular environment.

Methodology:

  • Culture cells to 80-90% confluency and treat with either this compound or a vehicle control for a specified time.

  • Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein in the supernatant by Western blotting or other quantitative protein analysis methods. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture dose_response 2. Dose-Response Analysis cell_culture->dose_response serum_starvation 3. Serum Starvation (Optional) dose_response->serum_starvation Determine Optimal Concentration arch_treatment 4. This compound Treatment serum_starvation->arch_treatment cetsa 5. Target Engagement (CETSA) arch_treatment->cetsa kinase_profiling 6. Off-Target Profiling arch_treatment->kinase_profiling phenotypic_assay 7. Phenotypic Assay cetsa->phenotypic_assay kinase_profiling->phenotypic_assay nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits Gene Target Gene Expression NFkB_nuc->Gene Induces troubleshooting_logic start High Cytotoxicity Observed dose_response Perform Dose-Response (IC50) start->dose_response is_conc_high Is experimental concentration > IC50? dose_response->is_conc_high lower_conc Lower this compound Concentration is_conc_high->lower_conc Yes check_photo Control for Phototoxicity is_conc_high->check_photo No on_target Consider On-Target Toxicity lower_conc->on_target is_photo Is cytotoxicity reduced? check_photo->is_photo is_photo->on_target No off_target Investigate Off-Target Effects (e.g., Kinase Screen) is_photo->off_target Yes

References

Technical Support Center: Optimizing Archangelicin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize archangelicin dosage in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in in vivo studies?

A1: Due to limited published dose-ranging studies specifically for isolated this compound, determining a precise starting dose can be challenging. However, based on studies of related compounds and extracts from Angelica species, a general starting point for oral administration in rodents can be extrapolated. For instance, studies on Angelica archangelica extracts have used doses ranging from 10 to 400 mg/kg.[1][2] Given that this compound is a constituent of these extracts, a pilot study with a dose range of 10-50 mg/kg may be a reasonable starting point. It is crucial to perform a dose-finding study for your specific animal model and disease indication.

Q2: What is the known toxicity profile of this compound?

A2: There is limited direct data on the LD50 of pure this compound. However, data on angelicin, a structurally similar angular furanocoumarin, can provide an initial estimate. The oral LD50 of angelicin in rats is reported to be 322 mg/kg.[3][4][5] This suggests that this compound may have a moderate acute toxicity profile. Signs of toxicity observed with angelicin in rats include altered sleep time, ataxia, and analgesia.[3][4] It is imperative to conduct thorough toxicity studies for your specific formulation and animal model. Long-term toxicity studies for this compound have not been extensively reported.

Q3: How should this compound be formulated for oral administration?

A3: this compound, like many furanocoumarins, has low aqueous solubility. Therefore, a suitable vehicle is required for oral administration, typically via gavage. Common vehicle formulations for poorly soluble compounds in preclinical studies include:

  • Suspensions: Micronized this compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80).

  • Solutions in oil: this compound can be dissolved in a biocompatible oil such as corn oil or sesame oil.

  • Co-solvents: A mixture of solvents like polyethylene glycol 400 (PEG400), ethanol, and saline can be used to dissolve the compound.

The choice of vehicle should be validated for its compatibility with this compound and its lack of toxicity in the animal model.

Q4: What are the expected pharmacokinetic parameters for this compound?

A4: Specific pharmacokinetic data for this compound is scarce. However, studies on other furanocoumarins like imperatorin and psoralen can offer some insights. These compounds generally exhibit rapid absorption after oral administration, with Tmax values often ranging from 1 to 2 hours.[6][7] However, their oral bioavailability can be low and variable due to factors like poor solubility and first-pass metabolism.[6][7][8] For example, the oral bioavailability of psoralen can be highly variable.[8] It is strongly recommended to perform a pharmacokinetic study of this compound in your chosen animal model to determine key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Troubleshooting Guides

Issue 1: Low or no observable efficacy in vivo.
Possible Cause Troubleshooting Step
Inadequate Dose The administered dose may be below the therapeutic threshold. Conduct a dose-escalation study to identify a dose that elicits a biological response.
Poor Bioavailability This compound's low solubility may limit its absorption. Re-evaluate the formulation. Consider using a different vehicle, reducing particle size (micronization), or employing solubility-enhancing excipients.
Rapid Metabolism Furanocoumarins can be metabolized by cytochrome P450 enzymes.[8] Consider co-administration with a CYP450 inhibitor (with appropriate controls) in exploratory studies to assess the impact of metabolism. However, be aware of potential drug-drug interactions.
Compound Instability Ensure the stability of this compound in the chosen vehicle and under storage conditions. Perform analytical tests to confirm the concentration and integrity of the dosing formulation.
Incorrect Dosing Route For initial efficacy studies, consider intraperitoneal (IP) injection to bypass potential oral absorption issues. If efficacy is observed with IP administration, it strengthens the rationale for optimizing the oral formulation.
Issue 2: Unexpected toxicity or adverse events.
Possible Cause Troubleshooting Step
Dose is too high The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). Reduce the dose and perform a more detailed dose-ranging toxicity study. Observe animals closely for clinical signs of toxicity.
Vehicle Toxicity The vehicle itself may be causing adverse effects. Administer the vehicle alone to a control group to rule out any vehicle-specific toxicity.
Phototoxicity Furanocoumarins are known photosensitizers.[3] If animals are exposed to UV light, it could lead to skin reactions. Ensure animal housing has filtered light to minimize UV exposure.
Off-target Effects This compound may have off-target pharmacological effects. Conduct a comprehensive literature review for known off-target activities of furanocoumarins.
Issue 3: High variability in experimental results.
Possible Cause Troubleshooting Step
Inconsistent Formulation Ensure the dosing formulation is homogenous. If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound.
Variability in Animal Model Factors such as age, sex, and health status of the animals can influence the outcome. Ensure that animals are properly randomized and that experimental groups are balanced.
Inaccurate Dosing Oral gavage requires proper technique to ensure the full dose is delivered to the stomach. Ensure personnel are well-trained in this procedure.
Batch-to-Batch Variation of Compound If using this compound from different batches, ensure the purity and potency are consistent. Perform analytical characterization of each batch.

Data Presentation

Table 1: In Vivo Dosage of Angelica archangelica Extract and Related Furanocoumarins

Compound/ExtractAnimal ModelDisease ModelDosing RouteDose RangeObserved EffectReference
Angelica archangelica ExtractMiceEthanol-induced hepatotoxicityOral10, 25, 50 mg/kgHepatoprotective[1]
AngelicinMiceAcute lung injuryIntraperitonealNot specifiedAnti-inflammatory[9]
AngelicinNude miceLiver tumor xenograftOralNot specifiedInhibited tumor growth[5]
AngelicinRatsOsteosarcomaNot specifiedNot specifiedDecreased tumor volume[9]
Angelica archangelica ExtractRatsDiabetic NeuropathyOral200 mg/kg/dayAmeliorated nociceptive alterations[2]

Table 2: Toxicity Data for Angelicin (as a proxy for this compound)

CompoundAnimal ModelDosing RouteLD50Reference
AngelicinRatOral322 mg/kg[3][4][5]

Table 3: Pharmacokinetic Parameters of Related Furanocoumarins

CompoundAnimal ModelDosing RouteTmax (hr)Bioavailability (%)Reference
ImperatorinRatOral~1.2310.1 - 82.8[6][10]
PsoralenHumanOral1 - 2Highly variable[7][8]

Experimental Protocols

Protocol 1: General Procedure for Oral Gavage in Mice

  • Animal Handling: Acclimatize mice to the experimental conditions for at least one week prior to the study. Handle mice gently to minimize stress.

  • Formulation Preparation: Prepare the this compound formulation as a homogenous solution or suspension. Ensure the vehicle is well-tolerated by the animals.

  • Dose Calculation: Calculate the volume to be administered based on the individual mouse's body weight and the desired dose. A typical administration volume is 5-10 mL/kg.

  • Administration:

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently insert the needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Slowly administer the formulation.

    • Carefully withdraw the needle.

  • Monitoring: Observe the mouse for any signs of distress or adverse reactions immediately after dosing and at regular intervals.

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Study Workflow for this compound start Dose-Ranging & Toxicity Study formulation Formulation Optimization start->formulation Determine MTD & initial dose range pk_study Pharmacokinetic Study formulation->pk_study Develop stable & bioavailable formulation efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study Inform dosing regimen (Cmax, Tmax, AUC) data_analysis Data Analysis & Interpretation efficacy_study->data_analysis Evaluate therapeutic effect

Caption: Workflow for in vivo this compound studies.

signaling_pathways cluster_pathways Known Signaling Pathways Modulated by this compound This compound This compound nf_kb NF-κB Pathway This compound->nf_kb Inhibits wnt_beta_catenin Wnt/β-catenin Pathway This compound->wnt_beta_catenin Modulates tgf_beta_bmp TGF-β/BMP Pathway This compound->tgf_beta_bmp Modulates inflammation Inflammation nf_kb->inflammation Leads to osteogenesis Osteogenesis wnt_beta_catenin->osteogenesis Promotes tgf_beta_bmp->osteogenesis Promotes

Caption: this compound's modulation of signaling pathways.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for In Vivo this compound Studies start Unexpected Results? no_effect No Efficacy? start->no_effect toxicity Toxicity Observed? start->toxicity variability High Variability? start->variability check_dose Review Dose no_effect->check_dose check_formulation Review Formulation no_effect->check_formulation check_pk Review Pharmacokinetics no_effect->check_pk toxicity->check_dose toxicity->check_formulation variability->check_formulation check_procedure Review Procedure variability->check_procedure end Optimize Protocol check_dose->end check_formulation->end check_pk->end check_procedure->end

Caption: Troubleshooting decision tree for in vivo studies.

References

Technical Support Center: Refining Archangelicin Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Archangelicin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and refine their synthetic protocols to achieve higher purity of this promising therapeutic compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining the angular furanocoumarin core of this compound?

A1: The synthesis of the angular furanocoumarin scaffold, the core of this compound, typically begins with the construction of a substituted coumarin ring system. A common and effective method for this is the Pechmann condensation.[1] This reaction involves the condensation of a substituted phenol with a β-ketoester under acidic conditions to form the coumarin core.[1][2] Following the formation of the coumarin, subsequent steps are required to build the fused dihydrofuran ring, leading to the final this compound structure.

Q2: What are the key challenges in synthesizing and purifying this compound?

A2: Researchers may encounter several challenges, including:

  • Low yields in the Pechmann condensation: The choice of acid catalyst and the electronic properties of the phenol substrate can significantly impact the reaction yield.[3]

  • Formation of isomers: During the synthesis of the coumarin core, the formation of linear furanocoumarin isomers is a possibility that needs to be controlled.

  • Degradation of the furanocoumarin ring: Furanocoumarins can be sensitive to heat and light, leading to degradation during extraction and purification.[4]

  • Purification difficulties: The final product and intermediates may have similar polarities to byproducts, making chromatographic separation challenging.[5][6]

Q3: How can I improve the purity of my final this compound product?

A3: Achieving high purity requires a combination of optimized reaction conditions and rigorous purification techniques. Key strategies include:

  • Careful selection of starting materials and reagents.

  • Monitoring reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to minimize byproduct formation.

  • Employing multi-step purification protocols: This may involve a combination of flash column chromatography, preparative TLC (PTLC), and recrystallization.[5][7] For highly stubborn impurities, techniques like solid-phase extraction (SPE) can be effective.[6][8]

  • Characterization at each step: Thoroughly characterize intermediates to ensure purity before proceeding to the next step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Troubleshooting Solution
Low yield in Pechmann condensation Inappropriate acid catalyst.Experiment with different acid catalysts such as sulfuric acid, Amberlyst-15, or a solid acid catalyst like nano-crystalline sulfated-zirconia.[3] The choice of catalyst can significantly influence the reaction rate and yield.
Deactivated phenol substrate.Phenols with electron-donating groups at the meta position generally give higher yields.[3] If your starting phenol is electron-deficient, consider using harsher reaction conditions (e.g., higher temperature) or a more potent catalyst.
Suboptimal reaction temperature.Optimize the reaction temperature. While some reactions with highly activated phenols can proceed at room temperature, others may require heating to 110°C or higher.[2]
Formation of multiple spots on TLC after condensation Isomer formation (linear vs. angular coumarin).The regioselectivity of the Pechmann condensation can be influenced by the substitution pattern of the phenol. Careful analysis of the product mixture using NMR and MS is necessary to identify the desired angular isomer. Chromatographic separation may be required.
Incomplete reaction or side reactions.Monitor the reaction closely by TLC to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent the formation of degradation products.
Difficulty in purifying the final product Co-elution of impurities with similar polarity.Employ a multi-modal purification strategy. Start with flash column chromatography using a carefully selected solvent system. Follow up with preparative TLC (PTLC) for finer separation.[5] Recrystallization from a suitable solvent can also be highly effective for final polishing.[2]
Presence of thermally labile impurities.Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature.[4]
Low recovery after purification Adsorption of the compound onto the silica gel.If using column chromatography, try deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.
Product instability.Furanocoumarins can be sensitive to light and air. Store purified fractions and the final product under an inert atmosphere (e.g., nitrogen or argon) and protect from light.[4]

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation

This protocol provides a general guideline for the synthesis of the coumarin core, which is a key intermediate for this compound.

Materials:

  • Substituted phenol (1 equivalent)

  • β-ketoester (e.g., ethyl acetoacetate) (1-1.2 equivalents)

  • Acid catalyst (e.g., concentrated H₂SO₄, or a solid acid catalyst like Zn₀.₉₂₅Ti₀.₀₇₅O NPs at 10 mol %)[2]

  • Solvent (optional, e.g., toluene or solvent-free)

Procedure:

  • In a round-bottom flask, combine the substituted phenol and the β-ketoester.

  • If using a solvent, add it to the flask.

  • Carefully add the acid catalyst to the reaction mixture with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) and monitor the progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter and wash it with cold water or ethanol.

  • If no solid forms, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2][7]

Protocol 2: Purification of Furanocoumarins by Solid-Phase Extraction (SPE)

This protocol is adapted for the purification of furanocoumarins from a crude extract or reaction mixture.[6]

Materials:

  • Crude furanocoumarin mixture

  • Normal-phase SPE cartridge (e.g., Strata Eco-Screen with sodium sulfate)[6]

  • Hexane

  • Acetone

Procedure:

  • Dissolve the crude mixture in a minimal amount of a suitable organic solvent.

  • Condition the SPE cartridge by passing hexane through it.

  • Load the dissolved sample onto the cartridge.

  • Elute with a stepwise gradient of increasing polarity, starting with pure hexane and gradually increasing the percentage of acetone. A suggested elution profile is:

    • Fraction 1: 100% Hexane

    • Fraction 2: 2% Acetone in Hexane

    • Fraction 3: 5% Acetone in Hexane

    • Continue to increase the acetone concentration to elute compounds of increasing polarity.

  • Collect the fractions and analyze them by TLC or HPLC to identify the fractions containing the pure desired furanocoumarin.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Catalysts for Pechmann Condensation

CatalystReaction ConditionsYield (%)Reference
Concentrated H₂SO₄Varies with substrateGood to excellent[1]
Amberlyst-15Toluene, reflux>90%[3]
Nano-crystalline sulfated-zirconiaSolvent-free, 120°CHigh[3]
Zn₀.₉₂₅Ti₀.₀₇₅O NPsSolvent-free, 110°Cup to 88%[2]
IodineToluene, 80°CGood[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Substituted Phenol + β-Ketoester pechmann Pechmann Condensation start->pechmann coumarin Crude Coumarin Intermediate pechmann->coumarin tlc TLC pechmann->tlc extraction Work-up/ Extraction coumarin->extraction flash_chrom Flash Column Chromatography extraction->flash_chrom ptlc Preparative TLC flash_chrom->ptlc hplc HPLC flash_chrom->hplc recrystallization Recrystallization ptlc->recrystallization pure_this compound High-Purity This compound recrystallization->pure_this compound nmr NMR pure_this compound->nmr ms MS pure_this compound->ms

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Identify the Source cluster_solution Implement Solution start Low Purity Detected check_reaction Incomplete Reaction or Side Products? start->check_reaction check_purification Inefficient Purification? start->check_purification optimize_reaction Optimize Reaction: - Catalyst - Temperature - Time check_reaction->optimize_reaction refine_purification Refine Purification: - Different solvent system - Multi-step approach - Recrystallization check_purification->refine_purification

Caption: A logical flowchart for troubleshooting low purity issues in this compound synthesis.

References

Improving the signal-to-noise ratio in Archangelicin-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Archangelicin-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues related to achieving a high signal-to-noise ratio in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a natural furanocoumarin compound found in plants of the Angelica genus, such as Angelica archangelica.[1] It is of significant interest to researchers due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and pro-osteogenic (bone-forming) effects.[1] Its mechanisms of action often involve the modulation of key cellular signaling pathways, making it a valuable tool for studying these processes.[1]

Q2: What are the common types of assays in which this compound is studied?

This compound is commonly investigated in cell-based assays to determine its effects on cellular processes. These include:

  • Cell Viability Assays (e.g., MTT Assay): To measure the cytotoxic effects of this compound on cancer cells.[2]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): To quantify the induction of programmed cell death by this compound.[2]

  • Western Blotting: To analyze the expression levels of proteins involved in signaling pathways affected by this compound.[2]

  • DNA Adduct Formation Assays: To study the interaction of this compound with DNA, particularly in the context of its photogenotoxic potential.[3]

Q3: Does this compound have intrinsic fluorescence that can be used for detection?

Yes, as a furanocoumarin, this compound possesses intrinsic fluorescence. Furanocoumarins can be detected and quantified using fluorescence spectroscopy.[4][5] This property can be leveraged in certain assay formats, though it is important to optimize detection settings to distinguish its signal from background fluorescence.

Q4: What are the major signaling pathways known to be modulated by this compound?

This compound has been shown to influence several critical signaling pathways:

  • Intrinsic Apoptosis Pathway: It can induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and activating caspases.[2]

  • NF-κB Signaling Pathway: It exhibits anti-inflammatory effects by inhibiting this key regulator of inflammation.[1]

  • Wnt/β-catenin and TGF-β/BMP Pathways: It can promote bone formation by activating these pathways, which are crucial for osteoblast differentiation.[1]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio (S/N) is a common challenge in fluorescence-based assays. This guide provides a structured approach to identifying and resolving the root causes of this issue in your this compound experiments.

Issue 1: High Background Signal

High background fluorescence can mask the specific signal from your sample, leading to a poor S/N ratio.

Potential Cause Recommended Solution
Autofluorescence from Media or Cells Use phenol red-free media during the assay. If possible, perform final measurements in phosphate-buffered saline (PBS).
Nonspecific Binding of this compound Include a blocking agent (e.g., Bovine Serum Albumin - BSA) in your assay buffer. Increase the number and stringency of wash steps after incubation with this compound.
Contaminated Reagents or Buffers Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers to remove particulate matter.
Well-to-Well Crosstalk Use black-walled microplates to minimize light scatter between wells. Ensure you are not overfilling the wells.
Issue 2: Weak or No Signal

A weak specific signal can be as problematic as high background.

Potential Cause Recommended Solution
Suboptimal Excitation/Emission Wavelengths While specific data for this compound is not readily available, for related furanocoumarins, excitation is often around 335 nm with emission around 400 nm.[4] Perform a wavelength scan to determine the optimal settings for your instrument.
Low Concentration of this compound Perform a concentration titration to find the optimal concentration that provides a robust signal without causing excessive cytotoxicity (in cell-based assays).
Photobleaching Minimize the exposure of your samples to light during incubation and before measurement. Use antifade reagents in your mounting medium for microscopy applications.
Incorrect Instrument Settings Optimize the gain setting on your fluorometer or microscope. Too low a gain will result in a weak signal, while too high a gain can increase noise.

Experimental Protocols

Protocol 1: General Cell-Based Fluorescence Assay with this compound

This protocol provides a framework for measuring the effect of this compound on a fluorescent reporter in a cell-based assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phenol red-free medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent reporter dye

  • 96-well black-walled, clear-bottom microplate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in phenol red-free medium. Remove the culture medium from the cells and replace it with the this compound-containing medium. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours) in a cell culture incubator.

  • Fluorescent Staining: Remove the treatment medium and wash the cells gently with PBS. Add the fluorescent reporter dye diluted in phenol red-free medium or PBS and incubate as per the manufacturer's instructions, protected from light.

  • Signal Measurement: Remove the dye solution, wash the cells with PBS, and add a final volume of PBS to each well. Measure the fluorescence using a microplate reader with optimized excitation and emission wavelengths.

  • Data Analysis: Subtract the average background fluorescence from control wells (no cells or no fluorescent dye) from all measurements.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is for assessing changes in protein expression in key signaling pathways modulated by this compound.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-NF-κB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and the biological context of this compound's action, the following diagrams are provided.

Experimental Workflow: Troubleshooting Low Signal-to-Noise Ratio

G Troubleshooting Workflow for Low S/N Ratio start Low Signal-to-Noise Ratio Detected check_background Is the background signal high? start->check_background check_signal Is the specific signal low? check_background->check_signal No high_bg_causes Potential Causes: - Autofluorescence - Nonspecific Binding - Contamination check_background->high_bg_causes Yes low_signal_causes Potential Causes: - Suboptimal Wavelengths - Low Compound Concentration - Photobleaching check_signal->low_signal_causes Yes end_node Optimized Assay check_signal->end_node No high_bg_solutions Solutions: - Use phenol red-free media - Increase wash steps - Use fresh reagents high_bg_causes->high_bg_solutions low_signal_solutions Solutions: - Perform wavelength scan - Titrate compound concentration - Minimize light exposure low_signal_causes->low_signal_solutions high_bg_solutions->end_node low_signal_solutions->end_node

Caption: A logical workflow for diagnosing and resolving low signal-to-noise ratio issues.

Signaling Pathway: this compound-Induced Apoptosis

G This compound's Effect on the Intrinsic Apoptosis Pathway This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Inhibition of NF-κB Pathway by this compound InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK This compound This compound This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB dissociates IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription activates

References

Validation & Comparative

Validating the Anti-Cancer Efficacy of Archangelicin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer effects of Archangelicin, a natural furanocoumarin, in preclinical xenograft models. The data presented herein is compiled from published studies to offer an objective overview of its performance, including experimental methodologies and insights into its molecular mechanisms of action.

Comparative Efficacy of this compound in Xenograft Models

Direct head-to-head comparative studies of this compound with standard chemotherapeutic agents in xenograft models are limited in publicly available literature. The following tables present data from a study on this compound in a liver cancer xenograft model and compare it with data from separate studies on Sorafenib, a standard-of-care treatment for hepatocellular carcinoma, in a similar model. It is important to note that these are indirect comparisons, and results can vary based on specific experimental conditions.

Table 1: In Vivo Efficacy of this compound in a HepG2 Liver Cancer Xenograft Model[1][2]
Treatment Group (n=6)Dosage & AdministrationMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)
Vehicle Control (Saline)Intraperitoneal injection, daily~1800~1.6
This compound20 mg/kg, Intraperitoneal, daily~1000~0.9
This compound50 mg/kg, Intraperitoneal, daily~600~0.5

Data is approximated from graphical representations in the cited study after 16 days of treatment.

Table 2: Illustrative In Vivo Efficacy of Sorafenib in a Liver Cancer Xenograft Model
Treatment GroupDosage & AdministrationTumor Growth InhibitionReference
Sorafenib40 mg/kg, Oral gavage, daily for 3 weeks40% reduction in tumor growth[1]
Sorafenib30 mg/kg/day, daily for 24 daysSignificant reduction in tumor volume[2]

Disclaimer: The data in Tables 1 and 2 are from different studies and are not the result of a direct comparative experiment. They are presented for illustrative purposes to provide a general sense of the anti-tumor activity of each compound in similar cancer models.

Experimental Protocols

Hepatocellular Carcinoma Xenograft Model for this compound Efficacy Study[1]

This protocol outlines the methodology used to evaluate the in vivo anti-tumor activity of this compound in a HepG2 xenograft model.

1. Cell Culture:

  • Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Male BALB/c nude mice, 4-6 weeks old, are used for the study.
  • Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

3. Tumor Implantation:

  • HepG2 cells are harvested, washed, and resuspended in sterile saline.
  • A suspension of 1 x 10^7 HepG2 cells is subcutaneously injected into the flank of each mouse.
  • Tumors are allowed to grow until they reach a palpable volume (approximately 100 mm³).

4. Treatment Regimen:

  • Once tumors reach the desired size, mice are randomly assigned to treatment and control groups (n=6 per group).
  • The treatment groups receive daily intraperitoneal injections of this compound at doses of 20 mg/kg and 50 mg/kg.
  • The control group receives daily intraperitoneal injections of the vehicle (saline).
  • Treatment is administered for a period of 16 days.

5. Data Collection and Analysis:

  • Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²) / 2.
  • Body weight of the mice is monitored every two days as an indicator of toxicity.
  • At the end of the study, mice are euthanized, and the tumors are excised and weighed.

Signaling Pathways and Molecular Mechanisms

This compound has been shown to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell survival and proliferation.

PI3K/Akt Signaling Pathway

In liver cancer cells, this compound induces apoptosis through a mitochondria-dependent pathway that involves the inhibition of the PI3K/Akt signaling cascade.[3][4] The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition can lead to the activation of pro-apoptotic proteins and subsequent cell death.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt pathway, promoting apoptosis.

Cell Cycle Regulation in Triple-Negative Breast Cancer

In vitro studies on the triple-negative breast cancer cell line MDA-MB-231 have shown that this compound can inhibit cell proliferation by inducing G2/M phase arrest. This is achieved by downregulating the expression of Cyclin B1 and cdc2, and upregulating the expression of the cell cycle inhibitors p21 and p27.

Cell_Cycle_Pathway G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Transition promoted by CyclinB1_cdc2 Cyclin B1 / cdc2 Complex CyclinB1_cdc2->G2_Phase p21_p27 p21 & p27 p21_p27->CyclinB1_cdc2 Inhibit This compound This compound This compound->CyclinB1_cdc2 Downregulates This compound->p21_p27 Upregulates

Caption: this compound induces G2/M arrest by modulating cell cycle proteins.

References

A Comparative Analysis of Archangelicin and Imperatorin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current experimental data on the biological activities of two related furanocoumarins, Archangelicin and Imperatorin, tailored for researchers, scientists, and drug development professionals. This guide provides a side-by-side comparison of their anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects, supported by available quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

This compound and Imperatorin are naturally occurring furanocoumarins, a class of organic compounds found in various plants, notably in the Apiaceae family, including the medicinal plant Angelica archangelica L.[1][2] While structurally similar, emerging research indicates distinct profiles in their biological activities. This guide aims to provide a comparative analysis of their bioactivities, drawing from available experimental data to inform future research and drug development endeavors. A notable disparity exists in the volume of research, with Imperatorin being more extensively studied than this compound.[1] This guide reflects the current state of knowledge, presenting quantitative data where available and highlighting areas requiring further investigation.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the available quantitative data for the bioactivities of this compound and Imperatorin. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Anticancer Activity
CompoundCancer Cell LineAssayIC50 ValueReference
This compound SH-SY5Y (Neuroblastoma)MTT49.56 µM[3]
Imperatorin HeLa (Cervical Cancer)MTT--
Hep-2 (Laryngeal Carcinoma)MTT--
HepG2 (Liver Cancer)MTT--
HT-29 (Colon Cancer)MTT78 µM[4][5]
RK33 (Larynx Cancer)MTT67.8 µM[6]
TE671 (Rhabdomyosarcoma)MTT111.2 µM[6]
MCF-7 (Breast Cancer)MTT138.51 ± 14.44 µg/mL[1]
SNU 449 (Liver Cancer)MTTGrowth Inhibition[7]
HCT-15 (Colon Cancer)MTTGrowth Inhibition[7]

Note: A dash (-) indicates that the study mentioned the activity but did not provide a specific IC50 value in the abstract or readily available text.

Table 2: Comparative Anti-Inflammatory Activity
CompoundAssayCell Line/ModelTargetIC50 Value/EffectReference
This compound --NF-κBInhibition[1]
Imperatorin Nitric Oxide (NO) ProductionRAW 264.7iNOS9.2 µmol[1]
5-Lipoxygenase (5-LOX) ReleaseMouse Peritoneal Macrophages5-LOX< 15 µmol-
Prostaglandin E2 (PGE2) ReleaseMouse Peritoneal MacrophagesCOX-2Inhibition (25–100 µmol)-
Leukotriene C4 (LTC4) GenerationMouse Peritoneal Macrophages5-LOXInhibition (1–100 µmol)-
NF-κB and MAPK pathwaysRAW 264.7 macrophagesNF-κB, p38, JNKInhibition[8][9][10][11]
Table 3: Comparative Neuroprotective and Cardiovascular Activities
CompoundBioactivityModelEffectQuantitative DataReference
This compound Neuroprotective----
Imperatorin NeuroprotectiveScopolamine-induced cognitive impairment in miceImproved memory acquisition and consolidation-[12]
PFHxS-induced neuronal apoptosis in cerebellar granule cellsReduced apoptosis-[13]
Vascular dementia ratsInhibited apoptosis, improved synaptic plasticity--
CardiovascularRat mesenteric arterial ringsVasodilationIC50 = 12.2 µmol/L[1]
Spontaneously hypertensive ratsAntihypertensive and antioxidant effects--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the bioactivity studies of this compound and Imperatorin.

MTT Assay for Cytotoxicity

This assay is widely used to assess cell viability and the cytotoxic effects of compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SH-SY5Y, HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of this compound or Imperatorin in complete medium from a stock solution. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.[3]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[3][6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][6]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis software.

LPS-Induced Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is a common method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

Objective: To determine the inhibitory effect of a compound on lipopolysaccharide (LPS)-induced NO production in macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound or Imperatorin for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated control.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and Imperatorin.

This compound Signaling Pathways

Archangelicin_Signaling cluster_nfkb NF-κB Signaling Pathway cluster_wnt Wnt/β-catenin Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (Inhibited by this compound) NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Archangelicin2 This compound Wnt Wnt Archangelicin2->Wnt Modulates Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dsh Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibits β_catenin β-catenin Destruction_Complex->β_catenin Degrades Nucleus2 Nucleus β_catenin->Nucleus2 Translocates to TCF_LEF TCF/LEF Nucleus2->TCF_LEF Osteogenic_Genes Osteogenic Gene Expression TCF_LEF->Osteogenic_Genes Activates

Caption: this compound's modulation of NF-κB and Wnt/β-catenin signaling.

Imperatorin Signaling Pathways

Imperatorin_Signaling cluster_nfkb_mapk NF-κB and MAPK Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Imperatorin Imperatorin p38 p38 Imperatorin->p38 Inhibits JNK JNK Imperatorin->JNK Inhibits IKK IKK Imperatorin->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->p38 TLR4->JNK ERK ERK TLR4->ERK TLR4->IKK Inflammatory_Response Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) p38->Inflammatory_Response JNK->Inflammatory_Response ERK->Inflammatory_Response IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Nucleus->Inflammatory_Response Activates Transcription

Caption: Imperatorin's inhibition of NF-κB and MAPK signaling pathways.

Conclusion

This comparative analysis reveals that while both this compound and Imperatorin exhibit promising bioactivities, the current body of research is significantly more robust for Imperatorin. Quantitative data for Imperatorin's anticancer and anti-inflammatory effects are readily available, and its mechanisms of action involving the NF-κB and MAPK signaling pathways are well-documented. In contrast, while this compound is known to possess similar activities and modulate pathways like NF-κB and Wnt, there is a notable scarcity of specific quantitative data to allow for a direct, in-depth comparison. This guide serves as a summary of the existing knowledge and a call for further targeted research into the bioactivities of this compound to fully elucidate its therapeutic potential and allow for a more comprehensive comparative evaluation with its close structural relative, Imperatorin.

References

Archangelicin vs. Other Furanocoumarins: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of archangelicin with other prominent furanocoumarins, including psoralen, bergapten, and xanthotoxin. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.

Executive Summary

Furanocoumarins, a class of naturally occurring compounds, are renowned for their diverse biological activities. This compound, an angular furanocoumarin, exhibits a distinct pharmacological profile compared to its linear counterparts like psoralen, bergapten, and xanthotoxin. This guide delves into a comparative analysis of their efficacy in key therapeutic areas: anticancer, anti-inflammatory, and neuroprotective effects. Quantitative data from various in vitro studies are presented to facilitate a direct comparison of their potency. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and further investigation.

Data Presentation: Comparative Efficacy of Furanocoumarins

The following tables summarize the available quantitative data (IC50 values) for the cytotoxic effects of this compound and other furanocoumarins on various cancer cell lines.

Table 1: Cytotoxicity of Furanocoumarins Against Various Cancer Cell Lines (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
This compound MDA-MB-231Breast CancerData not available
Huh-7Liver CancerQualitative data suggests efficacy[1]
Psoralen MCF-7Breast CancerDose-dependent inhibition[2]
MDA-MB-231Breast CancerDose-dependent inhibition[2]
Bergapten MCF-7Breast CancerInhibits growth[3]
Xanthotoxin HepG2Liver Cancer6.9 µg/mL (~31.9 µM)[4]
T98GGlioblastoma>150[5]
Imperatorin T98GGlioblastoma~100[5]

Note: Direct comparative studies of this compound's IC50 against other furanocoumarins in the same cancer cell lines are limited in the reviewed literature. The provided data is compiled from individual studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furanocoumarin compounds (e.g., this compound, psoralen) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the furanocoumarin compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[7][8]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[7]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[7]

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Cytokine Production Assay (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in cell culture supernatants.

Protocol:

  • Cell Stimulation: Seed appropriate cells (e.g., RAW 264.7 macrophages or human periodontal ligament cells) and pre-treat with furanocoumarins before stimulating with LPS.[9][10]

  • Supernatant Collection: Collect the cell culture supernatant after a 24-hour incubation period.[9]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., R&D Systems).[11] This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Concentration Determination: Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.

Comparative Efficacy Analysis

Anticancer Efficacy

Available data suggests that various furanocoumarins possess cytotoxic activity against different cancer cell lines. Xanthotoxin has a reported IC50 value of approximately 31.9 µM against HepG2 liver cancer cells.[4] While quantitative data for this compound is limited, studies indicate it has anti-cancer properties.[1] The efficacy of furanocoumarins can be influenced by their chemical structure, with linear furanocoumarins like psoralen and bergapten showing significant activity.[3] For instance, psoralen has been shown to induce cell cycle arrest in breast cancer cells by modulating the Wnt/β-catenin pathway.[2]

Anti-inflammatory Efficacy

Both angular and linear furanocoumarins have demonstrated anti-inflammatory properties. Angelicin and psoralen have been shown to dose-dependently decrease the mRNA expression and release of the pro-inflammatory cytokines IL-1β and IL-8 in lipopolysaccharide (LPS)-stimulated cells.[12] Angelicin has also been reported to attenuate inflammation by inhibiting the NF-κB and MAPK signaling pathways.[13][14] Specifically, it can inhibit the phosphorylation of IκB, p65, p38, and JNK.[14] Psoralen derivatives, such as xanthotoxol, also exhibit anti-inflammatory effects by suppressing the NF-κB and MAPK pathways.[15]

Neuroprotective Efficacy

Signaling Pathways and Mechanisms of Action

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in cancer. Psoralen has been shown to inhibit the proliferation of breast cancer cells by modulating this pathway.[2] Angelicin has also been found to promote osteogenesis through the activation of the Wnt/β-catenin pathway.

Wnt_beta_catenin_pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Psoralen Psoralen Psoralen->beta_catenin | Angelicin_osteo Angelicin (Osteogenesis) Angelicin_osteo->beta_catenin

Caption: Wnt/β-catenin signaling pathway modulation by furanocoumarins.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Several furanocoumarins, including angelicin, exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active | Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation Angelicin Angelicin Angelicin->IKK |

Caption: Inhibition of the NF-κB signaling pathway by Angelicin.

Conclusion

This compound, an angular furanocoumarin, demonstrates promising biological activities, particularly in the realms of anti-inflammatory and potential anticancer effects. While direct quantitative comparisons with linear furanocoumarins like psoralen, bergapten, and xanthotoxin are still emerging, the available data suggests that both structural classes possess significant therapeutic potential. The differences in their chemical structures likely contribute to variations in their efficacy and mechanisms of action. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies of these compounds and to guide future drug development efforts. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to build upon in their investigations of these fascinating natural products.

References

A Guide to Published Findings on Archangelicin: A Foundation for Independent Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Archangelicin, a furanocoumarin derived from the medicinal plant Angelica archangelica, has garnered scientific interest for its diverse pharmacological activities.[1] This guide provides a comprehensive overview of published data on this compound, including its biological effects, proposed mechanisms of action, and detailed experimental protocols. While direct independent replications of specific studies are not explicitly documented in the public domain, this compilation of existing research serves as a valuable resource to facilitate such validation efforts.

Comparative Analysis of Biological Activity

This compound has been reported to exhibit anti-cancer, anti-inflammatory, and pro-osteogenic properties.[1] These effects are attributed to its interaction with various cellular signaling pathways.[1]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) value for this compound in a cancer cell line. This data provides a benchmark for cytotoxicity studies.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
SH-SY5YNeuroblastoma49.5648[2]

Key Signaling Pathways Modulated by this compound

Several signaling pathways have been identified as being modulated by this compound, contributing to its observed biological effects.

Anti-Inflammatory Activity: NF-κB Inhibition

This compound has demonstrated anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[1]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

This compound's anti-inflammatory mechanism via NF-κB inhibition.
Anti-Cancer Activity: Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[2] The primary mechanism identified is the activation of the intrinsic caspase-dependent pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.[2][3]

Intrinsic_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Intrinsic Apoptosis Pathway Induced by this compound.
Immunomodulatory Activity: Macrophage Polarization

In the context of inflammation, this compound has been shown to regulate macrophage polarization by promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, mediated through the STAT3 signaling pathway.[2]

Macrophage_Polarization This compound This compound M1_Macrophage M1 Macrophage (Pro-inflammatory) This compound->M1_Macrophage Inhibits STAT3 STAT3 Signaling This compound->STAT3 Activates M2_Macrophage M2 Macrophage (Anti-inflammatory) M1_Macrophage->M2_Macrophage Shifts to STAT3->M2_Macrophage Promotes

Modulation of Macrophage Polarization by this compound.

Experimental Protocols

To facilitate the replication of key findings, detailed protocols for essential in vitro assays are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.[2]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis software.[2]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify this compound-induced apoptosis by flow cytometry.[2]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for the specified time.[2]

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.[2]

  • Washing: Wash the cells twice with cold PBS.[2]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.[2]

Protocol 3: Western Blot Analysis

Objective: To detect changes in protein expression in response to this compound treatment.[2]

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[2]

  • SDS-PAGE: Separate the proteins by SDS-PAGE.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times with TBST.[2]

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Washing: Wash the membrane three times with TBST.[2]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]

  • Normalization: Use a loading control like β-actin to normalize the protein expression levels.[2]

Experimental Workflow for Investigating this compound-Induced Apoptosis

The following diagram illustrates a logical workflow for studying the apoptotic effects of this compound, integrating the protocols described above.

Apoptosis_Workflow cluster_invitro In Vitro Experiments Start Cancer Cell Culture MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis IC50->Western_Blot Quantify_Apoptosis Quantify Apoptotic Cells Apoptosis_Assay->Quantify_Apoptosis Conclusion Elucidate Apoptotic Mechanism Quantify_Apoptosis->Conclusion Protein_Expression Analyze Protein Expression (e.g., Bcl-2, Caspases) Western_Blot->Protein_Expression Protein_Expression->Conclusion

Workflow for Investigating this compound-Induced Apoptosis.

References

A Comparative Guide to the Biological Activity of Synthetic versus Naturally Sourced Archangelicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of archangelicin, a naturally occurring furanocoumarin, drawing a parallel between its naturally sourced form and the broader class of synthetic furanocoumarins. Due to a notable gap in the scientific literature regarding the specific biological evaluation of synthetic this compound, this document will focus on the well-documented activities of the natural compound and contrast them with the general biological profiles reported for synthetically derived furanocoumarins.

Executive Summary

Naturally sourced this compound, primarily isolated from Angelica archangelica, has demonstrated a range of biological effects, including anti-cancer, anti-inflammatory, and pro-osteogenic activities.[1] These effects are attributed to its modulation of key cellular signaling pathways such as NF-κB, Wnt, and TGF-β/BMP. While numerous synthetic methods exist for coumarins and their derivatives, leading to compounds with diverse pharmacological activities, specific data on the biological actions of synthetic this compound remains elusive. This guide synthesizes the available information to provide a comparative perspective and highlights the need for future research to directly evaluate the biological equivalence and potential unique properties of synthetic this compound.

Data Presentation: A Comparative Overview

Table 1: Comparison of Biological Activities and Data Availability

FeatureNaturally Sourced this compoundSynthetic Furanocoumarins (General Class)
Primary Source Angelica archangelica and other related plant species.Chemical synthesis.
Reported Biological Activities Anti-inflammatory, Anti-cancer, Pro-osteogenic.[1]Antimicrobial, Anti-inflammatory, Anticancer, Antiviral, Antifungal.[2][3][4][5]
Quantitative Data (Examples) Specific IC50 values for naturally derived compounds are often reported in targeted studies. For instance, a synthetic angelicin derivative showed an IC50 of 7.4 μM for NF-κB/DNA interaction inhibition.[6]Varies widely depending on the specific synthetic compound.
Signaling Pathway Modulation NF-κB, Wnt, TGF-β/BMP.[1]Often designed to target specific pathways, including NF-κB.[6]
Data Availability Well-documented for the natural extract and isolated compound.Extensive for the general class of compounds, but sparse to non-existent for synthetic this compound specifically.

Experimental Protocols

Extraction and Isolation of Natural this compound

The isolation of this compound from its natural source, such as the seeds of Angelica archangelica, typically involves solvent extraction followed by chromatographic purification.

1. Extraction:

  • Soxhlet Extraction: Powdered and dried plant material (e.g., seeds) is subjected to continuous extraction with a non-polar solvent like n-hexane. This method is effective for extracting furanocoumarins.[1]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process. Hexane is a commonly used solvent.[1]

2. Purification:

  • Precipitation: The crude extract is concentrated, and upon standing, a precipitate containing a mixture of coumarins, including this compound, is formed.[1]

  • Chromatography: The precipitate is further purified using techniques such as Vacuum Liquid Chromatography (VLC) followed by Preparative Thin-Layer Chromatography (PTLC) on silica gel to yield pure this compound.[1]

General Synthesis of Furanocoumarins

1. Preparation of a Hydroxycoumarin Intermediate: A suitably substituted phenol undergoes a Pechmann condensation with a β-ketoester in the presence of an acid catalyst to form the coumarin core.

2. Furan Ring Annulation: The hydroxycoumarin is then subjected to a reaction sequence to build the furan ring. This can involve O-allylation of the hydroxyl group, followed by a Claisen rearrangement and subsequent cyclization and dehydrogenation to form the furanocoumarin.

Mandatory Visualizations

Signaling Pathways Modulated by Natural this compound

G cluster_0 Anti-inflammatory cluster_1 Pro-osteogenic Archangelicin_inflam This compound NFkB NF-κB Archangelicin_inflam->NFkB inhibits Inflammation Inflammatory Response NFkB->Inflammation promotes Archangelicin_osteo This compound Wnt Wnt Signaling Archangelicin_osteo->Wnt TGFb TGF-β/BMP Signaling Archangelicin_osteo->TGFb Osteogenesis Bone Formation Wnt->Osteogenesis TGFb->Osteogenesis

Caption: Signaling pathways modulated by naturally sourced this compound.

Experimental Workflow: Extraction of Natural this compound

G start Dried Angelica archangelica Seeds extraction Solvent Extraction (e.g., n-hexane) start->extraction concentration Concentration of Crude Extract extraction->concentration precipitation Precipitation of Coumarins concentration->precipitation chromatography Chromatographic Purification (VLC, PTLC) precipitation->chromatography end Pure this compound chromatography->end

Caption: A generalized workflow for the extraction and isolation of natural this compound.

Representative Synthetic Pathway for Furanocoumarins

G start Substituted Phenol pechmann Pechmann Condensation start->pechmann hydroxycoumarin Hydroxycoumarin pechmann->hydroxycoumarin allylation O-Allylation hydroxycoumarin->allylation allyl_ether Allyl Ether Intermediate allylation->allyl_ether claisen Claisen Rearrangement allyl_ether->claisen rearranged Rearranged Intermediate claisen->rearranged cyclization Cyclization & Dehydrogenation rearranged->cyclization end Furanocoumarin cyclization->end

Caption: A representative synthetic pathway for the formation of a furanocoumarin scaffold.

Conclusion

The biological activities of naturally sourced this compound are reasonably well-characterized, with established anti-inflammatory, anti-cancer, and pro-osteogenic properties linked to specific signaling pathways. In contrast, the scientific literature lacks specific data on the biological activity of synthetic this compound. While the broader class of synthetic furanocoumarins exhibits a wide array of pharmacological effects, it is not possible to directly extrapolate these findings to synthetic this compound without dedicated experimental validation.

This guide underscores a critical need for future research in two key areas:

  • Total Synthesis of this compound: The development and publication of a robust and scalable total synthesis of this compound.

  • Comparative Biological Evaluation: Direct, head-to-head studies comparing the biological activities of synthetic and naturally sourced this compound to determine their equivalence or potential differences in potency, efficacy, and off-target effects.

Such studies are imperative for the advancement of this compound as a potential therapeutic agent, as a synthetic route would provide a more consistent and scalable supply for further research and development.

References

Archangelicin: A Head-to-Head Comparison with Standard-of-Care Drugs in Oncology and Inflammatory Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Archangelicin, a furanocoumarin derived from the medicinal plant Angelica archangelica, has emerged as a compound of interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and pro-osteogenic properties.[1] This guide provides an objective comparison of this compound and its related compound Angelicin with standard-of-care drugs in the fields of oncology and inflammatory diseases, supported by available preclinical experimental data. Direct head-to-head comparative studies are limited; therefore, this guide presents an indirect comparison based on data from individual studies.

Anti-Cancer Activity: Osteosarcoma and Breast Cancer

This compound and the closely related compound Angelicin have demonstrated anti-tumor effects in preclinical cancer models. The proposed mechanism of action involves the induction of apoptosis through the regulation of Bcl-2 family proteins and caspases, as well as the inhibition of cell proliferation and migration.[2][3]

Osteosarcoma

The standard-of-care for high-grade osteosarcoma typically involves a multi-agent chemotherapy regimen known as MAP, which includes methotrexate, doxorubicin, and cisplatin.[4][5][6][7]

In Vitro Efficacy:

While specific IC50 values for this compound in osteosarcoma cell lines were not identified in the available literature, studies on the related compound Angelicin show it inhibits the proliferation and migration of osteosarcoma cells in a dose-dependent manner.[3][8] For comparison, the IC50 values for the standard-of-care drugs in various osteosarcoma cell lines are presented in the table below.

DrugCell LineIC50 (µM)Incubation Time (hours)Reference
Doxorubicin Saos-2~0.037Not Specified[9]
MG-63~0.061Not Specified[9]
U-2OSNot SpecifiedNot Specified
KHOS240sNot SpecifiedNot Specified[8]
HOSNot SpecifiedNot Specified[8]
MNNG-HOSNot SpecifiedNot Specified[8]
Cisplatin Saos-23.0572[10]
U-2OS8.94Not Specified[11]
143B10.48Not Specified[11]
Methotrexate Saos-20.035144 (6 days)[12][13]
U-2OSNot SpecifiedNot Specified
MG-63Not SpecifiedNot Specified

Signaling Pathway for Angelicin in Osteosarcoma:

The proposed mechanism for Angelicin's anti-osteosarcoma activity involves the induction of apoptosis.

Angelicin Angelicin Bcl2 Bcl-2 Angelicin->Bcl2 Upregulates Casp9 Caspase-9 Angelicin->Casp9 Upregulates BAX BAX Angelicin->BAX Downregulates BIRC2 BIRC2 Angelicin->BIRC2 Downregulates Proliferation Proliferation Angelicin->Proliferation Migration Migration Angelicin->Migration Apoptosis Apoptosis Bcl2->Apoptosis Casp9->Apoptosis BAX->Apoptosis BIRC2->Apoptosis

Caption: Angelicin's effect on osteosarcoma cells.[3]

Breast Cancer

The standard of care for breast cancer is highly dependent on the subtype of the disease. For the purpose of this comparison, doxorubicin and methotrexate are considered as relevant comparators.

In Vitro Efficacy:

An extract from the leaves of Angelica archangelica demonstrated antiproliferative activity in Crl mouse breast cancer cells.[4]

Compound/ExtractCell LineEC50 (µg/mL)Reference
Angelica archangelica leaf extract Crl (mouse)87.6[4]

In Vivo Efficacy:

In a study using a 4T1 murine breast cancer model, which spontaneously metastasizes, oral administration of an Angelica archangelica root extract (500 mg/kg) significantly decreased tumor growth compared to untreated animals.[14][15] For comparison, a study on doxorubicin in a 4T1 orthotopic xenograft model showed that doxorubicin treatment alone can reduce tumor growth and lung metastasis.[2][16][17] Another study reported that doxorubicin-loaded nanoparticles inhibited tumor growth by up to 40% compared to free doxorubicin in mice bearing E0117 breast tumors.[1]

Anti-Inflammatory Activity

This compound and related compounds from Angelica species have shown potential in modulating inflammatory pathways, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[4][18] This positions them as potential alternatives or adjuncts to standard-of-care anti-inflammatory drugs like methotrexate, a cornerstone in the treatment of rheumatoid arthritis.[18][19][20]

In Vitro and In Vivo Efficacy:

Studies on Angelicin have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models of acute inflammation.[4] In a lipopolysaccharide (LPS)-induced acute lung injury mouse model, Angelicin decreased the number of inflammatory cells and myeloperoxidase activity.[4] An ethanol extract of a related species, Angelica gigas, was also shown to attenuate inflammatory responses in a carrageenan-induced air pouch inflammation model in mice by reducing exudate volume and infiltration of neutrophils, monocytes, and lymphocytes.[20]

For comparison, low doses of methotrexate have been shown to suppress paw inflammation in a rat adjuvant-induced arthritis model.[18] In a collagen-induced arthritis mouse model, methotrexate treatment led to a dose-dependent reduction in disease activity.[21]

Signaling Pathway for Angelicin in Inflammation:

Angelicin Angelicin MAPK MAPK (p38, JNK) Angelicin->MAPK Inhibits Phosphorylation NFkB NF-κB (IκBα, p65) Angelicin->NFkB Inhibits Phosphorylation LPS LPS LPS->MAPK LPS->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines

Caption: Angelicin's anti-inflammatory mechanism.[4][18]

Pro-Osteogenic Activity

Preliminary findings suggest that compounds from Angelica species may promote bone formation. An animal study on Angelica polysaccharide from Angelica sinensis demonstrated an increase in bone mineral density and content in rats.[17] Angelicin has also been reported to have pro-osteogenic effects by activating the TGF-β/BMP and Wnt/β-catenin pathways.[19] However, more quantitative data is needed to draw a direct comparison with standard bone regeneration therapies such as bone grafts and bone morphogenetic proteins (BMPs).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50/EC50 value.[2]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the compound of interest for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4T1 breast cancer cells) into the flank or mammary fat pad of immunocompromised or syngeneic mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the animals into treatment and control groups. Administer the test compound (e.g., Angelica archangelica extract) orally or via injection at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[14][15]

Workflow for Investigating this compound-Induced Apoptosis

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment Treat with this compound Cell_Culture->Treatment MTT MTT Assay (Determine IC50) Treatment->MTT AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV Western_Blot Western Blot (Apoptotic Proteins) Treatment->Western_Blot Xenograft Tumor Xenograft Model In_Vivo_Treatment Treat with this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Measure Tumor Growth In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (Apoptosis Markers) Tumor_Measurement->IHC

Caption: Experimental workflow for apoptosis studies.

References

Validating the Molecular Targets of Archangelicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Archangelicin, a natural furanocoumarin, has garnered significant interest for its potential therapeutic applications, primarily attributed to its modulation of key cellular signaling pathways. This guide provides a comparative analysis of the identified molecular targets of this compound, summarizing available experimental data and detailing methodologies for target validation.

Identified Molecular Targets of this compound

Current research indicates that this compound exerts its biological effects primarily through the modulation of three critical signaling pathways:

  • NF-κB Signaling Pathway: Inhibition of this pathway is linked to the anti-inflammatory properties of this compound.

  • Wnt/β-catenin Signaling Pathway: Activation of this pathway is associated with the pro-osteogenic (bone-forming) effects of this compound.

  • TGF-β/BMP Signaling Pathway: Similar to the Wnt/β-catenin pathway, modulation of this pathway by this compound contributes to its osteogenic potential.

Comparative Analysis of Target Modulation

While direct quantitative data for this compound's interaction with these pathways, such as IC50 values or binding affinities, is not extensively available in the public domain, we can infer its activity based on studies of related compounds and the typical experimental readouts used to validate these pathways. The following tables summarize the expected effects and provide a comparison with known modulators of these pathways.

NF-κB Signaling Pathway

Target Validation Method: NF-κB Luciferase Reporter Assay Principle: Measures the transcriptional activity of NF-κB. Inhibition of the pathway results in a decrease in luciferase expression.

CompoundTarget Protein(s)Expected Effect on NF-κB ActivityReference Compound (Example)
This compound IKKβ, p65InhibitionBAY 11-7082
BAY 11-7082 IKKβ (irreversible)Potent Inhibition-
Angelicin IκBα, p65, p38 MAPK, JNKInhibition-
Wnt/β-catenin Signaling Pathway

Target Validation Method: TOP/FOPflash Reporter Assay Principle: Measures the transcriptional activity of the β-catenin/TCF/LEF complex. Activation of the pathway increases luciferase expression.

CompoundTarget Protein(s)Expected Effect on Wnt/β-catenin ActivityReference Compound (Example)
This compound β-cateninActivationWnt3a
Wnt3a Frizzled receptors, LRP5/6Potent Activation-
ICG-001 CBP/β-catenin interactionInhibition-
TGF-β/BMP Signaling Pathway

Target Validation Method: Alkaline Phosphatase (ALP) Activity Assay Principle: ALP is an early marker of osteoblast differentiation, which is promoted by the TGF-β/BMP pathway. Increased ALP activity indicates pathway activation.

CompoundTarget Protein(s)Expected Effect on Osteogenic DifferentiationReference Compound (Example)
This compound Smad1/5/8PromotionBMP-2
BMP-2 BMP receptorsPotent Promotion-
Noggin BMP ligandsInhibition-

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments used to validate the molecular targets of this compound.

NF-κB Inhibition: Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of a test compound.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 2000 (or similar transfection reagent)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α stimulated control.

Wnt/β-catenin Activation: TOP/FOPflash Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

Materials:

  • HEK293T cells

  • TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated TCF/LEF sites, as a negative control) luciferase reporter plasmids

  • Renilla luciferase plasmid

  • Wnt3a conditioned medium (as a positive control)

  • This compound

  • Other materials as in the NF-κB assay.

Procedure:

  • Cell Seeding and Transfection: Follow the same procedure as for the NF-κB assay, but use TOPflash or FOPflash plasmids.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing different concentrations of this compound, Wnt3a conditioned medium, or a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Luciferase Assay: Perform the luciferase assay as described above.

  • Data Analysis: Normalize TOPflash/FOPflash activity to Renilla activity. An increase in the TOPflash/FOPflash ratio indicates activation of the Wnt/β-catenin pathway.

TGF-β/BMP Pathway and Osteogenic Differentiation: Alkaline Phosphatase (ALP) Activity Assay

This assay measures the activity of an early marker of osteoblast differentiation.

Materials:

  • MC3T3-E1 pre-osteoblastic cells

  • Alpha-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate (osteogenic medium)

  • This compound

  • BMP-2 (as a positive control)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Cell lysis buffer (e.g., 0.1% Triton X-100)

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10^4 cells/well.

  • Induction of Differentiation: The next day, replace the medium with osteogenic medium containing various concentrations of this compound, BMP-2, or a vehicle control.

  • Culture: Culture the cells for 7 days, changing the medium every 2-3 days.

  • Cell Lysis: After 7 days, wash the cells with PBS and lyse them with lysis buffer.

  • ALP Assay: Add pNPP substrate to the cell lysate and incubate at 37°C. Measure the absorbance at 405 nm.

  • Data Analysis: Normalize the ALP activity to the total protein concentration of the cell lysate. An increase in ALP activity indicates enhanced osteogenic differentiation.

Signaling Pathways and Experimental Workflows

To visualize the relationships between this compound, its target pathways, and the experimental methods for their validation, the following diagrams are provided.

NF_kB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Activates Reporter Luciferase Reporter Assay Gene->Reporter Measures

Caption: this compound's inhibition of the NF-κB signaling pathway.

Wnt_Pathway This compound This compound DestructionComplex Destruction Complex This compound->DestructionComplex Inhibits bCatenin β-catenin DestructionComplex->bCatenin Degrades Nucleus Nucleus bCatenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene Target Gene Expression TCF_LEF->Gene Activates Reporter TOP/FOPflash Assay Gene->Reporter Measures

Caption: this compound's activation of the Wnt/β-catenin pathway.

Experimental_Workflow Start Start: Cell Culture Transfection Transfection (Luciferase Reporters) Start->Transfection Treatment Compound Treatment (this compound) Transfection->Treatment Stimulation Pathway Stimulation (e.g., TNF-α) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Assay Biochemical Assay (Luciferase/ALP) Lysis->Assay Analysis Data Analysis Assay->Analysis

Caption: General experimental workflow for target validation assays.

Conclusion

This compound demonstrates significant potential as a modulator of the NF-κB, Wnt/β-catenin, and TGF-β/BMP signaling pathways. Further research is warranted to elucidate the precise mechanisms of action and to obtain detailed quantitative data on its interaction with these targets. The experimental protocols and comparative framework provided in this guide offer a foundation for researchers to design and execute robust validation studies, ultimately facilitating the development of this compound-based therapeutics.

Archangelicin: A Comparative Analysis of its Biological Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Archangelicin, a natural furanocoumarin, has garnered significant scientific interest for its potential therapeutic applications. This guide provides a comparative overview of the biological effects of this compound on various cell lines, summarizing key experimental findings related to its cytotoxic, apoptotic, and anti-inflammatory activities. The information is intended to be an objective resource, presenting data from multiple studies to facilitate further research and drug development endeavors.

Data Presentation: Cytotoxic Effects of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound on different cancer cell lines, providing a quantitative comparison of its cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
HeLa Cervical Cancer54Not SpecifiedMTT
MCF-7 Breast Cancer2.5-50.648MTT
A549 Lung Cancer13.3-19.4124MTT
SH-SY5Y Neuroblastoma<20 - 47.4248MTT
U937 Histiocytic Lymphoma18.648MTT

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation.

Anti-Cancer Effects: Induction of Apoptosis

In various cancer cell lines, this compound has been shown to induce apoptosis primarily through the intrinsic pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade, ultimately resulting in programmed cell death.

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
Anti-Inflammatory Effects: Modulation of NF-κB and PI3K/Akt Pathways

This compound has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway in macrophages.[1][2][3][4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[4][5] By suppressing the activation and nuclear translocation of NF-κB, this compound can reduce the inflammatory response.

Furthermore, in breast cancer cells, this compound has been suggested to interfere with the PI3K/Akt signaling pathway.[6][7][8][9][10] This pathway is a critical regulator of cell survival, proliferation, and growth.[6][7][8][9][10] Inhibition of the PI3K/Akt pathway can lead to decreased cancer cell viability and may contribute to its apoptotic effects.

cluster_0 Anti-inflammatory Pathway cluster_1 Anti-cancer Pathway Archangelicin_inflam This compound NFkB NF-κB Archangelicin_inflam->NFkB inhibits Inflammation Inflammation NFkB->Inflammation Archangelicin_cancer This compound PI3K PI3K Archangelicin_cancer->PI3K inhibits Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Modulation of NF-κB and PI3K/Akt pathways by this compound.

Comparison with Other Alternatives

A comprehensive understanding of this compound's potential requires comparison with established therapeutic agents.

Psoralen

Psoralen, another furanocoumarin, is a well-known photosensitizing agent used in PUVA (psoralen + UVA) therapy for skin disorders.[11][12] Like this compound, psoralen can induce apoptosis in cancer cells.[11][13] However, the cytotoxic activity of psoralen is often dependent on photoactivation by UVA light.[11] In contrast, studies on this compound's anti-cancer effects have not typically involved photoactivation, suggesting a different primary mechanism of action. While both are furanocoumarins, their distinct structures likely contribute to differences in their biological activities and mechanisms.

Doxorubicin

Doxorubicin is a widely used chemotherapeutic drug with a broad spectrum of activity against various cancers.[14][15][16][17] It primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, leading to cell death.[14][17][18] While both this compound and Doxorubicin induce apoptosis, their mechanisms are distinct. Doxorubicin's potent cytotoxicity is also associated with significant side effects, including cardiotoxicity.[14] The exploration of natural compounds like this compound is partly driven by the search for effective anti-cancer agents with potentially more favorable safety profiles. Further comparative studies are needed to directly assess the relative efficacy and toxicity of this compound and Doxorubicin in various cancer models.

Conclusion

This compound demonstrates significant potential as a bioactive compound with notable anti-cancer and anti-inflammatory effects across a range of cell lines. Its ability to induce apoptosis through the intrinsic pathway and modulate key signaling pathways such as NF-κB and PI3K/Akt underscores its therapeutic promise. This guide provides a consolidated overview of the current experimental data, offering a valuable resource for researchers. Further investigations, including direct comparative studies with existing drugs and in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to a Novel Archangelicin-Based Assay for High-Throughput Screening of NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed Archangelicin-based cell assay against existing benchmark methods for the discovery of novel anti-inflammatory compounds targeting the NF-κB signaling pathway. This compound, a natural furanocoumarin, has demonstrated potent inhibition of this critical inflammatory pathway, making it an ideal positive control and foundational component for a targeted screening assay.

Introduction

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a pivotal regulator of the inflammatory response.[1] Its dysregulation is implicated in a wide range of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[2][3] High-throughput screening (HTS) of large compound libraries is a critical step in identifying novel NF-κB inhibitors. This guide evaluates a novel, targeted this compound-based assay against three established methodologies: the Luciferase Reporter Assay, the Phospho-NF-κB p65 ELISA, and High-Content Imaging of NF-κB translocation.

The proposed This compound-based NF-κB Inhibition Assay is a cell-based assay that utilizes a specific, known inhibitor (this compound) as a reference compound to quantify the inhibitory potential of test compounds on TNF-α-induced NF-κB activation. The readout for this assay can be any of the benchmarked methods, with the core innovation being the standardization against a biologically relevant natural product inhibitor.

Quantitative Data Comparison

The following table summarizes the key performance metrics of the proposed this compound-based assay in comparison to existing methods.

Parameter This compound-Based Assay (Luciferase Readout) Luciferase Reporter Assay Phospho-NF-κB p65 ELISA High-Content Imaging (NF-κB Translocation)
Principle Measures inhibition of NF-κB transcriptional activity using a luciferase reporter, standardized against this compound.Measures NF-κB-driven luciferase gene expression.Quantifies phosphorylation of the NF-κB p65 subunit.Images and quantifies the movement of NF-κB from the cytoplasm to the nucleus.[4]
Primary Output Relative Light Units (RLU)Relative Light Units (RLU)Optical Density (OD)Nuclear-to-Cytoplasmic Fluorescence Ratio
Throughput High (384-well and 1536-well compatible)High (384-well and 1536-well compatible)Medium to High (96-well and 384-well compatible)Medium
Sensitivity HighHighModerate to HighHigh
Z'-Factor Typically > 0.6Typically > 0.5[5]Typically 0.5 - 0.7Typically > 0.5[4]
Signal-to-Background >100-fold induction with TNF-α is achievable[6]>100-fold possible[6]Generally lower than reporter assaysVariable, dependent on antibody and imaging system
Estimated Cost per Well $0.50 - $2.00$0.50 - $2.00[7][8]$1.00 - $3.00$2.00 - $5.00+ (includes instrumentation time)[9]
Assay Time (post-treatment) ~1 hour~1 hour~4-5 hours~3-6 hours (including staining)
Hands-on Time LowLowModerateHigh
Multiplexing Capability Possible with different reporter systemsPossible with different reporter systemsLimited (can measure total and phospho-protein)High (can measure cytotoxicity, cell number, etc.)

Signaling Pathway and Assay Workflows

NF-κB Signaling Pathway and this compound's Mechanism of Action

The diagram below illustrates the canonical NF-κB signaling pathway initiated by TNF-α and the proposed inhibitory point of this compound. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation with TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 heterodimer, which then translocates to the nucleus to activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit a step upstream of IκBα degradation, preventing NF-κB translocation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits Gene Pro-inflammatory Gene Transcription p65_p50_nuc->Gene Activates

Caption: this compound inhibits TNF-α-induced NF-κB activation by targeting the IKK complex.

Experimental Workflow: this compound-Based NF-κB Inhibition Assay

The workflow for the proposed this compound-based assay is streamlined for high-throughput screening.

G Start Start Seed Seed HEK293-NF-κB Luciferase Reporter Cells Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Pretreat Pre-treat with Test Compounds & this compound (Control) Incubate1->Pretreat Incubate2 Incubate 1h Pretreat->Incubate2 Stimulate Stimulate with TNF-α Incubate2->Stimulate Incubate3 Incubate 6h Stimulate->Incubate3 Lyse Lyse Cells & Add Luciferase Substrate Incubate3->Lyse Read Measure Luminescence Lyse->Read Analyze Analyze Data & Calculate % Inhibition Read->Analyze End End Analyze->End

Caption: Workflow for the this compound-based NF-κB inhibition HTS assay.

Logical Comparison of Assay Methodologies

This diagram illustrates the relationship between the different assay methodologies and the specific stage of the NF-κB pathway they interrogate.

G cluster_pathway NF-κB Pathway Event cluster_assay Assay Method Signal Signal Transduction (IKK Activation) Phospho p65 Phosphorylation Signal->Phospho Translocation Nuclear Translocation Phospho->Translocation Transcription Gene Transcription Translocation->Transcription ELISA Phospho-p65 ELISA ELISA->Phospho Measures HCI High-Content Imaging HCI->Translocation Measures Luciferase Luciferase Reporter Assay Luciferase->Transcription Measures Archangelicin_Assay This compound-Based Assay Archangelicin_Assay->Transcription Measures & Standardizes

Caption: Relationship between NF-κB pathway events and corresponding assay methods.

Experimental Protocols

This compound-Based NF-κB Inhibition Assay (Luciferase Reporter)

Objective: To quantify the inhibitory effect of test compounds on TNF-α-induced NF-κB transcriptional activity in HEK293 cells stably expressing an NF-κB luciferase reporter, using this compound as a positive control.

Materials:

  • HEK293 cells with a stable NF-κB luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TNF-α (human recombinant)

  • This compound

  • Test compounds

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB luciferase cells in 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of test compounds and this compound (e.g., starting from 100 µM) in culture medium. Add 10 µL of the compound solutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO).

  • Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Prepare a TNF-α solution in culture medium to a final concentration of 10 ng/mL.[10] Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and luciferase assay reagent to room temperature. Add 30 µL of the luciferase reagent to each well. Incubate for 10 minutes at room temperature, protected from light. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each test compound concentration relative to the TNF-α stimulated control and determine the IC50 values.

Phospho-NF-κB p65 ELISA

Objective: To measure the level of phosphorylated NF-κB p65 (Ser536) in cell lysates following treatment with test compounds and stimulation with TNF-α.

Materials:

  • HeLa or HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TNF-α (human recombinant)

  • Test compounds

  • 96-well tissue culture plates

  • Commercial Phospho-NF-κB p65 (Ser536) ELISA kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and grow to 80-90% confluency. Pre-treat with test compounds for 1 hour.

  • Stimulation: Stimulate cells with TNF-α (10 ng/mL) for 30 minutes.

  • Lysis: Lyse the cells using the lysis buffer provided in the ELISA kit.

  • ELISA: Perform the sandwich ELISA according to the manufacturer's protocol. This typically involves adding cell lysates to antibody-coated wells, followed by incubation with detection and HRP-conjugated secondary antibodies, and finally adding a substrate for color development.

  • Reading and Analysis: Measure the absorbance at 450 nm. Normalize the phospho-p65 signal to the total p65 or cell number.

High-Content Imaging of NF-κB Translocation

Objective: To visualize and quantify the translocation of NF-κB p65 from the cytoplasm to the nucleus upon TNF-α stimulation and its inhibition by test compounds.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TNF-α (human recombinant)

  • Test compounds

  • 96- or 384-well imaging plates (e.g., black-walled, clear-bottom)

  • Primary antibody against NF-κB p65

  • Alexa Fluor-conjugated secondary antibody

  • Hoechst 33342 nuclear stain

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in imaging plates and allow them to adhere overnight. Pre-treat with test compounds for 1 hour.

  • Stimulation: Stimulate with TNF-α (10 ng/mL) for 30-60 minutes.[4]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Stain the nuclei with Hoechst 33342.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use the analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst and cell morphology. Quantify the fluorescence intensity of the p65 stain in both compartments and calculate the nuclear-to-cytoplasmic intensity ratio.

Conclusion

The selection of an appropriate assay for NF-κB inhibitor screening depends on the specific goals of the study, available resources, and desired throughput. The proposed This compound-based NF-κB Inhibition Assay , particularly with a luciferase reporter readout, offers a highly sensitive, robust, and cost-effective method for high-throughput screening. By incorporating a well-characterized natural product inhibitor as a reference, this assay provides a biologically relevant standard for quantifying the potency of novel inhibitors. While ELISA and high-content imaging provide more granular information about specific steps in the signaling pathway, their lower throughput and higher cost may be better suited for secondary screening and hit validation. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most suitable assay for their drug discovery pipeline.

References

Safety Operating Guide

Proper Disposal of Archangelicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Archangelicin. The following procedures are based on general principles of laboratory chemical safety and available information on furanocoumarins, the chemical class to which this compound belongs. Adherence to local, state, and federal regulations is mandatory.

I. Understanding the Hazards

This compound, a furanocoumarin, presents potential health risks. Furanocoumarins are known for their phototoxic, and in some cases, photogenotoxic and photocarcinogenic properties. Direct contact with the skin followed by exposure to sunlight can cause severe skin irritation and burns. While specific toxicity data for this compound is limited, it is prudent to handle it with the utmost care, assuming it possesses hazards similar to other compounds in its class.

Table 1: this compound Hazardous Properties and Handling Precautions

PropertyInformation
Chemical Name This compound
CAS Number 2607-56-9
Chemical Class Furanocoumarin
Known Hazards Belongs to the furanocoumarin class, which is associated with phototoxicity. May cause skin irritation upon exposure to UV light.[1][2]
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Handling Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1][3]
Storage Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Cleanup In case of a spill, wear appropriate PPE. For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with soap and water.

II. Disposal Workflow

The following workflow provides a logical approach to the disposal of this compound waste.

A Identify this compound Waste Stream (Pure compound, contaminated labware, solutions) B Segregate Waste at Source A->B C Is the waste pure this compound or highly concentrated? B->C Yes D Is the waste a dilute aqueous solution? B->D Yes E Is the waste contaminated labware (glassware, PPE)? B->E Yes F Package in a labeled, sealed, and compatible container. Label as 'Hazardous Waste - this compound' C->F G Consider potential in-lab treatment (See Section III) D->G H Decontaminate labware (See Section IV) E->H J Arrange for pickup by a licensed hazardous waste disposal company F->J K Consult institutional EHS for specific guidance on aqueous waste disposal G->K H->F If decontamination is not feasible I Dispose of decontaminated labware as regular lab waste (if permitted) H->I A Dilute Aqueous this compound Waste B Risk Assessment & EHS Consultation A->B C Feasibility of In-Lab Treatment B->C D UV Irradiation C->D Option 1 E Heat Treatment C->E Option 2 F Adsorption (e.g., autoclaved fungi) C->F Option 3 I If treatment is not feasible or effective C->I No G Verify Degradation/Removal (e.g., HPLC) D->G E->G F->G H Dispose of Treated Waste according to EHS guidelines G->H Successful G->I Unsuccessful J Dispose as Hazardous Aqueous Waste I->J

References

Essential Safety and Logistical Information for Handling Archangelicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of Archangelicin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a furanocoumarin, a class of compounds known for their potential biological activities. It is essential to recognize the inherent hazards associated with this compound and related furanocoumarins to implement appropriate safety measures.

  • Phototoxicity: Furanocoumarins can cause phytophotodermatitis, a condition where the skin becomes hypersensitive to ultraviolet (UV) light, leading to severe inflammation and blistering.[1]

  • Potential Carcinogenicity and Genotoxicity: Some furanocoumarins are considered to be potentially genotoxic and carcinogenic.[2] Therefore, this compound should be handled as a potential carcinogen.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes of liquids and airborne powder.
Skin Protection Nitrile gloves (or other chemically resistant gloves)Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.
A fully buttoned lab coatProtects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the powder form of this compound to prevent inhalation of airborne particles.
Quantitative Safety Data

While a specific Occupational Exposure Limit (OEL) for pure this compound has not been established, the following table provides relevant quantitative data to guide risk assessment and handling procedures.

ParameterValueSource/Context
Threshold of Toxicological Concern (TTC) for Genotoxic Compounds 0.025 µg/kg body weight/dayThis is a conservative threshold for compounds with structural alerts for genotoxicity, which may be applicable to furanocoumarins.[2]
Furanocoumarin Limit in Finished Cosmetic Products 1 ppm (1 mg/kg)This limit is set to protect consumers from the phototoxic effects of furanocoumarins in cosmetic products.[3]
Operational Plan for Safe Handling

Adherence to standard operating procedures is crucial for minimizing exposure to this compound.

4.1. Engineering Controls:

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs indicating the presence of a potential carcinogen.

4.2. Procedural Guidance:

  • Weighing: Weigh solid this compound in a fume hood or a balance enclosure to contain any airborne particles.

  • Solution Preparation: Prepare solutions in a fume hood. Avoid heating solutions to prevent the generation of vapors.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in the designated handling area.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Segregation:

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and paper towels, should be considered hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all this compound waste.

5.2. Disposal Method:

  • Chemical Waste: Pure this compound and concentrated solutions should be disposed of as hazardous chemical waste.

  • Incineration: As this compound is a potential carcinogen, high-temperature incineration is the recommended method of disposal for all contaminated waste.[4]

  • Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[5][6][7][8]

Visualizations

Experimental Workflow: Isolation of this compound

The following diagram outlines the key steps involved in the isolation of this compound from its natural source, Angelica archangelica.

G cluster_extraction Extraction cluster_purification Purification plant_material Angelica archangelica Seeds (Ground) soxhlet Soxhlet Extraction (n-hexane) plant_material->soxhlet crude_extract Crude Hexane Extract soxhlet->crude_extract concentration Concentration (Rotary Evaporator) crude_extract->concentration precipitation Precipitation concentration->precipitation chromatography Column Chromatography (Silica Gel) precipitation->chromatography fractions Fraction Collection chromatography->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound fractions->pure_this compound tlc->fractions Pool Fractions

Workflow for the isolation of this compound.
Signaling Pathway: this compound and NF-κB Inhibition

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by this compound.

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β, etc. receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation nfkb NF-κB (p50/p65) ikb_nfkb->nfkb IκB Degradation nfkb_n NF-κB nfkb->nfkb_n Translocation This compound This compound This compound->ikk Inhibition dna DNA nfkb_n->dna gene_expression Inflammatory Gene Expression dna->gene_expression

Inhibition of the NF-κB signaling pathway by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Archangelicin
Reactant of Route 2
Reactant of Route 2
Archangelicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.